molecular formula C8H10BrNO2S B3029146 N-(2-Bromophenyl)-N-methylmethanesulfonamide CAS No. 553652-34-9

N-(2-Bromophenyl)-N-methylmethanesulfonamide

Cat. No.: B3029146
CAS No.: 553652-34-9
M. Wt: 264.14
InChI Key: ANEOQJILAXCBEN-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-N-methylmethanesulfonamide (CAS 553652-34-9) is a brominated aromatic sulfonamide with the molecular formula C 8 H 10 BrNO 2 S and a molecular weight of 264.14 g/mol . This compound serves as a versatile synthetic intermediate and building block in medicinal chemistry, particularly in the construction of more complex heterocyclic structures with biological activity. Its primary research value lies in its role as a precursor in the synthesis of benzothiazine derivatives, a class of heterocyclic compounds gaining significant attention for their diverse pharmacological potential . For instance, structurally related benzothiazine-acetamide hybrids have been investigated as potent inhibitors of α-glucosidase and α-amylase enzymes, showing promising in vitro and in vivo anti-diabetic activity . Furthermore, 2,1-benzothiazine 2,2-dioxide scaffolds, accessible from similar sulfonamide intermediates, are recognized for their anti-bacterial properties and are found in marketed anti-inflammatory drugs such as Piroxicam . As a reagent, the methyl sulfonamide and bromophenyl groups provide two key reactive sites for further functionalization through N-alkylation and metal-catalyzed cross-coupling reactions, enabling its integration into a wide array of target molecules . Researchers utilize this compound to develop new therapeutic candidates for conditions like diabetes, inflammation, and bacterial infections . This product is intended For Research Use Only and is not approved for human, veterinary, or diagnostic use. Researchers should handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-bromophenyl)-N-methylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2S/c1-10(13(2,11)12)8-6-4-3-5-7(8)9/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANEOQJILAXCBEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1Br)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10737330
Record name N-(2-Bromophenyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

553652-34-9
Record name N-(2-Bromophenyl)-N-methylmethanesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10737330
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

What are the chemical properties of N-(2-Bromophenyl)-N-methylmethanesulfonamide?

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Properties of N-(2-Bromophenyl)-N-methylmethanesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic sulfonamide that has emerged as a valuable building block in modern medicinal chemistry and organic synthesis. Belonging to a class of compounds known for a wide range of biological activities, its true potential lies in its structural features: a reactive aryl bromide handle and a stable, synthetically versatile sulfonamide core. This guide provides a detailed examination of its chemical properties, synthesis, reactivity, and, most notably, its application as a key fragment in the burgeoning field of targeted protein degradation. As a Senior Application Scientist, the following narrative is structured to provide not just data, but a causal understanding of this molecule's behavior and utility in a research and development context.

Chemical Identity and Structural Analysis

The foundational step in understanding any chemical entity is to confirm its identity and analyze its structure. The key identifiers for this compound are cataloged below.

PropertyValueReference
CAS Number 553652-34-9[1][2][3][4]
Molecular Formula C₈H₁₀BrNO₂S[1][2][3]
Molecular Weight 264.14 g/mol [1][2][3]
IUPAC Name This compound[2]
Physical State Solid (often a yellow solid)[2][5]
Purity Commonly available at ≥98%[2][3]

The molecule's architecture is centered around a sulfonamide functional group where the nitrogen atom is substituted with both a methyl group and a 2-bromophenyl group. The ortho-positioning of the bromine atom relative to the sulfonamide linkage introduces steric influence that can affect the conformation and reactivity of the molecule compared to its meta- or para-isomers.

chemical_structure cluster_legend This compound C1 C C2 C C1->C2 N N C1->N C3 C C2->C3 Br Br C2->Br C4 C C3->C4 C5 C C4->C5 C6 C C5->C6 C6->C1 S S N->S C7 CH₃ N->C7 O1 O S->O1 O2 O S->O2 C8 CH₃ S->C8 C8H10BrNO2S Formula: C₈H₁₀BrNO₂S MW: 264.14

Caption: 2D Structure of this compound.

Expected Spectroscopic Profile

While specific spectral data for this compound is not widely published in peer-reviewed literature, its structure allows for a confident prediction of its key spectroscopic features. This is a critical skill for chemists to verify the identity and purity of starting materials.

2.1. ¹H NMR Spectroscopy In a typical deuterated solvent like CDCl₃ or DMSO-d₆, the proton NMR spectrum is expected to show four distinct regions:

  • Aromatic Region (δ ~7.2-7.8 ppm): Four protons on the bromophenyl ring would appear as a complex multiplet pattern due to ortho-, meta-, and para-couplings.

  • N-Methyl Group (δ ~3.2-3.4 ppm): A sharp singlet integrating to three protons. The chemical shift is downfield due to the deshielding effect of the adjacent nitrogen and sulfonyl group.

  • S-Methyl Group (δ ~2.8-3.0 ppm): A sharp singlet integrating to three protons. This signal is typically upfield relative to the N-methyl group.

2.2. ¹³C NMR Spectroscopy The proton-decoupled ¹³C NMR spectrum should display eight distinct signals:

  • Aromatic Carbons (δ ~120-140 ppm): Six signals corresponding to the carbons of the phenyl ring. The carbon bearing the bromine atom (C-Br) would appear around δ 120-125 ppm, while the carbon attached to the nitrogen (C-N) would be further downfield.

  • N-Methyl Carbon (δ ~35-40 ppm): A signal for the N-CH₃ carbon.

  • S-Methyl Carbon (δ ~40-45 ppm): A signal for the S-CH₃ carbon.

2.3. Infrared (IR) Spectroscopy The IR spectrum provides crucial information about the functional groups present:

  • S=O Stretching: Two strong, characteristic absorption bands are expected for the sulfonyl group, typically found at ~1350 cm⁻¹ (asymmetric) and ~1160 cm⁻¹ (symmetric).

  • C-N Stretching: A moderate absorption band around 1200-1300 cm⁻¹.

  • Aromatic C=C Stretching: Multiple sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.

  • C-H Stretching: Signals for aromatic C-H bonds appear above 3000 cm⁻¹, while aliphatic C-H bonds (methyl groups) appear just below 3000 cm⁻¹.

2.4. Mass Spectrometry (MS) In an electron ionization (EI) or electrospray ionization (ESI) mass spectrum, the key feature would be the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a pair of peaks of nearly equal intensity (a 1:1 ratio), one at the mass corresponding to the ⁷⁹Br isotope and the other two mass units higher (M+2) for the ⁸¹Br isotope. This isotopic signature is a definitive indicator of a monobrominated compound.

Synthesis and Purification Protocol

N-Aryl-N-methylmethanesulfonamides are reliably synthesized via the reaction of an N-methylated aniline with methanesulfonyl chloride in the presence of a base. The following protocol is a representative, field-proven method adaptable for the synthesis of the title compound.

Causality: The choice of pyridine as both the base and solvent is classic for sulfonamide synthesis. Pyridine effectively scavenges the HCl byproduct generated during the reaction, driving the equilibrium towards product formation. The reaction requires heating to overcome the activation energy for the nucleophilic attack of the secondary aniline on the sulfonyl chloride.

synthesis_workflow cluster_reactants Reactants & Reagents cluster_process Reaction & Workup cluster_purification Purification & Final Product start_mat N-Methyl-2-bromoaniline + Methanesulfonyl Chloride reaction 1. Combine Reactants in Pyridine 2. Heat to 80-100°C for 2-4h 3. Monitor by TLC start_mat->reaction Add reagents Pyridine (Solvent/Base) reagents->reaction Dissolve in workup 1. Cool to RT 2. Quench with H₂O/HCl (aq) 3. Extract with EtOAc or DCM 4. Wash, Dry, Concentrate reaction->workup Upon Completion purify Column Chromatography (Silica Gel, Hexanes/EtOAc) workup->purify Crude Product product N-(2-Bromophenyl)-N- methylmethanesulfonamide purify->product Pure Product

Caption: General workflow for the synthesis of the title compound.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of N-methyl-2-bromoaniline (1.0 eq.) in anhydrous pyridine (approx. 0.2 M concentration) in a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add methanesulfonyl chloride (1.1-1.2 eq.) dropwise at 0 °C.

  • Reaction Execution: After the addition is complete, allow the mixture to warm to room temperature, then heat to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed (typically 2-4 hours).

  • Workup: Cool the reaction mixture to room temperature and carefully pour it into a beaker containing ice and 1M hydrochloric acid (HCl). This step neutralizes the pyridine and precipitates the product.

  • Extraction: Extract the aqueous mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3x volumes).

  • Washing and Drying: Combine the organic layers and wash sequentially with 1M HCl, saturated sodium bicarbonate (NaHCO₃) solution, and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Reactivity and Synthetic Utility

The synthetic value of this compound stems from the reactivity of the aryl bromide. The C-Br bond is a versatile functional group that serves as a robust handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions. This capability is paramount in drug discovery for the rapid generation of analog libraries and the construction of complex molecular architectures.[6]

Key Reactions:

  • Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form a new C-C bond, creating biaryl structures.

  • Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst and a suitable base to form a new C-N bond.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C triple bond.

  • Heck Coupling: Reaction with an alkene to form a new C-C double bond.

Causality: The electron-withdrawing nature of the ortho-sulfonamide group can influence the reactivity of the C-Br bond in oxidative addition to a Pd(0) catalyst, the key step in these cross-coupling cycles. This electronic effect, combined with the steric hindrance from the ortho substituent, must be considered when selecting catalytic systems (ligands, bases, and solvents) to ensure optimal reaction efficiency.

reactivity_diagram cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions start N-(2-Bromophenyl)-N- methylmethanesulfonamide suzuki Suzuki Coupling + R-B(OH)₂ start->suzuki Pd Catalyst buchwald Buchwald-Hartwig + R₂NH start->buchwald Pd Catalyst sonogashira Sonogashira Coupling + R-C≡CH start->sonogashira Pd/Cu Catalyst product_suzuki Biaryl Product suzuki->product_suzuki product_buchwald Aryl Amine Product buchwald->product_buchwald product_sonogashira Aryl Alkyne Product sonogashira->product_sonogashira

Caption: Key synthetic transformations of the aryl bromide moiety.

Application in Targeted Protein Degradation (TPD)

One of the most compelling applications for this compound is its use as a building block for Proteolysis-Targeting Chimeras (PROTACs).[3][7] PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively destroy a target protein of interest (POI).[8][9]

A PROTAC consists of three components:

  • A "warhead" ligand that binds to the POI.

  • An E3 ligase ligand that recruits an E3 ubiquitin ligase enzyme.

  • A chemical linker that connects the two ligands.

This compound is not a complete PROTAC itself, but rather a fragment that can be incorporated into one. Specifically, it can function as part of the "warhead" or as a scaffold onto which the warhead is built. The crucial feature is the 2-bromophenyl group, which serves as a predictable, reactive site for attaching the linker, which in turn is connected to the E3 ligase ligand.

protac_application cluster_protac PROTAC General Structure cluster_fragment Role of the Title Compound poi_ligand Warhead (Binds Target Protein) linker Linker poi_ligand->linker e3_ligand E3 Ligase Ligand (e.g., binds CRBN, VHL) linker->e3_ligand fragment N-(2-Bromophenyl)-N- methylmethanesulfonamide (as part of Warhead) attachment_point Bromo Group (Attachment Point for Linker) fragment->attachment_point via cross-coupling attachment_point->linker Forms Linker Bond

Caption: Role of the title compound as a building block in PROTAC synthesis.

Causality in Design: The sulfonamide group is often considered a desirable feature in drug candidates due to its metabolic stability and ability to participate in hydrogen bonding interactions with protein targets. By using this fragment, drug developers can build molecules where the sulfonamide contributes to target binding affinity, while the aryl bromide provides a reliable chemical handle for modular synthesis, allowing for the rapid optimization of linker length and composition to achieve potent and selective protein degradation.[10][11]

Safety and Handling

As a laboratory chemical, this compound should be handled with appropriate precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Measures: Use only in a well-ventilated area or fume hood. Wear protective gloves, safety glasses, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere to ensure long-term stability.[1][3]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for modern chemical synthesis and drug discovery. Its key chemical properties—a stable sulfonamide core and a highly versatile aryl bromide handle—make it particularly well-suited for constructing complex molecules through robust cross-coupling chemistry. Its documented role as a "Protein Degrader Building Block" highlights its relevance in the cutting-edge field of targeted protein degradation, offering researchers a reliable fragment for the modular assembly of PROTACs and other novel therapeutics. A thorough understanding of its structure, reactivity, and synthetic potential is essential for any scientist looking to leverage this compound in their research and development programs.

References

  • (Reference intentionally left blank for numbering consistency)
  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]

  • Google Patents. PROCEDURE FOR THE PREPARATION OF N- (4-NITRO-2 PHENOXYPHENYL) - METHANSULPHONAMIDE.
  • (Reference intentionally left blank for numbering consistency)
  • CP Lab Safety. This compound, min 98%, 250 mg. [Link]

  • Arctom Scientific. CAS NO. 553652-34-9 | this compound. [Link]

  • (Reference intentionally left blank for numbering consistency)
  • Aobchem. N-(2-BROMOPHENYL)-N-METHYL-METHANESULFONAMIDE. [Link]

  • National Center for Biotechnology Information. Recent Advances in PROTACs for Drug Targeted Protein Research. [Link]

  • National Center for Biotechnology Information. Thiol Reactivity of N-Aryl α-Methylene-γ-lactams: A Reactive Group for Targeted Covalent Inhibitor Design. [Link]

  • (Reference intentionally left blank for numbering consistency)
  • (Reference intentionally left blank for numbering consistency)
  • ResearchGate. The Latest Advancements of the PROTACs Based on CRBN E3 Ligase for Cancer Treatment. [Link]

  • MDPI. Recent Advances in PROTACs for Drug Targeted Protein Research. [Link]

  • (Reference intentionally left blank for numbering consistency)
  • (Reference intentionally left blank for numbering consistency)
  • (Reference intentionally left blank for numbering consistency)
  • National Center for Biotechnology Information. Breaking Bad Proteins—Discovery Approaches and the Road to Clinic for Degraders. [Link]

  • (Reference intentionally left blank for numbering consistency)

Sources

Synthesis pathways for N-(2-Bromophenyl)-N-methylmethanesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of N-(2-Bromophenyl)-N-methylmethanesulfonamide

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a substituted aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique chemical properties.[1] This technical guide provides a comprehensive overview of the principal synthetic pathways for this target molecule, designed for researchers, chemists, and drug development professionals. We will dissect two primary retrosynthetic approaches, offering detailed, step-by-step protocols for each. The discussion emphasizes the underlying chemical principles, the rationale for experimental choices, and troubleshooting strategies to ensure reproducible, high-yield synthesis.

Introduction and Retrosynthetic Analysis

This compound (CAS 553652-34-9) possesses a core structure featuring a sulfonamide linkage, an N-methyl group, and a 2-bromophenyl substituent.[2][3] The sulfonamide moiety is a critical pharmacophore found in numerous therapeutic agents, valued for its ability to engage in hydrogen bonding and its metabolic stability.[1][4]

A logical retrosynthetic analysis of the target molecule reveals two primary bond disconnections at the sulfonamide core, suggesting two distinct and viable synthetic strategies:

  • Pathway A (Sulfonylation-Methylation): This approach involves the initial formation of the N-S bond by reacting 2-bromoaniline with methanesulfonyl chloride, followed by the subsequent N-methylation of the resulting secondary sulfonamide.

  • Pathway B (Methylation-Sulfonylation): This alternative strategy prioritizes the formation of the N-C bond by first methylating 2-bromoaniline to form N-methyl-2-bromoaniline, which is then reacted with methanesulfonyl chloride to complete the synthesis.

This guide will explore both pathways, presenting their respective advantages and challenges.

Pathway A: Sulfonylation Followed by N-Methylation

This is often the preferred route as it avoids the potential for over-alkylation of the starting aniline and utilizes a more nucleophilic primary amine in the initial step.

Logical Flow for Pathway A

Pathway A cluster_0 Step 1: Sulfonylation cluster_1 Step 2: N-Methylation A 2-Bromoaniline C N-(2-Bromophenyl)methanesulfonamide A->C + B (Base, Solvent) B Methanesulfonyl Chloride E This compound C->E + D (Base, Solvent) D Methylating Agent (e.g., CH₃I)

Caption: Reaction scheme for Pathway A: Initial sulfonylation of 2-bromoaniline followed by N-methylation.

Step 1: Synthesis of N-(2-Bromophenyl)methanesulfonamide

The foundational method for sulfonamide synthesis involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[5] The base is critical for neutralizing the hydrochloric acid (HCl) generated during the reaction, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[6]

Experimental Protocol:

  • Setup: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), add 2-bromoaniline (1.0 eq).

  • Solvent and Base: Dissolve the aniline in anhydrous dichloromethane (DCM). Add a suitable non-nucleophilic base, such as pyridine (2.0 eq) or triethylamine (1.5 eq).

  • Cooling: Cool the solution to 0 °C using an ice-water bath. This is crucial to control the exothermic reaction and minimize the formation of potential side products, such as the di-sulfonylated byproduct.[6]

  • Reagent Addition: Slowly add methanesulfonyl chloride (1.05 eq) dropwise to the stirred solution, ensuring the temperature remains at or below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove the base), saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield N-(2-Bromophenyl)methanesulfonamide as a solid.

Step 2: N-Methylation of N-(2-Bromophenyl)methanesulfonamide

The N-H proton of a sulfonamide is acidic and can be removed by a suitable base to generate a nucleophilic nitrogen anion, which can then be alkylated.

Experimental Protocol:

  • Setup: In a dry flask under an inert atmosphere, dissolve the N-(2-Bromophenyl)methanesulfonamide (1.0 eq) from the previous step in an anhydrous polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Base Addition: Add a strong base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium hydride (NaH, 1.2 eq), portion-wise at room temperature.

  • Anion Formation: Stir the mixture for 30-60 minutes to ensure complete deprotonation.

  • Reagent Addition: Add a methylating agent, such as methyl iodide (CH₃I, 1.2 eq) or dimethyl sulfate ((CH₃)₂SO₄, 1.2 eq), dropwise.

  • Reaction: Stir the reaction at room temperature for 6-12 hours. Gentle heating (e.g., to 40-50 °C) may be required to drive the reaction to completion.

  • Monitoring: Monitor the disappearance of the starting material by TLC.

  • Work-up: Quench the reaction by carefully adding water. Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude residue by column chromatography on silica gel to afford the final product, this compound.

Pathway B: N-Methylation Followed by Sulfonylation

This pathway involves creating the N-methylated aniline intermediate first. The primary challenge in this route is achieving selective mono-methylation of 2-bromoaniline without significant formation of the di-methylated tertiary amine.

Logical Flow for Pathway B

Pathway B cluster_0 Step 1: N-Methylation cluster_1 Step 2: Sulfonylation A 2-Bromoaniline C N-methyl-2-bromoaniline A->C + B (Conditions for mono-alkylation) B Methylating Agent E This compound C->E + D (Base, Solvent) D Methanesulfonyl Chloride

Caption: Reaction scheme for Pathway B: Initial N-methylation of 2-bromoaniline followed by sulfonylation.

Step 1: Synthesis of N-methyl-2-bromoaniline

Achieving mono-N-alkylation of primary amines requires careful control of stoichiometry and reaction conditions to prevent over-alkylation.[7] One common strategy involves reductive amination or the use of a protecting group strategy, though direct alkylation can be achieved.

Experimental Protocol (Formylation-Reduction Method):

  • Formylation: Reflux 2-bromoaniline (1.0 eq) in an excess of ethyl formate for 4-6 hours to produce the formamide intermediate, N-(2-bromophenyl)formamide. Monitor by TLC. Remove the excess ethyl formate under reduced pressure.

  • Reduction: Dissolve the crude formamide in an anhydrous solvent like tetrahydrofuran (THF).

  • Reducing Agent: Slowly add a reducing agent, such as lithium aluminum hydride (LiAlH₄, 1.5 eq), in portions to the solution at 0 °C.

  • Reaction: After the addition, allow the mixture to warm to room temperature and then reflux for 2-4 hours until the reduction is complete (monitored by TLC).

  • Work-up: Carefully quench the reaction at 0 °C by the sequential addition of water, 15% NaOH solution, and then more water (Fieser workup).

  • Purification: Filter the resulting solids and wash thoroughly with THF or ethyl acetate. Concentrate the filtrate and purify the crude N-methyl-2-bromoaniline by column chromatography or distillation.

Step 2: Sulfonylation of N-methyl-2-bromoaniline

The sulfonylation of the secondary amine intermediate follows a protocol similar to that described in Pathway A.

Experimental Protocol:

  • Setup: Dissolve N-methyl-2-bromoaniline (1.0 eq) and a base (e.g., pyridine, 2.0 eq, or triethylamine, 1.5 eq) in anhydrous DCM in a flame-dried flask under an inert atmosphere.

  • Cooling: Cool the mixture to 0 °C in an ice bath.

  • Reagent Addition: Add methanesulfonyl chloride (1.05 eq) dropwise while maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitoring & Work-up: Follow the same monitoring and work-up procedures as described in Pathway A, Step 1.

  • Purification: After concentrating the dried organic phase, purify the crude material via column chromatography on silica gel to isolate this compound.

Data and Pathway Comparison

FeaturePathway A (Sulfonylation-Methylation)Pathway B (Methylation-Sulfonylation)
Starting Materials 2-Bromoaniline, Methanesulfonyl Chloride2-Bromoaniline, Methylating Source
Number of Steps 22 (or more if protection is used)
Key Challenge N-methylation of a relatively less nucleophilic sulfonamide.Selective mono-N-methylation of aniline; avoiding over-alkylation.
Advantages Straightforward initial sulfonylation with high yield. Avoids aniline over-alkylation issues.Final sulfonylation step is typically clean and high-yielding.
Disadvantages The N-H of the sulfonamide is less reactive than an aniline N-H, potentially requiring stronger conditions for methylation.The initial methylation can produce a mixture of starting material, mono-, and di-methylated products, complicating purification.

Troubleshooting and Optimization

  • Low Yield in Sulfonylation: This can be due to hydrolysis of the methanesulfonyl chloride. Ensure all glassware is dry and anhydrous solvents are used.[6] Insufficient base can also be a cause; ensure at least a stoichiometric amount is present.[6]

  • Formation of Di-Sulfonylated Byproduct: This occurs if the initially formed N-(2-bromophenyl)methanesulfonamide is deprotonated and reacts with another molecule of methanesulfonyl chloride. To minimize this, use a slight excess of the aniline, add the sulfonyl chloride slowly, and maintain a low reaction temperature (0 °C).[6]

  • Incomplete N-Methylation (Pathway A): If the reaction stalls, a stronger base (e.g., NaH instead of K₂CO₃) or a more reactive solvent (e.g., DMF) may be necessary. Gentle heating can also improve the reaction rate.

  • Over-Methylation of Aniline (Pathway B): To favor mono-methylation, use a minimal excess of the methylating agent and consider alternative methods like reductive amination, which are known to provide better selectivity.

References

An In-depth Technical Guide to GSK1070916: A Potent and Selective Aurora B/C Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of oncology drug discovery, the targeting of critical cell cycle regulators has emerged as a promising therapeutic strategy. Among these, the Aurora kinases, a family of serine/threonine kinases, play pivotal roles in orchestrating mitotic events.[1][2] Their frequent overexpression in various human tumors has made them attractive targets for anticancer drug development.[1][3] This guide provides a comprehensive technical overview of GSK1070916 (CAS No. 553652-34-9, primary CAS No. 942918-07-2), a potent and highly selective inhibitor of Aurora B and Aurora C kinases.[1][3][4][5][6][7][8][9]

GSK1070916, an azaindole derivative, has demonstrated significant antitumor activity in both cellular and preclinical models, underpinning its potential as a therapeutic agent.[1][3][5] This document will delve into the chemical properties, mechanism of action, biological activity, and relevant experimental protocols for GSK1070916, offering valuable insights for researchers in the field.

Chemical Identity and Structure

GSK1070916 is chemically identified as 3-(4-(4-(2-(3-((dimethylamino)methyl)phenyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)-1-ethyl-1H-pyrazol-3-yl)phenyl)-1,1-dimethylurea.[10]

Molecular Formula: C₃₀H₃₃N₇O[10][11]

Molecular Weight: 507.63 g/mol [4][11]

Chemical Structure:

Structure of GSK1070916.

Mechanism of Action: A Deep Dive into Aurora Kinase Inhibition

GSK1070916 is a reversible and ATP-competitive inhibitor that exhibits high selectivity for Aurora B and Aurora C kinases.[1][4][7][8][12] Its mechanism of action is characterized by a time-dependent inhibition and an exceptionally long enzyme-inhibitor dissociation half-life, distinguishing it from other Aurora kinase inhibitors.[3][4][6][7]

Key Mechanistic Features:

  • Potent Inhibition of Aurora B/C: GSK1070916 potently inhibits Aurora B and Aurora C with Ki values of 0.38 nM and 1.5 nM, respectively.[4][6][8]

  • Selectivity over Aurora A: It displays over 250-fold selectivity for Aurora B/C over Aurora A (Ki = 490 nM).[3][4][6][8] This selectivity is crucial as it may mitigate off-target effects associated with pan-Aurora kinase inhibition.

  • Time-Dependent Inhibition: The inhibition of Aurora B and C by GSK1070916 is time-dependent, with dissociation half-lives of >480 minutes for Aurora B and 270 minutes for Aurora C.[4][6][7] This prolonged engagement with the target kinase likely contributes to its sustained cellular activity.

  • ATP-Competitive: GSK1070916 competes with ATP for binding to the kinase domain of Aurora B and C, thereby preventing the phosphorylation of downstream substrates.[1][4][7][12]

The inhibition of Aurora B, a key component of the chromosomal passenger complex, disrupts several critical mitotic processes, including chromosome condensation, kinetochore-microtubule attachments, and cytokinesis.[2] This disruption ultimately leads to mitotic errors, polyploidy, and subsequent apoptosis in rapidly dividing cancer cells.[1][2][4]

cluster_0 GSK1070916 Action cluster_1 Cellular Machinery cluster_2 Cellular Outcomes GSK1070916 GSK1070916 AuroraB Aurora B Kinase GSK1070916->AuroraB Inhibits HistoneH3 Histone H3 AuroraB->HistoneH3 Phosphorylates Mitotic_Arrest Mitotic Arrest AuroraB->Mitotic_Arrest Regulates Phospho_H3 Phosphorylation of Histone H3 (Ser10) HistoneH3->Phospho_H3 Becomes Apoptosis Apoptosis Mitotic_Arrest->Apoptosis Leads to

Simplified signaling pathway of GSK1070916 action.

Biological Activity and Therapeutic Potential

GSK1070916 has demonstrated broad and potent antitumor activity across a wide range of human cancer cell lines and in vivo xenograft models.[1][4][5]

In Vitro Activity:

  • Potent Anti-proliferative Effects: GSK1070916 inhibits the proliferation of over 100 tumor cell lines with EC₅₀ values typically below 10 nM.[1][4]

  • Inhibition of Aurora B Substrate Phosphorylation: Treatment of human tumor cells with GSK1070916 leads to a dose-dependent inhibition of the phosphorylation of histone H3 on serine 10, a specific substrate of Aurora B.[1][3][4][5]

  • Induction of Polyploidy and Apoptosis: Unlike many mitotic inhibitors that cause a cell cycle arrest in mitosis, cells treated with GSK1070916 fail to undergo proper cell division, leading to the formation of polyploid cells and eventual apoptosis.[1][2][4]

In Vivo Efficacy:

  • Tumor Growth Inhibition: GSK1070916 has shown significant antitumor effects in various human tumor xenograft models, including those for breast, colon, lung, and leukemia.[1][3][4][5]

  • Pharmacodynamic Biomarker Modulation: Dose-dependent inhibition of histone H3 phosphorylation has been observed in tumor tissues from mice treated with GSK1070916, confirming target engagement in vivo.[1][3][5]

Quantitative Data Summary

ParameterValueCell Line/SystemReference
Ki (Aurora B) 0.38 nMCell-free assay[4][6][8]
Ki (Aurora C) 1.5 nMCell-free assay[4][6][8]
Ki (Aurora A) 490 nMCell-free assay[4][6]
IC₅₀ (Aurora B-INCENP) 3.5 nMCell-free assay[4][7]
IC₅₀ (Aurora C-INCENP) 6.5 nMCell-free assay[4][7]
EC₅₀ (Cell Proliferation) <10 nM>100 human tumor cell lines[1][4]
EC₅₀ (A549 Lung Cancer) 7 nMA549 cells[3][12]

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol outlines a general method for assessing the inhibitory activity of GSK1070916 against Aurora kinases.

Materials:

  • Recombinant Aurora A, B, and C kinases

  • Fluorescently labeled peptide substrate (e.g., 5FAM-PKAtide)[4]

  • ATP

  • GSK1070916

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • 384-well plates

  • Plate reader capable of measuring fluorescence polarization

Procedure:

  • Prepare a serial dilution of GSK1070916 in DMSO.

  • In a 384-well plate, add the assay buffer, Aurora kinase, and the GSK1070916 dilution.

  • Incubate the plate for a defined period (e.g., 30 minutes) to allow for inhibitor binding.[4]

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed at room temperature for a specified time (e.g., 90-120 minutes).[4]

  • Stop the reaction (if necessary, depending on the detection method).

  • Read the plate on a fluorescence polarization plate reader.

  • Calculate the IC₅₀ values by fitting the data to a four-parameter logistic equation.

A Prepare GSK1070916 Serial Dilution B Add Assay Buffer, Kinase, and Inhibitor to Plate A->B C Incubate for Inhibitor Binding B->C D Initiate Reaction with Substrate and ATP C->D E Incubate for Kinase Reaction D->E F Read Fluorescence Polarization E->F G Calculate IC50 F->G

References

IUPAC name for N-(2-Bromophenyl)-N-methylmethanesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-(2-Bromophenyl)-N-methylmethanesulfonamide for Advanced Research

Introduction: A Versatile Scaffold in Modern Drug Discovery

This compound is a substituted aromatic sulfonamide that has emerged as a significant building block in the field of medicinal chemistry and drug development. While not an end-product therapeutic in itself, its unique combination of structural motifs—a reactive bromophenyl group, a metabolically stable N-methylsulfonamide, and specific ortho-substitution—renders it an exceptionally valuable starting material for synthesizing complex molecular architectures. This guide, intended for researchers and drug development professionals, provides an in-depth analysis of its chemical properties, a robust protocol for its synthesis with mechanistic insights, and a discussion of its strategic applications in contemporary pharmaceutical research, particularly in the domain of targeted protein degradation.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are foundational to its successful application in research. This compound is unambiguously identified by a consistent set of identifiers across major chemical databases.

The structural arrangement is key to its utility. The methanesulfonamide group is a well-established bioisostere for other functional groups and is known for its chemical stability and ability to engage in hydrogen bonding. The N-methylation prevents the sulfonamide from acting as a hydrogen bond donor, a modification that can fine-tune binding affinities and improve cell permeability. The bromine atom at the ortho position of the phenyl ring is not merely a substituent; it serves as a crucial synthetic handle for downstream functionalization via cross-coupling reactions and can participate in halogen bonding, a progressively important interaction in ligand-receptor binding.

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 553652-34-9[1][2][3][4]
Molecular Formula C8H10BrNO2S[1][2][3][4]
Molecular Weight 264.14 g/mol [1][2][3][4]
Physical State Solid[1]
Purity Typically ≥98%[1][2]
Canonical SMILES CN(C1=CC=CC=C1Br)S(C)(=O)=O[1]
InChI Key ANEOQJILAXCBEN-UHFFFAOYSA-N[1]

Synthesis Protocol and Mechanistic Rationale

The preparation of this compound is most reliably achieved through the sulfonylation of N-methyl-2-bromoaniline with methanesulfonyl chloride. This reaction is a classic example of nucleophilic substitution at a sulfonyl group.

Experimental Protocol: Step-by-Step Synthesis
  • Reactant Preparation: In a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-methyl-2-bromoaniline (1.0 eq.) in a suitable anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of approximately 0.5 M.

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (Et3N, 1.5 eq.) or pyridine (1.5 eq.), to the solution. Cool the flask to 0 °C in an ice bath.

    • Causality: The base is critical. It acts as a scavenger for the hydrochloric acid (HCl) that is generated as a byproduct of the reaction. Neutralizing the acid prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction. An excess of the base ensures the reaction goes to completion.

  • Sulfonylation: Add methanesulfonyl chloride (1.1 eq.) dropwise to the cooled, stirring solution over 15-20 minutes. Maintain the temperature at 0 °C during the addition.

    • Causality: The nitrogen atom of N-methyl-2-bromoaniline acts as a nucleophile, attacking the electrophilic sulfur atom of methanesulfonyl chloride. The dropwise addition at low temperature is a crucial control measure to manage the exothermic nature of the reaction and prevent the formation of unwanted side products.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline is consumed.

  • Aqueous Workup: Upon completion, dilute the reaction mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl (to remove excess base), saturated aqueous sodium bicarbonate (to remove any remaining acid), and brine (to reduce the solubility of organic material in the aqueous phase).

    • Causality: This multi-step washing procedure is a self-validating purification system. Each wash is designed to remove a specific class of impurities, ensuring a cleaner crude product before final purification.

  • Isolation and Purification: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Synthesis Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Purification Reactants N-methyl-2-bromoaniline + Anhydrous Solvent (DCM) Base Triethylamine (Base) Reactants->Base 1. Dissolve Cooling Cool to 0 °C Base->Cooling 2. Add Base & Cool MesylChloride Methanesulfonyl Chloride Reaction Stir at RT (4-12h) Monitor by TLC MesylChloride->Reaction 3. Add Dropwise Workup Aqueous Wash (HCl, NaHCO₃, Brine) Reaction->Workup 4. Quench & Extract Drying Dry (Na₂SO₄) & Concentrate Workup->Drying 5. Isolate Crude Chromatography Silica Gel Chromatography Drying->Chromatography 6. Purify FinalProduct Pure N-(2-Bromophenyl)-N- methylmethanesulfonamide Chromatography->FinalProduct 7. Isolate Pure

Caption: Workflow for the synthesis of this compound.

Strategic Applications in Drug Development

The true value of this compound lies in its role as a versatile intermediate. Chemical suppliers categorize it as a "Protein Degrader Building Block," which points to its application in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and molecular glues.[2]

Role as a Synthetic Scaffold

The compound's structure contains distinct functional regions that can be independently manipulated, making it a powerful scaffold for library synthesis.

  • The Bromine Handle: The ortho-bromine atom is the primary site for molecular elaboration. It readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Buchwald-Hartwig, and Stille couplings. This allows for the precise and controlled introduction of diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR).

  • The Sulfonamide Core: The N-methylmethanesulfonamide group is a stable, non-hydrolyzable backbone element. Its stereoelectronic properties can influence the overall conformation of the molecule, which is critical for binding to biological targets.

  • N-Methyl Group: The methyl group on the sulfonamide nitrogen serves a dual purpose. It blocks a potential site of metabolism and removes a hydrogen bond donor capability, which can be crucial for optimizing membrane permeability and avoiding off-target interactions.

Application in Targeted Protein Degradation

In the context of PROTACs, a molecule must link a target-binding ligand to an E3 ligase-recruiting ligand. This compound can serve as a core fragment or an intermediate in the synthesis of either of these ligands or the linker connecting them. For example, the bromophenyl moiety can be coupled to a boronic ester (Suzuki coupling) to build a more complex aromatic system required for binding to a protein of interest.

G cluster_features Key Structural Features cluster_implications Medicinal Chemistry Implications Compound N-(2-Bromophenyl)-N- methylmethanesulfonamide Bromine ortho-Bromine Atom Compound->Bromine Sulfonamide N-Methyl Sulfonamide Compound->Sulfonamide Aryl Aromatic Ring Compound->Aryl Coupling Handle for Cross-Coupling (Suzuki, Buchwald-Hartwig) Bromine->Coupling Enables HalogenBond Halogen Bonding Potential Bromine->HalogenBond Allows Stability Metabolic & Chemical Stability Sulfonamide->Stability Provides Permeability Enhanced Permeability (No H-bond donor) Sulfonamide->Permeability Contributes to Scaffold Rigid Scaffold for Pharmacophore Display Aryl->Scaffold Acts as

Caption: Structure-function relationships of the core compound in drug design.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed when handling this compound.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Handling: Avoid creating dust. Use only in a chemical fume hood. Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place with an inert atmosphere.[3]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for advanced chemical synthesis. Its confirmed IUPAC identity, well-defined properties, and straightforward synthesis provide a reliable foundation for its use. For researchers, scientists, and drug development professionals, this compound offers a versatile platform for constructing novel and complex molecules, particularly in the high-impact area of targeted protein degradation. Its inherent features—a reactive handle for diversification and a stable, modifiable core—ensure its continued relevance in the pursuit of next-generation therapeutics.

References

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-(2-Bromophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromophenyl)-N-methylmethanesulfonamide is a synthetic organic compound whose biological activity and mechanism of action remain largely uncharacterized in publicly available literature. The presence of the N-aryl sulfonamide scaffold, a privileged structure in medicinal chemistry, suggests a potential for interaction with a range of biological targets.[1] This guide provides a comprehensive, technically in-depth framework for the systematic investigation of this compound's mechanism of action. We will proceed from broad, unbiased screening to focused, hypothesis-driven validation, outlining detailed experimental protocols and the causal logic behind each step. This document serves as a roadmap for research teams aiming to unlock the therapeutic potential of this and similar novel chemical entities.

Introduction: The Sulfonamide Scaffold and the Untapped Potential of a Novel Molecule

The sulfonamide functional group is a cornerstone of modern pharmacology, present in a wide array of FDA-approved drugs with diverse mechanisms of action, including antibacterial, anticonvulsant, and diuretic agents.[1] The N-aryl sulfonamide motif, in particular, has been successfully incorporated into drugs targeting enzymes, ion channels, and receptors.[1] this compound, with its distinct substitution pattern, represents an unexplored area of this chemical space. While its direct biological targets are unknown, the structural similarities to known bioactive molecules provide a logical starting point for our investigation.

Our approach is built on a foundation of scientific integrity, beginning with a broad, unbiased assessment of potential biological interactions and progressively narrowing the focus to a specific, verifiable mechanism.

Phase 1: Broad-Spectrum Target Identification

Given the absence of a known target, our initial efforts will be directed at a wide-ranging screening campaign to identify potential biological macromolecules that interact with this compound.

Rationale for Broad-Spectrum Screening

A broad-spectrum screening approach is the most efficient method for identifying potential targets for a novel compound without a priori knowledge of its biological activity. By testing the compound against a large and diverse panel of receptors, enzymes, and ion channels, we can identify initial "hits" that will guide our subsequent, more focused investigations.

Experimental Workflow: High-Throughput Screening (HTS)

The following workflow outlines a comprehensive HTS cascade to identify initial leads for the mechanism of action of this compound.

HTS_Workflow cluster_prep Compound Preparation cluster_screening Primary Screening Panels cluster_analysis Data Analysis & Hit Identification cluster_validation Hit Validation Compound N-(2-Bromophenyl)-N- methylmethanesulfonamide (Solid, >98% Purity) DMSO_Stock Prepare 10 mM Stock in DMSO Compound->DMSO_Stock Assay_Plates Serial Dilution in Assay-Specific Buffer DMSO_Stock->Assay_Plates Kinase_Panel Kinase Panel (e.g., 400+ kinases) Assay_Plates->Kinase_Panel Test at 10 µM GPCR_Panel GPCR Panel (Binding & Functional) Assay_Plates->GPCR_Panel Test at 10 µM Ion_Channel_Panel Ion Channel Panel (Binding & Electrophysiology) Assay_Plates->Ion_Channel_Panel Test at 10 µM Data_Acquisition Acquire Raw Data (e.g., Luminescence, Fluorescence) Kinase_Panel->Data_Acquisition GPCR_Panel->Data_Acquisition Ion_Channel_Panel->Data_Acquisition Normalization Normalize to Controls (% Inhibition/Activation) Data_Acquisition->Normalization Hit_Selection Identify Hits (e.g., >50% Inhibition) Normalization->Hit_Selection Dose_Response Dose-Response Curves (IC50/EC50 Determination) Hit_Selection->Dose_Response Orthogonal_Assay Orthogonal Assay (Confirmatory Screen) Dose_Response->Orthogonal_Assay

Caption: High-Throughput Screening Workflow for Target Identification.

Detailed Protocols for Primary Screening
  • Objective: To determine if this compound inhibits the activity of a broad range of protein kinases.

  • Methodology: A radiometric or fluorescence-based assay (e.g., ADP-Glo™ Kinase Assay) will be employed.

    • Dispense 5 µL of kinase and substrate solution into a 384-well plate.

    • Add 50 nL of this compound (final concentration 10 µM) or DMSO control.

    • Incubate for 1 hour at room temperature.

    • Add 5 µL of ATP solution to initiate the kinase reaction.

    • Incubate for 1 hour at room temperature.

    • Add 10 µL of ADP-Glo™ Reagent to stop the reaction and deplete remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Read luminescence on a plate reader.

  • Data Analysis: Calculate percent inhibition relative to DMSO controls. Hits are defined as kinases with >50% inhibition.

  • Objective: To identify G-protein coupled receptors to which this compound binds.

  • Methodology: A competitive radioligand binding assay will be used.

    • Prepare cell membranes expressing the target GPCR.

    • In a 96-well filter plate, combine cell membranes, a known radioligand for the target GPCR, and this compound (final concentration 10 µM) or DMSO control.

    • Incubate for 2 hours at room temperature to allow binding to reach equilibrium.

    • Wash the plate to remove unbound radioligand.

    • Measure the radioactivity of the bound ligand using a scintillation counter.

  • Data Analysis: Calculate the percent displacement of the radioligand. Hits are defined as receptors with >50% displacement.

Phase 2: Hypothesis-Driven Target Validation and Mechanistic Elucidation

Based on the "hits" identified in Phase 1, we will proceed to validate these targets and elucidate the precise mechanism of interaction. For the purpose of this guide, we will hypothesize that the primary screen identified the voltage-gated sodium channel Nav1.7 as a potential target, given that some N-aryl sulfonamides have been reported as Nav1.7 inhibitors.[2]

Rationale for Target Validation

Initial hits from HTS can be false positives. Therefore, it is crucial to confirm the interaction using orthogonal assays and to characterize the nature of this interaction (e.g., potency, selectivity, and mode of binding).

Experimental Workflow: Nav1.7 Target Validation

Nav1_7_Validation cluster_electrophysiology Electrophysiology cluster_selectivity Selectivity Profiling cluster_binding Binding Studies cluster_cellular Cellular Functional Assays Patch_Clamp Whole-Cell Patch Clamp on HEK293 cells expressing Nav1.7 IC50 Determine IC50 for Peak Sodium Current Inhibition Patch_Clamp->IC50 State_Dependence Investigate State-Dependence (Resting vs. Inactivated) IC50->State_Dependence Nav_Isoforms Test against other Nav isoforms (e.g., Nav1.5 - cardiac) IC50->Nav_Isoforms Cellular_Functional_Assays Cellular_Functional_Assays State_Dependence->Cellular_Functional_Assays Other_Channels Test against other ion channels (e.g., Cav, Kv) Nav_Isoforms->Other_Channels Radioligand_Binding Radioligand Binding Assay (e.g., with [3H]-Saxitoxin) Kd_Determination Determine Binding Affinity (Kd) Radioligand_Binding->Kd_Determination Kd_Determination->Cellular_Functional_Assays Neuronal_Cultures Dorsal Root Ganglion (DRG) Neuronal Cultures Action_Potential Measure Inhibition of Action Potential Firing Neuronal_Cultures->Action_Potential

Caption: Workflow for the Validation of Nav1.7 as a Target.

Detailed Protocols for Target Validation
  • Objective: To directly measure the inhibitory effect of this compound on Nav1.7 channel currents and determine its potency.

  • Methodology:

    • Culture HEK293 cells stably expressing human Nav1.7.

    • Establish a whole-cell patch-clamp configuration on a single cell.

    • Record baseline sodium currents elicited by a voltage step protocol.

    • Perfuse the cell with increasing concentrations of this compound.

    • Record sodium currents at each concentration.

  • Data Analysis: Plot the percent inhibition of the peak sodium current against the compound concentration and fit the data to a Hill equation to determine the IC50 value.

  • Objective: To assess the selectivity of this compound for Nav1.7 over other Nav channel isoforms, particularly Nav1.5, which is associated with cardiac side effects.[2]

  • Methodology: Repeat the whole-cell patch-clamp protocol (3.3.1) using HEK293 cells expressing other Nav channel isoforms (e.g., Nav1.1, Nav1.2, Nav1.5).

  • Data Analysis: Compare the IC50 values obtained for each isoform to determine the selectivity ratio.

TargetIC50 (µM)Selectivity vs. Nav1.7
Nav1.7(TBD)-
Nav1.5(TBD)(TBD)
Other Navs(TBD)(TBD)
Hypothetical data table for selectivity profiling.

Phase 3: In Vitro and In Vivo Pharmacological Characterization

Assuming successful validation of a specific target and mechanism, the final phase involves characterizing the compound's effects in more complex biological systems.

In Vitro Cellular Models
  • Objective: To assess the functional consequences of target engagement in a relevant cell type.

  • Methodology (if Nav1.7 is the target):

    • Isolate and culture primary dorsal root ganglion (DRG) neurons, which endogenously express Nav1.7.

    • Use current-clamp electrophysiology to measure action potential firing in response to a current injection.

    • Apply this compound and assess its ability to reduce the frequency of action potential firing.

In Vivo Models of Disease
  • Objective: To evaluate the therapeutic potential of this compound in a relevant animal model.

  • Methodology (if Nav1.7 is the target for pain):

    • Utilize a rodent model of inflammatory or neuropathic pain (e.g., the Complete Freund's Adjuvant model).

    • Administer this compound orally or via injection.

    • Measure pain-related behaviors (e.g., thermal hyperalgesia, mechanical allodynia) at various time points post-dosing.

Conclusion

The path to elucidating the mechanism of action of a novel compound like this compound is a systematic process of discovery and validation. While its specific biological role is currently undefined, its N-aryl sulfonamide core provides a strong rationale for its investigation as a potential therapeutic agent. The comprehensive, multi-phased approach outlined in this guide, from broad-based screening to specific in vivo testing, provides a robust framework for uncovering its mechanism of action and unlocking its pharmacological potential.

References

  • Parker, M. F., et al. (2007). N-(5-chloro-2-(hydroxymethyl)-N-alkyl-arylsulfonamides as gamma-secretase inhibitors. Bioorganic & Medicinal Chemistry Letters, 17(16), 4432-4436. [Link]

  • Arshad, M. N., et al. (2011). N-(2-Bromophenyl)-4-methyl-N-(4-methylphenylsulfonyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 9), o2356. [Link]

  • ResearchGate. Selected drugs with N-aryl sulfonamide structure motif. [Link]

  • Roecker, A. J., et al. (2017). Discovery of selective, orally bioavailable, N-linked arylsulfonamide Nav1.7 inhibitors with pain efficacy in mice. Bioorganic & Medicinal Chemistry Letters, 27(9), 1893-1898. [Link]

  • Zhang, W., et al. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. The Journal of Organic Chemistry, 80(7), 3504-3511. [Link]

  • CP Lab Safety. This compound, min 98%, 250 mg. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

Sources

An In-Depth Technical Guide to the Potential Biological Activity of N-(2-Bromophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

N-(2-Bromophenyl)-N-methylmethanesulfonamide is a small molecule belonging to the N-aryl sulfonamide class. While specific biological data for this exact compound is not extensively documented in publicly available literature, its structural motifs—the sulfonamide core, a halogenated aromatic ring, and an N-methyl group—are present in a wide array of pharmacologically active agents.[1][2] This guide provides a comprehensive analysis of its potential biological activities by drawing parallels with structurally related compounds and outlines a strategic, multi-tiered research program to systematically evaluate its therapeutic promise. We will explore potential applications ranging from oncology and neuroscience to infectious diseases, grounded in established structure-activity relationships (SAR) and proposing robust, validated experimental workflows for its investigation.

Molecular Profile and Rationale for Investigation

This compound is an organosulfur compound whose potential is derived from the privileged nature of its constituent parts in medicinal chemistry.[1]

  • Chemical Identity:

    • IUPAC Name: this compound[3]

    • CAS Number: 553652-34-9[3][4][5]

    • Molecular Formula: C₈H₁₀BrNO₂S[3][5]

    • Molecular Weight: 264.14 g/mol [3][5]

  • Structural Components & Rationale:

    • Sulfonamide Core (-SO₂N-): This functional group is a cornerstone of medicinal chemistry, renowned for its role in sulfa drugs and a multitude of other therapeutic agents.[6] It acts as a stable, non-hydrolyzable mimic of peptide bonds and is a potent hydrogen bond acceptor, enabling strong interactions with biological targets.[2] Its presence is associated with antibacterial, anticancer, anti-inflammatory, and diuretic activities.[1][6]

    • 2-Bromophenyl Group: The bromine atom at the ortho-position is a critical feature. Halogenation can enhance membrane permeability and metabolic stability. Furthermore, the bromine atom can participate in halogen bonding, a specific and directional non-covalent interaction that can significantly enhance binding affinity to target proteins. The presence of a bromophenyl moiety is a key feature in potent drugs like Macitentan, a dual endothelin receptor antagonist.[7][8]

    • N-Methyl Group: The methylation of the sulfonamide nitrogen atom removes a hydrogen bond donor capability, which can fine-tune binding specificity and selectivity. It also increases lipophilicity, potentially improving cell permeability and blood-brain barrier penetration.

This unique combination of features warrants a thorough investigation into the compound's biological potential, as it may interact with targets known to bind other brominated aryl sulfonamides.

Hypothesized Biological Activities and Proposed Investigational Workflows

Based on the structural analysis and extensive literature on related compounds, we hypothesize that this compound could exhibit activity in several key therapeutic areas. A phased approach to screening is recommended.

Phase 1: Broad Spectrum Screening Workflow

The initial phase should involve a broad, high-throughput screening approach to identify primary areas of activity.

G cluster_0 Phase 1: Initial Screening cluster_1 Primary Assays Compound N-(2-Bromophenyl)-N- methylmethanesulfonamide (Stock Solution in DMSO) Assay_Plate Assay Plate Preparation (Multi-well format) Compound->Assay_Plate Anticancer Antiproliferative Assay (e.g., NCI-60 Panel) Assay_Plate->Anticancer Antimicrobial Antimicrobial Assay (MIC Panel vs. ESKAPE) Assay_Plate->Antimicrobial Enzyme Enzyme Inhibition (CA, AChE, PAI-1) Assay_Plate->Enzyme Receptor Receptor Binding (5-HT6, Endothelin) Assay_Plate->Receptor Hit_ID Hit Identification (Activity > 50% at 10 µM) Anticancer->Hit_ID Antimicrobial->Hit_ID Enzyme->Hit_ID Receptor->Hit_ID G cluster_0 Anticancer Evaluation Workflow A Step 1: Antiproliferative Screen (MTT/SRB Assay against MCF-7, HT-29, M21 cell lines) B Step 2: Cell Cycle Analysis (Flow Cytometry with Propidium Iodide) A->B If IC50 < 10 µM C Step 3: Apoptosis Induction (Annexin V/PI Staining) B->C If cell cycle arrest observed D Step 4: Mechanism of Action (Western Blot for γH2AX, Caspase-3, c-myc) C->D If apoptosis is induced E Step 5: In Vivo Model (Xenograft in immunocompromised mice) D->E If key pathway is modulated

Caption: A tiered workflow for evaluating anticancer potential.

Experimental Protocol: MTT Cell Viability Assay

  • Objective: To determine the concentration of the compound that inhibits cell growth by 50% (GI₅₀).

  • Materials:

    • Cancer cell lines (e.g., MCF-7, HT-29, K562).

    • Complete growth medium (e.g., DMEM with 10% FBS).

    • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • Solubilization solution (e.g., acidic isopropanol or DMSO).

    • 96-well cell culture plates.

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

    • Treat cells with serial dilutions of the test compound and incubate for 48-72 hours. [9] 3. Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. [9] 4. Remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot cell viability against log[compound] concentration and determine the GI₅₀ value using non-linear regression.

Synthesis and Characterization

A plausible synthetic route involves the reaction of 2-bromo-N-methylaniline with methanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine.

G cluster_0 Proposed Synthesis Reactant1 2-Bromo-N-methylaniline Product N-(2-Bromophenyl)-N- methylmethanesulfonamide Reactant1->Product + Reactant2 Methanesulfonyl Chloride Reactant2->Product Pyridine, CH2Cl2 0°C to RT

Caption: Plausible synthetic route for the target compound.

Characterization: The final product must be rigorously characterized to confirm its identity and purity (>98%) using standard analytical techniques, including:

  • ¹H and ¹³C Nuclear Magnetic Resonance (NMR)

  • High-Resolution Mass Spectrometry (HRMS)

  • Fourier-Transform Infrared Spectroscopy (FTIR)

  • High-Performance Liquid Chromatography (HPLC) for purity assessment

Conclusion and Future Directions

This compound is a compound with significant, unexplored therapeutic potential. Its structure embodies key pharmacophoric features common to successful drugs targeting enzymes, ion channels, and G-protein coupled receptors. The proposed research program provides a logical, cost-effective framework for systematically uncovering its biological activity.

Positive results in any of the initial screening phases should trigger a more focused investigation, including:

  • Structure-Activity Relationship (SAR) Studies: Synthesizing analogs by modifying the substitution pattern on the phenyl ring (e.g., moving the bromine to the meta or para position, adding other substituents) and altering the alkyl groups on the sulfonamide to optimize potency and selectivity. [10]* In Vivo Efficacy Studies: Advancing promising "hit" compounds into relevant animal models of disease, such as rodent models of pain, inflammation, or cognitive dysfunction. [11][12]* ADMET Profiling: Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties to ensure the compound possesses drug-like characteristics.

By following this comprehensive guide, researchers can efficiently evaluate the potential of this compound and pave the way for the development of a novel therapeutic agent.

References

  • Tavalaie, Z. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Polycyclic Aromatic Compounds. [Link]

  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif. [Link]

  • Wang, L., et al. (2021). Design, synthesis, and biological activity evaluation of a series of novel sulfonamide derivatives as BRD4 inhibitors against acute myeloid leukemia. Bioorganic Chemistry, 111, 104849. [Link]

  • Focken, T., et al. (2016). Discovery of Aryl Sulfonamides as Isoform-Selective Inhibitors of NaV1.7 with Efficacy in Rodent Pain Models. ACS Medicinal Chemistry Letters, 7(4), 421-426. [Link]

  • Gül, H. İ., et al. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Bioorganic Chemistry, 100, 103923. [Link]

  • Rama, A. H., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical Chemistry Research, 9(3), 399-415. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of novel chalcones with methanesulfonyl end as potent analgesic and anti-inflammatory agents. [Link]

  • Festus, C., et al. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Frontiers in Chemistry, 7, 634. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship summary of tested compounds. [Link]

  • Lecointre, A., et al. (2012). Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. Journal of Medicinal Chemistry, 55(13), 6247-6262. [Link]

  • Bolli, M. H., et al. (2012). The Discovery of N-[5-(4-Bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an Orally Active, Potent Dual Endothelin Receptor Antagonist. Journal of Medicinal Chemistry, 55(17), 7849-7861. [Link]

  • Al-Masoudi, W. A. (2020). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Turkish Journal of Science, 5(2), 70-76. [Link]

  • Zakharyan, R., et al. (2023). Synthesis and Biological Evaluation of Chalconesulfonamides: En Route to Proapoptotic Agents with Antiestrogenic Potency. Molecules, 29(1), 81. [Link]

  • Al-Awthan, Y. S., et al. (2021). Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. Molecules, 26(15), 4642. [Link]

  • Nirogi, R., et al. (2017). Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT6) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. Journal of Medicinal Chemistry, 60(5), 1843-1859. [Link]

  • Li, Y., et al. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Bioorganic Chemistry, 147, 107396. [Link]

  • Arctom Scientific. (n.d.). CAS NO. 553652-34-9 | this compound. [Link]

  • Ahmad, F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e]t[1][2]hiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. Drug Design, Development and Therapy, 16, 3901-3913. [Link]

  • de Almeida, L., et al. (2014). Synthesis, biological evaluation and SAR of sulfonamide 4-methoxychalcone derivatives with potential antileishmanial activity. Bioorganic & Medicinal Chemistry, 22(1), 368-377. [Link]

  • Zhang, M., et al. (2022). Design, Synthesis and Structure—Activity Relationships of Phenylalanine-Containing Peptidomimetics as Novel HIV-1 Capsid Binders Based on Ugi Four-Component Reaction. Molecules, 27(21), 7480. [Link]

  • Bolli, M. H., et al. (2012). The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 55(17), 7849-61. [Link]

  • Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]

  • ResearchGate. (n.d.). Synthesis and Crystal Structure of 4-[5-(2-Bromophenyl)-1,3,4-Thiadiazol-2-Ylthio]-2-(trifluoromethyl)thieno[2,3-d]pyrimidine. [Link]

  • Google Patents. (n.d.). PROCEDURE FOR THE PREPARATION OF N-(4-NITRO-2 PHENOXYPHENYL)-METHANSULPHONAMIDE.
  • Journal of Biomedical Research & Environmental Sciences. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

  • Teli, D., et al. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development, 11(1), 14-21. [Link]

  • Ronaldson, V., et al. (2005). N-(2-Bromophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 61(9), o3156-o3158. [Link]

Sources

N-(2-Bromophenyl)-N-methylmethanesulfonamide: A Technical Overview for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(2-Bromophenyl)-N-methylmethanesulfonamide is a specialized chemical entity with significant potential in the field of medicinal chemistry, particularly as a versatile building block in the synthesis of targeted therapeutics. This technical guide provides a comprehensive overview of its chemical properties, a generalized synthesis protocol, and its emerging role in the development of advanced drug modalities such as Proteolysis Targeting Chimeras (PROTACs). The document is intended for researchers, chemists, and professionals in drug development seeking to leverage this compound in their research endeavors.

Core Molecular Attributes

This compound is a substituted aromatic sulfonamide. Its fundamental molecular and physical characteristics are summarized below.

PropertyValueSource(s)
Molecular Formula C₈H₁₀BrNO₂S[1][2]
Molecular Weight 264.14 g/mol [1][2]
CAS Number 553652-34-9[1][2]
Canonical SMILES CS(=O)(=O)N(C1=CC=CC=C1Br)C[3]
Physical State Solid[3]
Purity Typically ≥98%[3]

Strategic Importance in Drug Discovery: A Protein Degrader Building Block

The primary utility of this compound in contemporary drug discovery lies in its classification as a Protein Degrader Building Block .[1] This designation indicates its role as a precursor or intermediate in the synthesis of heterobifunctional molecules known as PROTACs.

The PROTAC Modality

PROTACs represent a revolutionary therapeutic strategy that, instead of merely inhibiting the function of a disease-causing protein, co-opts the cell's natural protein disposal machinery to eliminate the target protein entirely. A PROTAC molecule typically consists of three components:

  • A ligand that binds to the target Protein of Interest (POI).

  • A ligand that recruits an E3 ubiquitin ligase.

  • A chemical linker that connects the two ligands.

The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.

Role of this compound in PROTAC Synthesis

This compound serves as a valuable scaffold for the elaboration of the linker component of a PROTAC. The bromine atom on the phenyl ring provides a reactive handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the attachment of the E3 ligase ligand or the POI ligand. The sulfonamide and methyl groups can influence the physicochemical properties of the resulting PROTAC, such as its solubility, cell permeability, and metabolic stability.

The structural arrangement of this compound offers a defined exit vector for the linker, which is a critical parameter in optimizing the geometry of the ternary complex for efficient protein degradation.

PROTAC_Building_Block cluster_0 This compound cluster_1 PROTAC Synthesis Compound C₈H₁₀BrNO₂S Linker Linker Synthesis Compound->Linker Cross-coupling at Br site PROTAC Final PROTAC Molecule Linker->PROTAC Conjugation to Ligands

Caption: Role in PROTAC Synthesis.

Synthesis and Chemical Reactivity

General Synthesis Pathway

The synthesis typically involves the reaction of N-methyl-2-bromoaniline with methanesulfonyl chloride in the presence of a non-nucleophilic base.

Synthesis_Pathway reactant1 N-Methyl-2-bromoaniline product N-(2-Bromophenyl)-N- methylmethanesulfonamide reactant1->product reactant2 Methanesulfonyl Chloride reactant2->product reagents Pyridine or Triethylamine in Dichloromethane (DCM) reagents->product

Sources

An In-Depth Technical Guide to the SMILES Notation of N-(2-Bromophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern chemical informatics and drug discovery, the ability to represent complex molecular structures in a machine-readable format is paramount. The Simplified Molecular Input Line Entry System (SMILES) provides a concise and unambiguous method for encoding molecular structures using short ASCII strings.[1][2] This guide offers a detailed exploration of the SMILES notation for the compound N-(2-Bromophenyl)-N-methylmethanesulfonamide, a key building block in contemporary medicinal chemistry, particularly in the burgeoning field of targeted protein degradation.[3][4] We will deconstruct its canonical SMILES string, provide a plausible synthetic protocol, and discuss its application as a fragment in the synthesis of Proteolysis-Targeting Chimeras (PROTACs).

The SMILES Notation: A Linear Representation of Molecular Structure

The canonical SMILES for this compound is:

CN(C1=CC=CC=C1Br)S(C)(=O)=O [3]

This string, while compact, contains all the necessary information to reconstruct the two-dimensional and, with further computational modeling, the three-dimensional structure of the molecule. Let's dissect this notation piece by piece to understand its logic.

Deconstruction of the SMILES String: CN(C1=CC=CC=C1Br)S(C)(=O)=O
ComponentRepresentationExplanation
C Methyl GroupThe string begins with a carbon atom (C). In the absence of explicit hydrogens or charges in brackets, SMILES assumes the atom is attached to enough hydrogen atoms to satisfy its lowest normal valence (4 for carbon). Thus, this represents a methyl group (CH₃).
N Nitrogen AtomThe methyl group is bonded to a nitrogen atom (N).
(...) BranchingThe atoms and groups enclosed in parentheses are branches attached to the preceding atom (in this case, the nitrogen). The nitrogen atom has two branches: the 2-bromophenyl group and the methanesulfonyl group.
C1=CC=CC=C1Br 2-Bromophenyl GroupThis describes the substituted aromatic ring. C1 signifies a carbon atom that is part of a ring, designated by the number 1. The subsequent characters C=C-C=C-C would represent a cyclohexatriene in Kekulé form. However, SMILES also recognizes aromaticity, and this notation implies an aromatic ring. The string C1=CC=CC=C1 closes the ring, indicating that the first carbon is bonded to the last. The Br at the end of this section indicates a bromine atom is attached to the last specified carbon of the ring. The ortho- (position 2) relationship between the nitrogen and bromine is established by their adjacent positions on the ring in this linear representation.
S(C)(=O)=O Methanesulfonyl GroupThis is the second branch attached to the central nitrogen. S represents the sulfur atom. The subsequent parentheses denote groups attached to the sulfur. (C) is a methyl group. (=O) represents a double bond to an oxygen atom (a sulfoxide group). The final =O indicates another double bond to an oxygen atom, completing the sulfonyl group (-SO₂-).

This systematic breakdown illustrates the power of SMILES to logically and linearly encode complex molecular architectures.

Structural and Physicochemical Properties

PropertyValueSource
CAS Number 553652-34-9[3]
Molecular Formula C₈H₁₀BrNO₂S[3]
Molecular Weight 264.14 g/mol [3]
Canonical SMILES CN(C1=CC=CC=C1Br)S(C)(=O)=O[3]
Product Family Protein Degrader Building Blocks[4]

Synthesis Protocol: A Plausible Two-Step Approach

While specific proprietary methods may vary, a robust and common strategy for the synthesis of N-aryl-N-methylmethanesulfonamides involves a two-step process: sulfonylation of the parent aniline followed by N-alkylation. This approach ensures high yields and regiochemical control.

Step 1: Synthesis of N-(2-bromophenyl)methanesulfonamide

This step involves the reaction of 2-bromoaniline with methanesulfonyl chloride in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Reaction: 2-Bromoaniline + Methanesulfonyl Chloride → N-(2-bromophenyl)methanesulfonamide + Pyridinium hydrochloride

Materials:

  • 2-bromoaniline

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-bromoaniline (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Add anhydrous pyridine (1.2 equivalents) to the solution and stir for 5 minutes.

  • Slowly add methanesulfonyl chloride (1.1 equivalents) dropwise via syringe, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 1 M HCl.

  • Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford pure N-(2-bromophenyl)methanesulfonamide.

Step 2: N-Methylation of N-(2-bromophenyl)methanesulfonamide

The secondary sulfonamide is then methylated to yield the final product. A common method involves deprotonation with a strong base followed by reaction with a methylating agent.

Reaction: N-(2-bromophenyl)methanesulfonamide + Methyl Iodide → this compound + Potassium Iodide

Materials:

  • N-(2-bromophenyl)methanesulfonamide (from Step 1)

  • Potassium carbonate (K₂CO₃) or Sodium Hydride (NaH)

  • Methyl iodide (CH₃I)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Diethyl ether

  • Water

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve N-(2-bromophenyl)methanesulfonamide (1.0 equivalent) in anhydrous DMF.

  • Add potassium carbonate (2.0 equivalents) to the solution.

  • Add methyl iodide (1.5 equivalents) and stir the mixture at room temperature for 8-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with diethyl ether (3x).

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be further purified by column chromatography if necessary to yield this compound as a solid.

Application in Targeted Protein Degradation (TPD)

This compound serves as a valuable building block in the synthesis of PROTACs.[4] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the POI and a ligand for an E3 ubiquitin ligase, connected by a chemical linker.

The 2-bromophenyl moiety of this compound is particularly useful as a versatile chemical handle. The bromine atom can be readily functionalized through various cross-coupling reactions, such as Suzuki or Sonogashira couplings, to attach the linker or the E3 ligase ligand. This modularity allows for the rapid generation of libraries of PROTACs with varying linker lengths and attachment points, which is crucial for optimizing the formation of the ternary complex (POI-PROTAC-E3 ligase) and achieving efficient protein degradation.

Logical Workflow for PROTAC Synthesis using the Building Block

PROTAC_Synthesis_Workflow A N-(2-Bromophenyl)-N- methylmethanesulfonamide B Cross-Coupling Reaction (e.g., Suzuki, Sonogashira) A->B C Functionalized Intermediate B->C E Conjugation Reaction (e.g., Amide coupling, Click chemistry) C->E D Linker Moiety D->B F PROTAC Precursor E->F Attachment of E3 Ligase Ligand H Final PROTAC Molecule F->H Final Deprotection/ Modification (if needed) G E3 Ligase Ligand (e.g., for VHL, CRBN) G->E

Caption: Workflow for PROTAC synthesis utilizing the bromophenyl handle.

Spectroscopic Analysis (Predicted)

Predicted ¹H NMR (in CDCl₃, 400 MHz)
  • Aromatic Protons (4H): A complex multiplet pattern in the range of δ 7.2-7.8 ppm. The protons on the bromophenyl ring will exhibit splitting patterns influenced by both the bromine atom and the sulfonamide group.

  • N-Methyl Protons (3H): A singlet around δ 3.1-3.4 ppm. The exact chemical shift will be influenced by the electronic environment of the sulfonamide nitrogen.

  • S-Methyl Protons (3H): A singlet typically appearing more upfield, around δ 2.8-3.0 ppm.

Predicted ¹³C NMR (in CDCl₃, 101 MHz)
  • Aromatic Carbons (6C): Six distinct signals are expected in the aromatic region (δ 120-140 ppm). The carbon bearing the bromine atom (C-Br) will be significantly shielded, while the carbon attached to the nitrogen (C-N) will also show a characteristic shift.

  • N-Methyl Carbon (1C): A signal around δ 35-40 ppm.

  • S-Methyl Carbon (1C): A signal around δ 40-45 ppm.

Conclusion

The SMILES notation CN(C1=CC=CC=C1Br)S(C)(=O)=O provides a powerful and concise representation of this compound, a molecule of significant interest in modern drug discovery. Its utility as a functionalized building block, particularly for the synthesis of PROTACs, underscores the importance of such compounds in the development of novel therapeutics. The synthetic and analytical principles outlined in this guide provide a foundational understanding for researchers and scientists working at the cutting edge of medicinal chemistry.

References

  • SMILES (Simplified Molecular-Input Line-Entry System) - Herong's Tutorial Examples. (n.d.).
  • Daylight Theory: SMILES . (n.d.). Retrieved January 4, 2026, from [Link]

  • Appendix F SMILES Notation Tutorial - EPA. (n.d.). Retrieved January 4, 2026, from [Link]

  • CAS NO. 553652-34-9 | this compound | Catalog - Arctom. (n.d.). Retrieved January 4, 2026, from [Link]

  • This compound, min 98%, 250 mg - CP Lab Safety. (n.d.). Retrieved January 4, 2026, from [Link]

  • Current strategies for the design of PROTAC linkers: a critical review - PMC - NIH. (2020). Retrieved January 4, 2026, from [Link]

Sources

Bromophenylsulfonamides: A Versatile Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents.[1] When incorporated into a bromophenyl scaffold, the resulting bromophenylsulfonamides exhibit a remarkable breadth of biological activities, making them a subject of intense research interest. This technical guide provides an in-depth exploration of the key research applications of this chemical class, moving beyond a simple catalog of activities to explain the underlying mechanisms, structure-activity relationships (SAR), and the practical methodologies used to evaluate them. We will delve into their critical roles as enzyme inhibitors, antimicrobial agents, and anticancer therapeutics, offering field-proven insights and detailed protocols to empower researchers in their drug discovery and development endeavors.

The Bromophenylsulfonamide Scaffold: Synthesis and Significance

The versatility of the bromophenylsulfonamide scaffold stems from its synthetic accessibility and the tunable nature of its components. The core structure allows for systematic modifications to probe biological interactions and optimize therapeutic properties.

Core Synthesis Strategy

The most prevalent and robust method for synthesizing sulfonamides involves the reaction of a sulfonyl chloride with a primary or secondary amine in the presence of a base.[1][2] This nucleophilic substitution reaction is highly efficient and accommodates a wide range of substituents on both the amine and the aryl sulfonyl chloride, making it ideal for creating diverse chemical libraries for screening.

G reagents Primary/Secondary Amine (R-NH₂ / R₂NH) + Base (e.g., Pyridine) sulfonyl_chloride (Bromophenyl)SO₂Cl reagents->sulfonyl_chloride sulfonamide Bromophenylsulfonamide (Bromophenyl)SO₂NH-R / (Bromophenyl)SO₂NR₂ sulfonyl_chloride->sulfonamide Nucleophilic Attack byproduct Base·HCl sulfonamide->byproduct +

Caption: General reaction scheme for sulfonamide synthesis.

The Role of Key Structural Features
  • The Sulfonamide Moiety (-SO₂NH-): This group is a critical pharmacophore. It is a strong hydrogen bond donor and acceptor and can act as a transition-state mimetic, particularly for tetrahedral intermediates. Its ability to coordinate with metal ions, such as the zinc cation in metalloenzymes, is fundamental to its role as an enzyme inhibitor.

  • The Phenyl Ring: Provides a rigid scaffold for orienting substituents and can engage in pi-stacking and hydrophobic interactions within protein binding pockets.

  • The Bromo Substituent: The bromine atom significantly influences the molecule's properties. As a halogen, it increases lipophilicity, which can enhance membrane permeability. Its electron-withdrawing nature can modulate the acidity of the sulfonamide proton, and its size can provide crucial steric interactions to improve binding affinity and selectivity for a target. In some cases, the 4-bromophenyl moiety has been identified as essential for anticancer activity.[3]

Application I: Precision Targeting of Enzymes

The ability of the sulfonamide group to act as a zinc-binding group makes bromophenylsulfonamides potent and often selective inhibitors of key metalloenzymes.[4][5] Furthermore, their structural adaptability allows them to be tailored to inhibit other critical enzyme classes like kinases.

Carbonic Anhydrase (CA) Inhibition

Carbonic Anhydrases are ubiquitous zinc-containing enzymes that catalyze the reversible hydration of CO₂.[6] Their inhibition has therapeutic applications in glaucoma, diuresis, and epilepsy.[7][8]

Mechanism of Action: The unprotonated sulfonamide nitrogen (R-SO₂NH⁻) coordinates directly to the Zn²⁺ ion in the enzyme's active site, displacing the zinc-bound hydroxide ion and disrupting the catalytic cycle. This binding is stabilized by a network of hydrogen bonds with active site residues.

CA_Active_Site CA Active Site (Zn²⁺) Inhibited_Complex Inhibited Enzyme Complex CA_Active_Site->Inhibited_Complex H2CO3 H₂CO₃ CA_Active_Site->H2CO3 Bromophenylsulfonamide Bromophenyl- SO₂NH₂ Bromophenylsulfonamide->CA_Active_Site Binding H2O_CO2 H₂O + CO₂ Inhibited_Complex->H2O_CO2 Blocked H2O_CO2->CA_Active_Site Catalysis

Caption: Mechanism of Carbonic Anhydrase (CA) inhibition.

Therapeutic Relevance:

  • Glaucoma: In the eye's ciliary body, CA inhibition reduces the secretion of aqueous humor, thereby lowering intraocular pressure.[8]

  • Diuresis: In the proximal tubules of the kidney, blocking CA reduces bicarbonate reabsorption, leading to mild diuresis.[6][9]

Kinase Inhibition

Kinases are central to cellular signaling pathways, and their dysregulation is a hallmark of cancer and inflammatory diseases.[10] Bruton's Tyrosine Kinase (BTK), for instance, is a key mediator of B-cell receptor signaling and a validated target in B-cell malignancies.[11][12]

Mechanism of Action: While not zinc-binders, bromophenylsulfonamides can be designed to act as ATP-competitive inhibitors. They occupy the ATP-binding pocket of the kinase, forming hydrogen bonds and hydrophobic interactions that prevent the phosphorylation of downstream substrates, thereby blocking the signaling cascade.[12]

Experimental Protocol: In Vitro Kinase Activity Assay (Example: BTK)

  • Preparation: Recombinant human BTK enzyme, a suitable peptide substrate (e.g., a poly-Glu-Tyr peptide), and ATP are prepared in a kinase reaction buffer.

  • Inhibitor Addition: A dilution series of the test bromophenylsulfonamide compound is prepared in DMSO and added to the wells of a 96-well plate.

  • Reaction Initiation: The kinase reaction is initiated by adding the BTK enzyme and ATP to the wells containing the substrate and inhibitor. The plate is incubated at 30°C for 60 minutes.

  • Detection: The reaction is stopped, and the amount of phosphorylated substrate is quantified. This is commonly done using an antibody-based method (e.g., ELISA with an anti-phosphotyrosine antibody) or a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by fitting the data to a dose-response curve.

Application II: Combating Microbial Resistance

The rise of multidrug-resistant pathogens presents a global health crisis, necessitating the discovery of new antimicrobial agents.[13] Bromophenylsulfonamides have shown significant promise, particularly against Gram-positive bacteria.

Mechanism of Antibacterial Action

The classic mechanism for sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria.[14] Folic acid is a precursor for the synthesis of nucleotides and amino acids. Because humans obtain folic acid from their diet and do not possess the DHPS enzyme, these drugs are selectively toxic to bacteria.

PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Dihydrofolate Reductase Nucleotides Nucleotide Synthesis THF->Nucleotides Bromosulfonamide Bromophenyl- sulfonamide Bromosulfonamide->DHPS Competitive Inhibition

Caption: Inhibition of bacterial folic acid synthesis pathway.

Spectrum of Activity and Efficacy

Studies have demonstrated that bromophenol and bromophenylsulfonamide derivatives possess potent antibacterial activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[15][16] Their efficacy against Gram-negative bacteria is often limited due to the outer membrane acting as a permeability barrier.[15]

Table 1: Representative Antibacterial Activity (MIC)

Compound TypeBacterial StrainMIC (μg/mL)Reference
Bromophenol DerivativeS. aureus10[15]
Bromophenol DerivativeMRSA<10[15]
Bromophenazine AnalogueS. aureus0.31 - 0.62[13]
N-thiazolyl-benzenesulfonamideS. aureus3.9[17]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

  • Preparation: Prepare a twofold serial dilution of the bromophenylsulfonamide compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Controls: Include a positive control (broth with inoculum, no drug) to ensure bacterial growth and a negative control (broth only) to check for sterility.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Application III: Development of Novel Anticancer Agents

Bromophenylsulfonamides have emerged as a promising scaffold for the development of anticancer therapeutics, acting through diverse mechanisms.[18]

Multifaceted Mechanisms of Action

Beyond the kinase inhibition previously discussed, these compounds have been shown to exert antiproliferative effects through several other pathways:

  • Cell Cycle Arrest: Inducing cell cycle perturbation, often in the G1 phase, preventing cancer cells from progressing towards mitosis.[19]

  • Disruption of Microtubule Assembly: Interfering with the dynamics of microtubules, which are essential for cell division, leading to mitotic catastrophe and apoptosis.[19]

  • Angiogenesis Inhibition: Preventing the formation of new blood vessels that tumors require for growth and metastasis.[19]

Structure-Activity Relationship (SAR) in Anticancer Activity

SAR studies are crucial for optimizing the potency and selectivity of lead compounds.[20][21] For bromophenylsulfonamide derivatives, key findings include:

  • The incorporation of additional heterocyclic moieties (e.g., pyrazole, pyridine) can significantly enhance anticancer activity.[22]

  • The position and nature of substituents on the benzenesulfonamide ring can drastically alter potency against different cancer cell lines. For example, a 4-methoxy group on a xanthone-benzenesulfonamide hybrid showed high activity against several cell lines.[19]

Table 2: In Vitro Antiproliferative Activity (IC₅₀)

Compound ClassCell LineIC₅₀ (μM)Reference
N-(Guanidinyl)benzenesulfonamidesMCF7 (Breast)49.5 - 70.2[22]
Xanthone-benzenesulfonamide (5i)T-47D (Breast)25.2[19]
Xanthone-benzenesulfonamide (5i)SK-N-MC (Neuroblastoma)24.9[19]
Brominated CoelenteramineProstate Cancer24.3[3]
Brominated CoelenteramineBreast Cancer21.6[3]

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Seed cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

  • Compound Treatment: Treat the cells with serial dilutions of the bromophenylsulfonamide compounds for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value by plotting viability against compound concentration and fitting the data to a dose-response curve.[19]

Conclusion and Future Directions

Bromophenylsulfonamides represent a privileged scaffold in medicinal chemistry, demonstrating significant potential across multiple therapeutic areas. Their synthetic tractability allows for extensive SAR exploration, leading to the development of potent and selective agents. The key applications as enzyme inhibitors, antimicrobial agents, and anticancer drugs are well-established, with clear mechanisms of action guiding future design.

The path forward will likely involve leveraging computational tools for in silico screening and rational design to enhance target specificity and minimize off-target effects. Further exploration of these compounds in combination therapies, particularly in oncology and infectious disease, could unlock synergistic effects and combat resistance mechanisms. As our understanding of complex biological pathways deepens, the bromophenylsulfonamide scaffold is poised to remain a valuable starting point for the discovery of next-generation therapeutics.

References

  • Title: Application Notes and Protocols for the Synthesis of Sulfonamides using (2-Bromophenyl)
  • Title: Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA Source: ACS Omega (via PMC) URL: [Link]

  • Title: Phenazine antibiotic inspired discovery of potent bromophenazine antibacterial agents against Staphylococcus aureus and Staphylococcus epidermidis Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

  • Title: Structures of bromophenols possessing potent activity against cancer Source: ResearchGate URL: [Link]

  • Title: Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA Source: PubMed URL: [Link]

  • Title: Synthesis, structure, and antimicrobial activity of heterocyclic phenylsulfonyl- and 4-aminophenylsulfonyl-carboximidamides Source: Medicinal Chemistry Research (via PMC) URL: [Link]

  • Title: Sulfonamide synthesis by alkylation or arylation Source: Organic Chemistry Portal URL: [Link]

  • Title: Synthesis and Anti-Breast Cancer Evaluation of Novel N-(Guanidinyl)benzenesulfonamides Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties Source: Bioorganic & Medicinal Chemistry Letters URL: [Link]

  • Title: Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer Source: Bioorganic Chemistry (via PubMed) URL: [Link]

  • Title: Pharmacology of Carbonic Anhydrase Inhibitors Source: PharmaFactz URL
  • Title: Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine Source: Scientific Reports (via PubMed Central) URL: [Link]

  • Title: Synthesis and evaluation of antiproliferative activity of substituted N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides Source: Research in Pharmaceutical Sciences (via NIH) URL: [Link]

  • Title: Carbonic anhydrase inhibitor Source: Wikipedia URL: [Link]

  • Title: Structure Activity Relationships Source: Drug Design Org URL: [Link]

  • Title: Inhibitors of Bruton's Tyrosine Kinase (Btk) May Treat Inflammation, Immunological Disorders, and Cancer Source: ACS Medicinal Chemistry Letters (via PMC) URL: [Link]

  • Title: Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease Source: RSC Advances (via PubMed Central) URL: [Link]

  • Title: Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer Source: International Journal of Molecular Sciences (via PMC) URL: [Link]

  • Title: Carbonic Anhydrase Inhibitors Source: StatPearls (via NCBI Bookshelf) URL: [Link]

  • Title: The utility of sulfonate salts in drug development Source: Journal of Pharmaceutical Sciences (via PubMed) URL: [Link]

  • Title: Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury Source: Bioorganic Chemistry (via PubMed) URL: [Link]

  • Title: Drugs That Changed Society: History and Current Status of the Early Antibiotics: Salvarsan, Sulfonamides, and β-Lactams Source: Molecules (MDPI) URL: [Link]

  • Title: BTK inhibitors: moving the needle on the treatment of chronic lymphocytic leukemia Source: Expert Opinion on Pharmacotherapy URL: [Link]

  • Title: STRUCTURE ACTIVITY RELATIONSHIP Source: ResearchGate URL: [Link]

  • Title: Enzyme Inhibition by Drugs Source: YouTube URL: [Link]

  • Title: On Exploring Structure Activity Relationships Source: Computational and Structural Biotechnology Journal (via PMC) URL: [Link]

  • Title: Acylated sulfonamide adenosines as potent inhibitors of the adenylate-forming enzyme superfamily Source: European Journal of Medicinal Chemistry (via PubMed) URL: [Link]

  • Title: Bruton's Tyrosine Kinase Inhibitors: Recent Updates Source: Cancers (MDPI) URL: [Link]

  • Title: Antimicrobial Activity of Polyphenols and Natural Polyphenolic Extracts on Clinical Isolates Source: Antibiotics (MDPI) URL: [Link]

  • Title: Diuretics - Carbonic Anhydrase Inhibitors - Acetazolamide - Pharmacology Series Source: YouTube URL: [Link]

  • Title: Drugs as Enzyme Inhibitors Source: YouTube URL: [Link]

  • Title: Drug interactions of carbonic anhydrase inhibitors and activators Source: Expert Opinion on Drug Metabolism & Toxicology (via PubMed) URL: [Link]

  • Title: Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs Source: Molecules (via PubMed) URL: [Link]

  • Title: What is the mechanism of Oxyphenonium Bromide? Source: Patsnap Synapse URL: [Link]

  • Title: How BTK inhibitors treat mantle cell lymphoma Source: MD Anderson Cancer Center URL: [Link]

Sources

N-(2-Bromophenyl)-N-methylmethanesulfonamide safety data and handling precautions.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of N-(2-Bromophenyl)-N-methylmethanesulfonamide

Introduction

This compound is a halogenated aromatic sulfonamide, a class of compounds recognized for its utility as a versatile building block in medicinal chemistry and drug development.[1][2] Its structure, combining a bromophenyl group with a methanesulfonamide moiety, presents unique opportunities for synthetic transformations. However, the very features that make it chemically valuable—the halogenated aromatic ring and the sulfonamide group—also necessitate a thorough understanding of its potential hazards and the implementation of rigorous safety protocols.[3][4]

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of safety data sheet (SDS) information to provide a deeper, scientifically-grounded understanding of why specific precautions are necessary. By synthesizing technical data with practical, field-proven insights, this document serves as a comprehensive resource for the safe handling, storage, and disposal of this compound, ensuring the protection of laboratory personnel and the integrity of research.

Section 1: Compound Identification and Physicochemical Properties

Accurate identification is the foundation of chemical safety. The key identifiers and known physical properties of this compound are summarized below. These properties dictate the appropriate storage and handling conditions required to maintain the compound's stability and purity.

PropertyValueSource(s)
IUPAC Name This compound[5][6]
CAS Number 553652-34-9[5][7][8]
Molecular Formula C₈H₁₀BrNO₂S[5][7][8]
Molecular Weight 264.14 g/mol [5][7][8]
Physical State Solid[5]
Purity Typically ≥98%[5][8]
Storage Conditions Store at room temperature in an inert atmosphere.[1]

Section 2: Hazard Identification and Toxicological Profile

This compound is classified as harmful and an irritant.[5] Understanding its specific hazards is crucial for risk mitigation. The Globally Harmonized System (GHS) classification provides a clear, standardized summary of its potential health effects.

GHS ClassificationCodeDescriptionSource(s)
Pictogram GHS07 (Exclamation Mark)Harmful / Irritant[5]
Signal Word Warning [1][5][6]
Hazard Statements H302Harmful if swallowed.[1][5][9]
H315Causes skin irritation.[1][5][9]
H319Causes serious eye irritation.[1][5][9]
H335May cause respiratory irritation.[1][5][9]
Expert Analysis of Toxicological Risk:

The hazards identified are not merely procedural checkboxes; they are rooted in the compound's chemical nature.

  • Halogenated Aromatic Moiety: The presence of the bromophenyl group places this compound in the broader class of halogenated aromatic hydrocarbons.[3] Compounds in this class are known for their potential persistence and can exhibit a range of toxic effects, including skin disorders and liver dysfunction, with prolonged or high-level exposure.[3][10] While this specific compound's long-term toxicology is not extensively documented, the known hazards of the chemical class demand a cautious approach centered on minimizing exposure.

  • Irritant Properties: Skin, eye, and respiratory irritation are common for reactive organic molecules. The compound, likely a fine solid, can be easily aerosolized, posing an inhalation risk that can irritate the mucous membranes and respiratory tract.[5][9] Direct contact with skin or eyes can lead to localized inflammation and discomfort, necessitating the use of robust personal protective equipment.[11][12]

  • Oral Toxicity: The "Harmful if swallowed" classification indicates that ingestion of even small quantities can lead to adverse health effects.[5][9] This underscores the importance of strict hygiene measures, such as prohibiting eating or drinking in the laboratory and thorough hand washing after handling.[13]

Section 3: Exposure Control and Personal Protection

A multi-layered approach is essential to minimize the risk of exposure. This strategy, known as the "Hierarchy of Controls," prioritizes engineering and administrative controls, with Personal Protective Equipment (PPE) serving as the final, critical barrier.

Hierarchy of Controls Diagram

cluster_0 Hierarchy of Controls for Chemical Safety node_elim Elimination (Most Effective) node_sub Substitution node_elim->node_sub Is it possible to not use the hazard? node_eng Engineering Controls (e.g., Fume Hood) node_sub->node_eng Can a safer alternative be used? node_admin Administrative Controls (e.g., SOPs, Training) node_eng->node_admin Isolate people from the hazard. node_ppe Personal Protective Equipment (PPE) (Least Effective) node_admin->node_ppe Change the way people work.

Caption: The hierarchy of controls prioritizes strategies for mitigating laboratory hazards.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound solid and its solutions must be performed inside a certified chemical fume hood.[14][15] This is the primary defense against respiratory exposure by capturing dust and vapors at the source.

  • Ventilation: The laboratory should have adequate general ventilation to prevent the accumulation of airborne contaminants.[12]

  • Emergency Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[12]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound. The selection is based on mitigating the specific hazards of skin/eye irritation and accidental ingestion/inhalation.[13][14]

Protection TypeSpecificationRationaleSource(s)
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and airborne particles causing serious eye irritation.[12][13][14]
Skin Nitrile rubber gloves (inspect before use), a chemically resistant lab coat, and closed-toe shoes.Prevents skin contact, which can lead to irritation.[13][14][15]
Respiratory Not required if handled exclusively within a fume hood. For emergencies or inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges is necessary.Mitigates the risk of respiratory tract irritation from inhaling fine dust.[14]

Section 4: Standard Operating Procedure (SOP) for Safe Handling

Adherence to a validated SOP is a self-validating system for ensuring safety and experimental reproducibility. The following protocol outlines the essential steps for handling the solid compound.

Experimental Workflow for Handling Solid Reagent

cluster_workflow SOP: Weighing and Handling Workflow prep 1. Preparation - Verify fume hood function. - Assemble all equipment. - Don full PPE. weigh 2. Weighing - Place balance in fume hood. - Tare weigh paper/vessel. - Carefully transfer solid. prep->weigh Proceed when ready transfer 3. Transfer & Reaction - Add solid to reaction vessel. - Rinse weighing vessel with solvent. - Conduct experiment in hood. weigh->transfer Accurate amount weighed cleanup 4. Decontamination - Clean spatula/surfaces. - Collect rinsate as waste. - Remove PPE correctly. transfer->cleanup Reaction complete dispose 5. Disposal - Segregate halogenated waste. - Label waste container. - Follow institutional protocol. cleanup->dispose Area secured

Caption: Step-by-step workflow for the safe handling of this compound.

Step-by-Step Methodology
  • Preparation:

    • Ensure the chemical fume hood is operational and the work area is clean and free of clutter.[14]

    • Don all required PPE: safety goggles, face shield, lab coat, and appropriate chemical-resistant gloves.[13]

    • Place all necessary equipment (spatula, weigh paper/vessel, reaction vessel, solvent wash bottles) inside the fume hood.[14]

  • Handling and Aliquoting:

    • Perform all operations within the fume hood with the sash at the lowest practical height.

    • Carefully open the container. Avoid generating dust.

    • Use a clean spatula to transfer the required amount of the solid to a tared weigh paper or vessel.

    • Close the main container tightly immediately after use.

  • Reaction Setup:

    • Carefully add the weighed solid to the reaction vessel.

    • To ensure a quantitative transfer, rinse the weigh paper and spatula with a small amount of a suitable solvent, collecting the rinsate in the reaction vessel.

  • Cleanup and Decontamination:

    • Decontaminate the spatula and any affected surfaces within the fume hood using a suitable solvent (e.g., acetone).

    • Collect all rinsate and contaminated disposables (e.g., weigh paper, gloves) as hazardous waste.[14]

    • Wash hands thoroughly with soap and water after the procedure is complete and PPE has been removed.[12][13]

Section 5: Emergency Procedures

Preparedness is key to mitigating the impact of an accidental exposure or spill.

First Aid Measures

Immediate and appropriate first aid can significantly reduce the severity of an injury.[5][13]

Exposure RouteFirst Aid ProtocolSource(s)
Ingestion Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or physician for guidance.[5]
Inhalation Move the person to fresh air and keep them in a position comfortable for breathing. If feeling unwell, call a POISON CENTER or physician.[5][12]
Skin Contact Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if skin irritation develops or persists.[5]
Eye Contact Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[5][12][13]
Spill Response Protocol

The following protocol is for a small-scale laboratory spill of the solid material.

Spill Response Workflow

cluster_spill Small Spill Cleanup Workflow node_secure 1. Secure Area - Alert others. - Restrict access. node_ppe 2. Don PPE - Include respiratory protection if outside a fume hood. node_secure->node_ppe node_contain 3. Contain & Clean - Gently cover with inert material. - Carefully sweep up. - AVOID raising dust. node_ppe->node_contain node_decon 4. Decontaminate - Wipe spill area with solvent. - Collect all materials as waste. node_contain->node_decon node_dispose 5. Dispose - Place in labeled hazardous waste container. node_decon->node_dispose

Caption: A systematic approach to cleaning up a small solid chemical spill.

  • Evacuate and Secure: Immediately alert personnel in the vicinity and restrict access to the spill area.

  • Assess and Don PPE: If the spill is inside a fume hood, standard PPE is sufficient. If outside, add respiratory protection. Do not attempt to clean a large spill without specialized training.

  • Contain and Clean: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone). Place the cloth in the hazardous waste container.

  • Dispose: Seal and label the waste container and dispose of it according to your institution's hazardous waste procedures.

Section 6: Storage and Waste Disposal

Proper storage and disposal are critical for safety and environmental protection.

Storage Conditions
  • Store in a tightly-closed container in a cool, dry, and well-ventilated area.[12][13][15]

  • The supplier recommends storage under an inert atmosphere to maintain long-term stability.[1]

  • Store away from incompatible materials, such as strong oxidizing agents.[11]

  • Keep the container in a locked storage area to prevent unauthorized access.[12]

Waste Disposal

The bromine atom in this compound classifies its waste as halogenated organic waste .

  • Segregation is Mandatory: Halogenated waste must be collected in a separate, designated waste container from non-halogenated organic waste.[14] Co-mingling can create significant complications and costs for disposal.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.[14]

  • Procedure: Collect all contaminated materials, including rinsate from glassware, used gloves, and cleanup materials, in the designated halogenated waste container. Follow all institutional, local, and national regulations for hazardous waste disposal.[11][13][14]

References

  • Benchchem.
  • Thermo Fisher Scientific.
  • Thermo Fisher Scientific.
  • AK Scientific, Inc.
  • Fluorochem. N-(2-BROMOPHENYL)-N-METHYL-METHANESULFONAMIDE Product Page.
  • Chemical Label. N-(2-bromophenyl)methanesulfonamide.
  • AOBChem.
  • ILO Encyclopaedia of Occupational Health and Safety.
  • BLDpharm. This compound Product Page.
  • ChemSec.
  • Sultan, A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Iranian Chemical Society.
  • Arctom. This compound Product Page.
  • U.S. Environmental Protection Agency (EPA).
  • CP Lab Safety. This compound, min 98%, 250 mg.
  • AiFChem. This compound Product Page.

Sources

Physical properties and appearance of N-(2-Bromophenyl)-N-methylmethanesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties and Appearance of N-(2-Bromophenyl)-N-methylmethanesulfonamide

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound (CAS No. 553652-34-9).[1][2][3][4] Intended for researchers, scientists, and professionals in drug development, this document synthesizes available data on the compound's identity, appearance, and physicochemical characteristics. Recognizing that comprehensive experimental data for this specific research chemical is not extensively published, this guide also presents detailed, field-proven methodologies for its characterization. Standard protocols for purity assessment by High-Performance Liquid Chromatography (HPLC) and thermal analysis by Differential Scanning Calorimetry (DSC) are detailed, explaining the scientific rationale behind procedural choices. This document aims to serve as a foundational resource for the safe handling, characterization, and application of this compound in a laboratory setting.

Chemical Identity

The fundamental identity of a compound is the bedrock of all subsequent research. The structural and identifying information for this compound is summarized below.

IdentifierValueSource(s)
CAS Number 553652-34-9[1][2][3]
IUPAC Name This compound[1]
Molecular Formula C8H10BrNO2S[1][2][3][4]
Molecular Weight 264.14 g/mol [1][2][3][4]
Canonical SMILES CN(C1=CC=CC=C1Br)S(C)(=O)=O[1][3][4]
InChI Key ANEOQJILAXCBEN-UHFFFAOYSA-N[1]

Physical and Chemical Properties

Appearance and Physical State

This compound is consistently described as a solid at room temperature.[1] While specific color information for this compound is not universally reported, analogous bromophenyl sulfonamides are often described as white to off-white or light cream crystalline solids.[5][6] Visual inspection should confirm a homogenous solid, free of discoloration or foreign matter.

Physicochemical Data

A summary of the available and predicted physicochemical properties is provided below. It is critical to note that for many research chemicals, extensive experimental data is not always available in peer-reviewed literature and often relies on supplier-provided information or computational predictions.

PropertyValueNotes
Physical State SolidConfirmed by multiple suppliers.[1]
Purity ≥98%Typical purity provided by commercial suppliers.[1][2]
Melting Point Data not availableExperimental determination is recommended. See Protocol 3.1.
Boiling Point Data not availableLikely to decompose at high temperatures.
Solubility Data not availableExpected to have limited water solubility and moderate solubility in organic solvents like DMSO, DMF, and chlorinated solvents, typical for sulfonamides.[7]
Storage Room temperature, under inert atmosphereRecommended for long-term stability.[3]

Experimental Protocols for Characterization

To address the gaps in publicly available data, the following protocols outline standard, reliable methods for characterizing this compound. These are presented not just as steps, but with the underlying scientific reasoning that a Senior Application Scientist would employ.

Protocol: Purity Assessment by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Rationale: RP-HPLC is the industry-standard method for assessing the purity of small organic molecules. The non-polar nature of the bromophenyl group makes a C18 stationary phase an ideal choice for achieving good retention and separation from potential impurities. UV detection is selected due to the presence of the chromophoric benzene ring, which should provide a strong signal.

Methodology:

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% Acetonitrile.

    • Expertise Note: TFA is used as an ion-pairing agent to sharpen peak shape for any potentially ionizable functional groups and to control the pH.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of this compound.

    • Dissolve in 1.0 mL of acetonitrile or a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial to remove any particulates.

  • HPLC System and Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size (or equivalent).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detector: UV-Vis at 254 nm.

    • Column Temperature: 30 °C.

    • Gradient Elution:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-17 min: 95% B

      • 17-18 min: 95% to 50% B

      • 18-20 min: 50% B (Re-equilibration)

  • Data Analysis (Trustworthiness):

    • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected.

    • System Suitability: Before analysis, a standard injection must confirm adequate peak symmetry (tailing factor between 0.9 and 1.5) and reproducibility (retention time RSD <1%). This ensures the validity of the results.

Visualization of Logical Workflows

A systematic approach is crucial for the thorough characterization of any chemical substance. The following diagram illustrates a logical workflow for the physicochemical analysis of a compound like this compound.

G cluster_0 Phase 1: Initial Assessment cluster_1 Phase 2: Instrumental Analysis cluster_2 Phase 3: Reporting A Sample Receipt & Documentation B Visual Inspection (Color, Form, Homogeneity) A->B C Preliminary Solubility Screening (Aqueous, Organic) B->C D Purity Analysis by HPLC-UV (Protocol 3.1) C->D E Identity Confirmation by LC-MS C->E F Thermal Analysis by DSC (Melting Point, Thermal Events) C->F G Data Compilation & Review D->G E->G F->G H Certificate of Analysis (CoA) Generation G->H

Caption: Logical workflow for the physicochemical characterization of a research chemical.

Safety and Handling

This compound is classified with the GHS07 pictogram, indicating it is harmful or an irritant.[1]

  • Signal Word: Warning[1][3]

  • Hazard Statements:

    • H302: Harmful if swallowed.[1][3]

    • H315: Causes skin irritation.[3]

    • H319: Causes serious eye irritation.[3]

    • H335: May cause respiratory irritation.[3]

  • Precautionary Measures:

    • Work in a well-ventilated chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, nitrile gloves, and a lab coat.[5]

    • Avoid breathing dust.[5]

    • Wash hands thoroughly after handling.[5]

Conclusion

This compound is a solid research chemical whose fundamental identifiers are well-established. While detailed experimental physical properties such as a precise melting point and solubility profile are not widely published, this guide provides robust, standard methodologies for their determination. The provided protocols for HPLC and the logical workflow for characterization offer a scientifically sound framework for researchers to validate the quality and properties of this compound, ensuring data integrity and safe laboratory practice.

References

  • This compound, min 98%, 250 mg. CP Lab Safety. [Link]

  • CAS NO. 553652-34-9 | this compound | Catalog. Arctom. [Link]

Sources

An In-depth Technical Guide to the Stability and Storage of N-(2-Bromophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-Bromophenyl)-N-methylmethanesulfonamide is a key chemical intermediate with growing importance in medicinal chemistry and drug discovery. Understanding its intrinsic stability is paramount for ensuring the integrity of research data, the success of drug development programs, and the quality of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive analysis of the stability profile of this compound, offering a predictive assessment of its degradation pathways under various stress conditions. Furthermore, it outlines detailed protocols for forced degradation studies and recommends optimal storage and handling conditions to maintain its purity and potency over time. This document is intended to serve as a vital resource for scientists and researchers engaged in the use of this compound.

Introduction: Chemical Identity and Significance

This compound, with a molecular formula of C₈H₁₀BrNO₂S and a molecular weight of 264.14 g/mol , is a sulfonamide derivative containing a brominated aromatic ring.[1][2][3] Its structure is characterized by a methanesulfonyl group and a methyl group attached to the nitrogen atom, which is in turn bonded to a 2-bromophenyl ring. This unique combination of functional groups makes it a valuable building block in the synthesis of complex organic molecules, particularly in the development of novel therapeutic agents.[4][5][6] The sulfonamide moiety is a well-established pharmacophore found in numerous approved drugs, while the brominated phenyl ring offers a versatile handle for further chemical modifications through cross-coupling reactions.

The inherent stability of this compound is a critical quality attribute that directly impacts its suitability for use in multi-step syntheses and its long-term viability as a chemical intermediate. Degradation can lead to the formation of impurities that may compromise the yield and purity of subsequent reactions, and in a pharmaceutical context, could introduce potentially harmful substances into the final drug product. Therefore, a thorough understanding of its stability under various environmental and chemical stressors is essential.

Caption: Chemical Identity of this compound.

Predicted Stability Profile and Potential Degradation Pathways

Based on the chemical functionalities present in this compound, a predictive assessment of its stability under various stress conditions can be formulated. This analysis is grounded in established principles of organic chemistry and knowledge of the degradation patterns of related chemical classes.

Hydrolytic Stability

Sulfonamides are generally considered to be hydrolytically stable under neutral pH conditions.[7][8] However, under forced acidic or basic conditions, hydrolysis of the sulfonamide bond can occur, leading to the formation of 2-bromo-N-methylaniline and methanesulfonic acid. The rate of hydrolysis is expected to be pH-dependent, potentially accelerating at the extremes of the pH scale.

  • Acidic Hydrolysis: Protonation of the sulfonamide nitrogen would make the sulfur atom more electrophilic and susceptible to nucleophilic attack by water.

  • Basic Hydrolysis: Deprotonation of the sulfonamide nitrogen (if possible) or direct attack of hydroxide ions on the sulfonyl group could facilitate cleavage.

Oxidative Stability

The molecule possesses sites susceptible to oxidation. The sulfur atom in the methanesulfonamide group is in a high oxidation state but could potentially undergo further oxidation under strong oxidizing conditions, although this is less common. More likely, the aromatic ring and the N-methyl group are susceptible to oxidative degradation.[9][10][11] The presence of an electron-donating methyl group on the nitrogen could increase the electron density of the aromatic ring, making it more prone to oxidative attack.

Potential oxidative degradation products could include hydroxylated derivatives of the aromatic ring and N-demethylated analogs. The use of reagents like hydrogen peroxide is a standard approach to probe for oxidative liabilities.[12]

Thermal Stability

The methanesulfonamide functional group is known to be thermally robust.[13][14] Studies on related metal methanesulfonates indicate thermal stability up to high temperatures. It is anticipated that this compound will exhibit a high melting point and will only decompose at temperatures significantly above this point. Thermal degradation is likely to result in the fragmentation of the molecule, producing volatile byproducts such as oxides of carbon, nitrogen, and sulfur.

Photostability

The presence of a brominated aromatic ring is a key structural feature that suggests a potential susceptibility to photodegradation.[15][16] Aromatic halides can undergo photolytic cleavage of the carbon-halogen bond upon exposure to light, particularly UV radiation. This could lead to the formation of debrominated impurities. The energy from light absorption can also promote other secondary degradation reactions. Therefore, protection from light is a critical consideration for the storage and handling of this compound.

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation cluster_thermal Thermal Degradation Start N-(2-Bromophenyl)-N- methylmethanesulfonamide Hydrolysis_Products 2-Bromo-N-methylaniline + Methanesulfonic Acid Start->Hydrolysis_Products Acid/Base Oxidation_Products Hydroxylated derivatives N-demethylated analogs Start->Oxidation_Products Oxidizing Agents Photolysis_Products Debrominated impurities Start->Photolysis_Products Light (UV) Thermal_Products Oxides of Carbon, Nitrogen, and Sulfur Start->Thermal_Products High Temperature

Caption: Predicted Degradation Pathways for this compound.

Recommended Storage and Handling Conditions

Based on the predicted stability profile, the following storage and handling conditions are recommended to ensure the long-term integrity of this compound:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Room temperature is generally acceptable.[2]The compound is predicted to be thermally stable at ambient temperatures. Avoiding excessive heat prevents any potential for accelerated degradation.
Light Store in a light-resistant container. Amber glass vials are recommended.The brominated aromatic ring is susceptible to photodegradation. Protection from light, especially UV, is crucial.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).[2]While not highly susceptible to oxidation under ambient conditions, storage under an inert atmosphere minimizes the risk of long-term oxidative degradation.
Moisture Keep container tightly sealed to prevent moisture ingress.Although generally stable to hydrolysis at neutral pH, minimizing contact with moisture is good practice to prevent potential slow degradation over extended periods.

Experimental Protocols for Forced Degradation Studies

To experimentally verify the predicted stability profile and identify potential degradation products, a forced degradation study should be conducted in line with the International Council for Harmonisation (ICH) guidelines.[17]

General Considerations
  • Batch Selection: At least one batch of this compound should be used for the study.

  • Concentration: A suitable concentration of the compound in an appropriate solvent (e.g., acetonitrile/water) should be prepared for the solution-state studies.

  • Analysis: A validated stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection, is essential to separate and quantify the parent compound and its degradation products.[18][19] Mass spectrometry (MS) detection can be coupled with HPLC to aid in the identification of unknown degradants.

Forced_Degradation_Workflow Start Prepare Sample of This compound Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) Start->Stress Analysis Analyze by Stability-Indicating Method (e.g., HPLC-UV/MS) Stress->Analysis Data Identify and Quantify Degradation Products Analysis->Data Report Elucidate Degradation Pathways and Assess Stability Data->Report

Caption: General Workflow for Forced Degradation Studies.

Step-by-Step Methodologies

4.2.1. Hydrolytic Degradation

  • Acidic Condition:

    • Dissolve a known amount of the compound in a solution of 0.1 M hydrochloric acid.

    • Incubate the solution at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 24, 48, 72 hours).

    • Withdraw aliquots at specified time points, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with the mobile phase for HPLC analysis.

  • Basic Condition:

    • Dissolve a known amount of the compound in a solution of 0.1 M sodium hydroxide.

    • Follow the same incubation and sampling procedure as for the acidic condition, neutralizing the aliquots with 0.1 M hydrochloric acid before analysis.

  • Neutral Condition:

    • Dissolve a known amount of the compound in purified water.

    • Follow the same incubation and sampling procedure as for the acidic condition, without the need for neutralization.

4.2.2. Oxidative Degradation

  • Dissolve a known amount of the compound in a suitable solvent.

  • Add a solution of 3% hydrogen peroxide.

  • Keep the solution at room temperature and protected from light for a defined period, with regular monitoring by HPLC.

  • If no degradation is observed, the temperature can be slightly elevated (e.g., 40 °C).

4.2.3. Thermal Degradation

  • Place a known amount of the solid compound in a thermostatically controlled oven at a temperature significantly above its melting point (e.g., determined by DSC).

  • Expose the sample for a defined period.

  • At the end of the exposure, allow the sample to cool, dissolve a known amount in a suitable solvent, and analyze by HPLC.

4.2.4. Photolytic Degradation

  • Expose a known amount of the solid compound and a solution of the compound to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze both the light-exposed and dark control samples by HPLC.

Conclusion

This compound is a compound of significant interest in contemporary chemical research and drug development. While it is predicted to be reasonably stable under standard ambient conditions, this guide highlights its potential vulnerabilities to hydrolytic, oxidative, and particularly photolytic degradation under stress conditions. The implementation of the detailed forced degradation protocols will provide crucial empirical data to confirm these predictions, identify and characterize any degradation products, and ultimately establish a comprehensive stability profile. Adherence to the recommended storage and handling conditions is essential to preserve the quality and purity of this compound, thereby ensuring the reliability and reproducibility of experimental outcomes in which it is employed. This proactive approach to stability assessment is a cornerstone of good scientific practice and a regulatory expectation in the pharmaceutical industry.

References

  • Oxidation of sulfonamide micropollutants by versatile peroxidase from Bjerkandera adusta. (n.d.). Retrieved from [Link]

  • Oxidative degradation of a sulfonamide-containing 5,6-dihydro-4-hydroxy-2-pyrone in aqueous/organic cosolvent mixtures. (2007). Journal of Pharmaceutical Sciences, 96(10), 2747-2758.
  • Degradation of Sulfonamides by UV/Electrochemical Oxidation and the Effects of Treated Effluents on the Bacterial Community in Surface W
  • Degradation of sulfonamides as a microbial resistance mechanism. (2020). Applied Microbiology and Biotechnology, 104(18), 7945-7957.
  • Comparative Study of the Oxidative Degradation of Different 4-Aminobenzene Sulfonamides in Aqueous Solution by Sulfite Activation in the Presence of Fe(0), Fe(II), Fe(III) or Fe(VI). (2021).
  • Hydrolysis of aryl N-methyl-N-arylsulfonylcarbamates. (1993). Journal of the Chemical Society, Perkin Transactions 2, (11), 2247-2252.
  • A thermal degradation study of Y and La methanesulfonates. (2000). Journal of Thermal Analysis and Calorimetry, 61(3), 855-863.
  • Hydrolysis rates of alkyl and aryl sulfinamides: evidence of general acid catalysis. (2005). Tetrahedron Letters, 46(43), 7361-7364.
  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. (2022). Domainex. Retrieved from [Link]

  • Hydrolysis of sulphonamides in aqueous solutions. (2012).
  • Thermal decomposition of metal methanesulfonates in air. (2001). Thermochimica Acta, 373(1), 69-74.
  • Hydrolysis of sulphonamides in aqueous solutions. (2012).
  • Forced Degradation Testing Procedure. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (2006).
  • N-(2-Bromophenyl)methansulfonamide. (n.d.). LabSolutions. Retrieved from [Link]

  • Regioselective, Photochemical Bromination of Aromatic Compounds Using N-Bromosuccinimide. (2007). Tetrahedron, 63(48), 11955-11960.
  • Thermodynamic analysis of the thermal stability of sulphonamides in milk using liquid chromatography tandem mass spectrometry detection. (2013). Food Chemistry, 138(2-3), 1636-1642.
  • Effect of temperature on sulfonamide antibiotics degradation, and on antibiotic resistance determinants and hosts in animal manures. (2017). Science of The Total Environment, 607-608, 938-946.
  • Stability Indicating Forced Degradation Studies. (2018). Research Journal of Pharmacy and Technology, 11(10), 4633-4639.
  • Stability of sulphonamide drugs in meat during storage. (1998). Food Additives and Contaminants, 15(3), 302-306.
  • Development of forced degradation and stability indicating studies of drugs—A review. (2013). Journal of Pharmaceutical Analysis, 3(3), 159-165.
  • HOW TO APPROACH A FORCED DEGRADATION STUDY. (2011). SGS. Retrieved from [Link]

  • This compound. (n.d.). Arctom. Retrieved from [Link]

  • Direct sulfonamidation of (hetero)aromatic C–H bonds with sulfonyl azides: a novel and efficient route to N-(hetero)aryl sulfonamides. (2020). RSC Advances, 10(49), 29331-29348.
  • Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
  • N-[(3-bromophenyl)methyl]methanesulfonamide. (n.d.). PubChemLite. Retrieved from [Link]

  • Regioselective bromination of aromatic compounds with Br2/SO2Cl2 over microporous catalysts. (2001).
  • Selected drugs with N-aryl sulfonamide structure motif. (n.d.). ResearchGate. Retrieved from [Link]

  • Bromination of aromatic compounds without catalyst. (2021). Sciencemadness.org. Retrieved from [Link]

  • Halogen dance rearrangement. (n.d.). In Wikipedia. Retrieved January 5, 2026, from [Link]

  • N-(3-bromophenyl)-N2-(methanesulfonyl)-N2-(2-methoxyphenyl)glycinamide. (n.d.). MolPort. Retrieved from [Link]

  • Development of Analytical Methods for the Determination of N-Bromosuccinimide in Different Active Pharmaceutical Ingredients by High-Performance Ion Chromatography with Suppressed Conductivity Detection. (2022).
  • NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determination of N-nitrosamines. (2019). Journal of Pharmaceutical and Biomedical Analysis, 164, 560-573.
  • Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024). Chemical Research in Toxicology, 37(9), 1456-1483.
  • Triaryl-Heptazine Photocatalysts for the Oxidation of C–H and C–C Bonds in Nitrogen-Containing Molecules. (2023).
  • Identification of aryl sulfonamides as novel and potent inhibitors of NaV1.5. (2021). Bioorganic & Medicinal Chemistry Letters, 45, 128133.

Sources

Methodological & Application

Application Notes and Protocols for N-(2-Bromophenyl)-N-methylmethanesulfonamide: A Versatile Building Block in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Strategic Overview

N-(2-Bromophenyl)-N-methylmethanesulfonamide (CAS No. 553652-34-9) is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and materials science.[1][2][3][4][5] Its unique structural features, namely the presence of a reactive aryl bromide moiety and a protected secondary amine, position it as a valuable building block for the construction of complex molecular architectures. The ortho-bromine atom serves as a handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.[6][7][8] Concurrently, the N-methylmethanesulfonamide group acts as a robust protecting group for the aniline nitrogen, which can be selectively removed under specific conditions to reveal the free amine for further functionalization.

This guide provides a comprehensive overview of the properties, synthesis, and key applications of this compound. We will delve into detailed, field-proven protocols for its use in Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, as well as the methodology for the deprotection of the sulfonamide group. The causality behind experimental choices and self-validating aspects of the protocols are emphasized to ensure reproducibility and success in your synthetic endeavors.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling. The key properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 553652-34-9[1][2][3]
Molecular Formula C₈H₁₀BrNO₂S[1][2][3]
Molecular Weight 264.14 g/mol [1]
Appearance Solid[9]
Purity ≥98% (typical)[1]
Storage Room temperature, under an inert atmosphere[5]

Safety Profile: this compound is classified as harmful if swallowed and is an irritant.[9] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of this compound

The synthesis of this compound can be readily achieved from commercially available 2-bromo-N-methylaniline through sulfonylation with methanesulfonyl chloride.[10] The following protocol is a representative procedure for this transformation.

Experimental Protocol: Synthesis

Reaction Scheme:

Synthesis reagent1 2-Bromo-N-methylaniline conditions Pyridine, CH₂Cl₂ 0 °C to rt reagent1->conditions reagent2 Methanesulfonyl Chloride reagent2->conditions product N-(2-Bromophenyl)-N- methylmethanesulfonamide conditions->product

Synthesis of the target compound.

Materials:

  • 2-Bromo-N-methylaniline

  • Methanesulfonyl chloride

  • Pyridine (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Ice bath

Procedure:

  • To a stirred solution of 2-bromo-N-methylaniline (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous pyridine (1.2 eq).

  • Cool the mixture to 0 °C using an ice bath.

  • Add methanesulfonyl chloride (1.1 eq) dropwise via a dropping funnel over 15-20 minutes, ensuring the internal temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel or by recrystallization to afford this compound.

Self-Validation: The successful synthesis can be confirmed by comparing the spectroscopic data (¹H NMR, ¹³C NMR, MS) of the product with expected values and by melting point analysis. The purity can be assessed by HPLC or GC analysis.

Application in Palladium-Catalyzed Cross-Coupling Reactions

The aryl bromide moiety of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions. These transformations are cornerstones of modern organic synthesis for the formation of C-C and C-N bonds, respectively.

Suzuki-Miyaura Coupling: Formation of Biaryl Structures

The Suzuki-Miyaura coupling enables the synthesis of biaryl compounds, which are prevalent motifs in pharmaceuticals and functional materials.[11][12][13][14]

General Workflow:

Suzuki_Workflow start Combine Reactants: This compound, Arylboronic Acid, Base, Pd Catalyst, Ligand reaction Reaction: Inert Atmosphere, Heat in Solvent start->reaction workup Aqueous Workup: Extraction with Organic Solvent reaction->workup purification Purification: Column Chromatography workup->purification product Isolated Biaryl Product purification->product

General workflow for Suzuki coupling.

Representative Protocol: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (e.g., phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene/Water or Dioxane/Water solvent mixture

  • Schlenk flask or reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Add the degassed solvent mixture (e.g., Toluene/Water 4:1).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography.

Causality of Choices: The choice of palladium catalyst, ligand, base, and solvent system is crucial for the success of the Suzuki coupling and may require optimization for different arylboronic acids.[11] Phosphine ligands stabilize the palladium catalyst and facilitate the catalytic cycle. The base is essential for the transmetalation step.

Buchwald-Hartwig Amination: Formation of Diaryl- and Alkyl-Aryl Amines

The Buchwald-Hartwig amination is a powerful method for the construction of C-N bonds, allowing for the coupling of aryl halides with a wide range of amines.[6][7][8][9][15]

Catalytic Cycle:

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_complex Ar-Pd(II)(Br)L₂ OxAdd->PdII_complex Amine_Coord Amine Coordination PdII_complex->Amine_Coord HNR'R'' Deprotonation Deprotonation (Base) Amine_Coord->Deprotonation Pd_Amide Ar-Pd(II)(NR'R'')L₂ Deprotonation->Pd_Amide Red_Elim Reductive Elimination Pd_Amide->Red_Elim Red_Elim->Pd0 regenerates catalyst Product Ar-NR'R'' Red_Elim->Product

Catalytic cycle of Buchwald-Hartwig amination.

Representative Protocol: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (e.g., aniline or a secondary amine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) or other suitable ligand

  • Sodium tert-butoxide (NaOtBu) or other strong base

  • Toluene (anhydrous)

  • Schlenk tube

Procedure:

  • To a Schlenk tube, add Pd₂(dba)₃ (0.01 eq) and XPhos (0.04 eq).

  • Evacuate and backfill the tube with an inert gas.

  • Add this compound (1.0 eq), the amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by GC-MS or LC-MS.

  • Once complete, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by flash column chromatography.

Expert Insights: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos are often effective for coupling challenging substrates.[16] The base must be strong enough to deprotonate the amine or the intermediate palladium-amine complex.

Deprotection of the N-Methylmethanesulfonamide Group

The N-methylmethanesulfonamide group can be cleaved to reveal the free secondary amine, which can then be used in subsequent synthetic steps. A common method involves deprotonation followed by reaction with an electrophile or an oxidizing agent.

Deprotection Workflow:

Deprotection_Workflow start Substrate: N-Aryl-N-methylmethanesulfonamide deprotonation Deprotonation: Strong Base (e.g., n-BuLi) start->deprotonation reaction Reaction with Electrophile/ Oxidizing Agent deprotonation->reaction workup Aqueous Workup reaction->workup product Free Secondary Amine workup->product

General workflow for deprotection.

Protocol: Deprotection of N-Methylmethanesulfonamide

Materials:

  • N-Aryl-N-methylmethanesulfonamide substrate

  • n-Butyllithium (n-BuLi) in hexanes

  • Anhydrous tetrahydrofuran (THF)

  • Ammonium chloride (NH₄Cl) solution (saturated)

  • Round-bottom flask

  • Syringe

  • Dry ice/acetone bath

Procedure:

  • Dissolve the N-aryl-N-methylmethanesulfonamide (1.0 eq) in anhydrous THF in a flame-dried round-bottom flask under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) via syringe.

  • Stir the mixture at -78 °C for 30 minutes.

  • Quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to yield the free secondary amine.

Trustworthiness: This protocol relies on the generation of a stabilized carbanion adjacent to the sulfonyl group, which can then be protonated upon workup. The low temperature is critical to prevent side reactions.

Characterization and Data Analysis

Thorough characterization is essential to confirm the identity and purity of this compound and its reaction products. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Expected Spectroscopic Data for this compound:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons in the range of δ 7.0-7.8 ppm. The N-methyl protons would likely appear as a singlet around δ 3.2-3.4 ppm, and the S-methyl protons as a singlet around δ 2.8-3.0 ppm.

  • ¹³C NMR: Aromatic carbons are expected in the δ 120-140 ppm region. The N-methyl carbon should appear around δ 35-40 ppm, and the S-methyl carbon around δ 40-45 ppm.

  • Mass Spectrometry (EI or ESI): The mass spectrum should show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the compound (264.14 g/mol ), with a characteristic isotopic pattern for the presence of one bromine atom.

Conclusion

This compound is a highly valuable and versatile building block in modern organic synthesis. Its ability to participate in key cross-coupling reactions and the utility of the N-methylmethanesulfonamide as a protecting group make it a powerful tool for the construction of complex molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic campaigns, paving the way for new discoveries in drug development and materials science.

References

  • Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

  • CP Lab Safety. This compound, min 98%, 250 mg. Retrieved from [Link]

  • The Royal Society of Chemistry. 1H NMR spectrum of Compound 32. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Retrieved from [Link]

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]

  • ResearchGate. 1H NMR spectrum of (1-(2-bromophenyl)-1H-1,2,3-triazole-4-yl)methyl.... Retrieved from [Link]

  • Organic Syntheses. Methanesulfonyl chloride. Retrieved from [Link]

  • University of California, Irvine. Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Wikipedia. Methanesulfonyl chloride. Retrieved from [Link]

  • The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. Retrieved from [Link]

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Retrieved from [Link]

  • J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • AIR Unimi. NMR SPECTRA OF CHAPTER 1. Retrieved from [Link]

  • ResearchGate. N-(2-Bromophenyl)acetamide. Retrieved from [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • Dalton Transactions. Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Retrieved from [Link]

  • YouTube. Suzuki Coupling Mechanism. Retrieved from [Link]

  • YouTube. Suzuki cross-coupling reaction. Retrieved from [Link]

  • ResearchGate. 13C-NMR spectrum of N-(4-bromo-2-(2-pyridylcarbonyl)phenyl)-2-aminoacetamide.. Retrieved from [Link]

  • MDPI. The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Retrieved from [Link]

  • ResearchGate. (PDF) The Reactions of 6-(Hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with Methanesulfonyl Chloride or PPh3-CBr4. Retrieved from [Link]

  • PMC. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • Physics @ Manasagangotri. Synthesis, characterization, crystal and molecular structure analysis of N-(2,4-dimethylphenyl)-6-methyl-4-(3-nitrophenyl). Retrieved from [Link]

  • MDPI. N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. Retrieved from [Link]

Sources

Application Notes and Protocols for the Use of N-(2-Bromophenyl)-N-methylmethanesulfonamide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(2-Bromophenyl)-N-methylmethanesulfonamide is a versatile bifunctional reagent that serves as a valuable building block in modern organic synthesis. Its structure, featuring an ortho-brominated phenyl ring coupled with an N-methylated sulfonamide group, presents two distinct points for chemical modification. The aryl bromide is an ideal handle for a variety of transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the sulfonamide moiety can act as a directing group, influence the electronic properties of the aromatic ring, and serve as a stable scaffold in the development of complex molecular architectures, particularly in the field of medicinal chemistry. This document provides an in-depth guide to the practical applications of this reagent, complete with detailed protocols and mechanistic insights for researchers, chemists, and professionals in drug development.

Compound Profile

PropertyValueReference
IUPAC Name This compound[1]
CAS Number 553652-34-9[1][2][3][4]
Molecular Formula C₈H₁₀BrNO₂S[1][2][4]
Molecular Weight 264.14 g/mol [1][2][4]
Appearance Solid[1]
Purity Typically ≥98%[1][2]
Storage Room temperature, under inert atmosphere[2][3]

PART 1: Palladium-Catalyzed Cross-Coupling Reactions

The presence of the bromine atom on the phenyl ring makes this compound an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern organic synthesis for their ability to construct complex molecular frameworks with high efficiency and functional group tolerance.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organoboron reagent with an organohalide.[5][6] Utilizing this compound in this reaction allows for the introduction of various aryl or vinyl substituents at the 2-position, paving the way for the synthesis of complex scaffolds.

  • Catalyst: A palladium(0) species is the active catalyst. Using a pre-catalyst like Pd(PPh₃)₄ or generating the active species in situ from a Pd(II) source (e.g., Pd(OAc)₂) and phosphine ligands is common. The choice of ligand is critical; bulky, electron-rich phosphines (e.g., SPhos, XPhos) often accelerate the rate-limiting oxidative addition step and promote efficient reductive elimination.[7][8]

  • Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates transmetalation to the palladium center. Inorganic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are frequently used. The choice of base can significantly impact yield, depending on the substrates and solvent.

  • Solvent: A polar aprotic solvent system, often containing water (e.g., Dioxane/H₂O, Toluene/H₂O), is typically used to dissolve both the organic and inorganic reagents.

G cluster_prep Reaction Setup cluster_reaction Catalysis cluster_workup Workup & Purification A Combine N-(2-Bromophenyl)-N- methylmethanesulfonamide, boronic acid, and base in a flask B Add solvent system (e.g., Dioxane/Water) A->B C Degas the mixture with an inert gas (N2 or Ar) B->C D Add Palladium catalyst and ligand C->D E Heat the reaction mixture (e.g., 80-100 °C) D->E F Cool to RT, dilute with water and extract with an organic solvent (e.g., EtOAc) E->F G Wash, dry, and concentrate the organic phase F->G H Purify by column chromatography G->H

Caption: Workflow for a typical Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents:

  • This compound (1.0 mmol, 264.1 mg)

  • Phenylboronic acid (1.2 mmol, 146.3 mg)

  • Potassium Carbonate (K₂CO₃) (3.0 mmol, 414.6 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 57.8 mg)

  • 1,4-Dioxane (5 mL)

  • Deionized Water (1 mL)

  • Ethyl acetate (EtOAc), Brine, Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for chromatography

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and condenser, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add 1,4-dioxane and deionized water to the flask.

  • Bubble the inert gas through the solution for 15 minutes to degas the solvent.

  • Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of the inert gas.

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with 20 mL of water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

PART 2: Intramolecular Cyclization for Heterocycle Synthesis

The ortho-disposed bromo and sulfonamide functionalities provide a unique opportunity for constructing heterocyclic systems via intramolecular cyclization reactions.[9][10] These reactions are powerful tools for building complex, polycyclic molecules from relatively simple linear precursors. A common strategy involves an initial functionalization at the bromine position, followed by a cyclization step.

Synthesis of Dibenzothiazine Derivatives

One potential application is the synthesis of dibenzo[b,e][1][11]thiazine 1,1-dioxide derivatives. This can be achieved through a two-step sequence: an initial Buchwald-Hartwig amination to introduce a 2-aminophenyl group, followed by an intramolecular C-S bond formation.

  • Buchwald-Hartwig Amination: This reaction requires a palladium catalyst and a suitable ligand (e.g., BINAP) to form the C-N bond. A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is essential to deprotonate the amine and facilitate the catalytic cycle.

  • Intramolecular Cyclization: The subsequent cyclization can be promoted under different conditions. A copper-catalyzed Ullmann-type condensation is a classic method for forming the C-S bond, often requiring a high-boiling point solvent like DMF or DMSO.

G A N-(2-Bromophenyl)-N- methylmethanesulfonamide B Buchwald-Hartwig Amination (Pd-catalyzed C-N coupling) with a primary amine A->B C Intermediate: N-(2-Arylamino-phenyl)-N- methylmethanesulfonamide B->C D Intramolecular Cyclization (e.g., Cu-catalyzed C-S bond formation or radical cyclization) C->D E Final Product: Fused Heterocycle D->E

Caption: A two-step workflow for synthesizing fused heterocycles.

This protocol outlines the first step, a Buchwald-Hartwig amination, which is crucial for setting up the subsequent cyclization.

Materials and Reagents:

  • This compound (1.0 mmol, 264.1 mg)

  • 2-Aminophenol (1.1 mmol, 119.9 mg)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg)

  • Xantphos (0.04 mmol, 23.1 mg)

  • Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 651.8 mg)

  • Anhydrous Toluene (8 mL)

Procedure:

  • In an oven-dried Schlenk tube, combine this compound, 2-aminophenol, and Cesium Carbonate.

  • Add Pd₂(dba)₃ and Xantphos to the tube inside a glovebox or under a strong flow of inert gas.

  • Add anhydrous toluene via syringe.

  • Seal the tube and heat the mixture in an oil bath at 110 °C for 18-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by flash column chromatography to isolate the aminated intermediate, which can then be used in subsequent cyclization studies.

PART 3: Safety and Handling

As a responsible scientist, adherence to safety protocols is paramount. This compound should be handled with appropriate care in a controlled laboratory environment.

  • General Hazards: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1][3][12]

  • Personal Protective Equipment (PPE): Always wear safety glasses or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][13] Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[11]

  • Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust. After handling, wash hands and any exposed skin thoroughly.[13]

  • Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere.[3]

  • In Case of Exposure:

    • Eyes: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[13]

    • Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[13]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[13]

    • Ingestion: Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[13]

References

  • chemical label N-(2-bromophenyl)methanesulfonamide. [Online]. Available: [Link]

  • Safety Data Sheet for 4-(3-Bromophenyl)-3,6-dihydro-2H-pyran. [Online]. Available: [Link]

  • This compound, min 98%, 250 mg - CP Lab Safety. [Online]. Available: [Link]

  • The reaction with different N-substituted 2-bromophenylamines. - ResearchGate. [Online]. Available: [Link]

  • Recent Advances in the Synthesis of Sulfonamides Intermediates. Synlett, 2022. [Online]. Available: [Link]

  • N-(2-Bromophenyl)acetamide. Acta Crystallographica Section E, 2005. [Online]. Available: [Link]

  • The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. Journal of Medicinal Chemistry, 2012. [Online]. Available: [Link]

  • Sulfur-controlled 6-exo aryl radical cyclisation of N-ethenyl-2-(2-bromophenyl)acetamides: synthesis of (±)-tetrahydropalmatine and saulatine. Journal of the Chemical Society, Perkin Transactions 1, 2000. [Online]. Available: [Link]

  • N-substituted 2-aminobiphenylpalladium methanesulfonate precatalysts and their use in C-C and C-N cross-couplings. The Journal of Organic Chemistry, 2014. [Online]. Available: [Link]

  • CuCN-Mediated Cascade Cyclization of 4-(2-Bromophenyl)-2-butenoates: A High-Yield Synthesis of Substituted Naphthalene Amino Esters. ChemInform, 2010. [Online]. Available: [Link]

  • Suzuki-Miyaura cross-coupling reaction of aryl bromides with arylboronic acids. ResearchGate, 2018. [Online]. Available: [Link]

  • Recent Advancement in Alkylative Cyclization Reactions: Application in Synthesis of Natural Products. Advances in Chemical Engineering and Science, 2022. [Online]. Available: [Link]

  • MULTICOMPONENT REACTIONS: SYNTHESIS OF SPIROCYCLIC TETRAHYDROPYRAN DERIVATIVES BY PRINS CYCLIZATION. PMC, 2008. [Online]. Available: [Link]

  • N-[(3-bromophenyl)methyl]methanesulfonamide. PubChem, [Online]. Available: [https://pubchem.ncbi.nlm.nih.gov/compound/N-(3-bromophenyl_methyl_methanesulfonamide]([Link]

  • Advances in Cross-Coupling Reactions. MDPI, 2020. [Online]. Available: [Link]

  • N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. Semantic Scholar, 2014. [Online]. Available: [Link]

  • Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. RSC Advances, 2021. [Online]. Available: [Link]

  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. Molecules, 2022. [Online]. Available: [Link]

  • N-(2-Arylethyl)-2-methylprop-2-enamides as Versatile Reagents for Synthesis of Molecularly Imprinted Polymers. MDPI, 2020. [Online]. Available: [Link]

  • Process for the preparation of 4-bromophenyl derivatives.Google Patents, 2011. [Online].
  • Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 2022. [Online]. Available: [Link]

Sources

Application Notes & Protocols: N-(2-Bromophenyl)-N-methylmethanesulfonamide as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide on the application of N-(2-Bromophenyl)-N-methylmethanesulfonamide as a strategic building block in modern medicinal chemistry. We delve into its physicochemical properties, safety profile, and its pivotal role in diversity-oriented synthesis through palladium-catalyzed cross-coupling reactions. Detailed, field-tested protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions are presented, alongside the rationale for experimental choices. The relevance of the resulting molecular scaffolds to high-value therapeutic targets, including protein kinases and central nervous system (CNS) agents, is discussed to provide a holistic view of its utility in drug discovery pipelines.

Introduction: The Strategic Value of a Bifunctional Building Block

The sulfonamide moiety is a cornerstone of pharmaceutical design, present in nearly 30% of all sulfur-containing drugs on the market.[1] Its prevalence is due to its remarkable ability to act as a hydrogen bond donor and acceptor, enhance aqueous solubility, and favorably modulate metabolic profiles.[1] this compound (CAS: 553652-34-9) elevates this privileged scaffold by incorporating a synthetically versatile handle: an ortho-positioned bromine atom on the phenyl ring.

This strategic placement creates a powerful bifunctional building block.[2][3] The bromine atom serves as a reactive site for a wide array of palladium-catalyzed cross-coupling reactions, enabling the systematic introduction of diverse chemical functionalities.[4] Simultaneously, the N-methylmethanesulfonamide group imparts core drug-like properties. This combination allows medicinal chemists to rapidly generate libraries of novel, structurally diverse compounds for screening against a multitude of biological targets, thereby accelerating the hit-to-lead optimization process.

Compound Profile: Physicochemical Properties and Safety Data

A thorough understanding of a building block's properties is critical for its effective and safe implementation in any synthetic workflow.

Physicochemical Data
PropertyValueSource
CAS Number 553652-34-9[2][3][5][6]
IUPAC Name This compound[2]
Molecular Formula C₈H₁₀BrNO₂S[2][3][5][6]
Molecular Weight 264.14 g/mol [2][3][5][6]
Appearance Solid[2]
Purity ≥98% (Typical)[2][5]
Storage Inert atmosphere, room temperature[3]
Chemical Structure

Caption: Chemical structure of this compound.

Safety & Handling

This compound should be handled by trained professionals in a well-ventilated chemical fume hood, using appropriate personal protective equipment (PPE).

PictogramHazard ClassHazard Statement
GHS07Harmful/IrritantH302: Harmful if swallowed.[2]
GHS07Harmful/IrritantH315: Causes skin irritation.[2]
GHS07Harmful/IrritantH319: Causes serious eye irritation.[2]
GHS07Harmful/IrritantH335: May cause respiratory irritation.[2]

Core Application: A Platform for Diversity-Oriented Synthesis

The primary utility of this compound is its function as a scaffold for generating compound libraries. The ortho-bromo substituent is a linchpin for introducing molecular complexity through various palladium-catalyzed cross-coupling reactions. This approach allows for the modular and convergent synthesis of target molecules, which is highly efficient for structure-activity relationship (SAR) studies.

cluster_start Core Building Block cluster_reactions Pd-Catalyzed Cross-Coupling cluster_products Diverse Scaffolds Start N-(2-Bromophenyl)-N- methylmethanesulfonamide Suzuki Suzuki-Miyaura + R-B(OH)₂ Start->Suzuki [Pd], Base Buchwald Buchwald-Hartwig + R₂-NH Start->Buchwald [Pd], Base, Ligand Sonogashira Sonogashira + R-C≡CH Start->Sonogashira [Pd], Cu(I), Base Prod_Suzuki Biaryl Derivatives (C-C Bond) Suzuki->Prod_Suzuki Prod_Buchwald N-Aryl Amines (C-N Bond) Buchwald->Prod_Buchwald Prod_Sonogashira Aryl Alkynes (C-C Bond) Sonogashira->Prod_Sonogashira

Caption: Diversity-oriented synthesis using the title building block.

Application Protocol 1: Suzuki-Miyaura Cross-Coupling

Rationale: The Suzuki-Miyaura reaction is a robust and highly utilized method for forming C(sp²)-C(sp²) bonds.[7][8] It is instrumental in synthesizing biaryl scaffolds, which are prevalent in many classes of drugs, particularly protein kinase inhibitors.[8][9] This protocol details a general procedure for coupling this compound with an arylboronic acid. The choice of a palladium catalyst with a phosphine ligand (e.g., Pd(dppf)Cl₂) and a suitable base in a solvent mixture containing water is crucial for an efficient catalytic cycle, which involves oxidative addition, transmetalation, and reductive elimination.[7]

Experimental Workflow

G A 1. Combine Reagents (Aryl Bromide, Boronic Acid, Base, Catalyst) in Flask B 2. Inert Atmosphere (Evacuate & Backfill with N₂/Ar) A->B C 3. Add Degassed Solvents (e.g., Dioxane/Water) B->C D 4. Heat Reaction (e.g., 80-100 °C) C->D E 5. Monitor Progress (TLC / LC-MS) D->E F 6. Aqueous Work-up (Cool, Dilute, Wash) E->F Upon Completion G 7. Purification (Column Chromatography) F->G H 8. Characterization (NMR, MS) G->H

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.[8]

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂) (2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (2.0-3.0 equiv.)

  • Anhydrous, degassed solvents (e.g., 1,4-Dioxane and Water, 4:1 v/v)

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.[7]

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) for three cycles. This is critical to prevent oxidative degradation of the palladium catalyst.[10]

  • Solvent Addition: Add the degassed solvent mixture via syringe. The reaction concentration is typically set between 0.1 and 0.5 M with respect to the starting aryl bromide.

  • Reaction: Heat the mixture to the target temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).[10]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[7]

Representative Data

The following table provides expected outcomes for the coupling with various arylboronic acids, demonstrating the versatility of the protocol.

Arylboronic AcidCatalyst (mol%)Base (equiv)Temp (°C)Time (h)Approx. Yield*
Phenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)901285-95%
4-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃ (2)901288-96%
3-Pyridinylboronic acidPd(PPh₃)₄ (5)Na₂CO₃ (3)1001870-85%
4-Trifluoromethylphenyl-boronic acidPd(OAc)₂/SPhos (2)K₃PO₄ (3)1001680-90%
Yields are representative and may vary based on reaction scale and purification efficiency.

Application Protocol 2: Buchwald-Hartwig Amination

Rationale: The formation of carbon-nitrogen bonds is fundamental to medicinal chemistry. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for constructing arylamines from aryl halides.[11] Applying this reaction to this compound allows for the direct installation of a vast array of primary and secondary amines, including cyclic amines that are common pharmacophores (e.g., piperazine, morpholine). The choice of a bulky, electron-rich phosphine ligand is paramount to facilitate the catalytic cycle and overcome the steric hindrance of the ortho-substituted substrate.[11]

Detailed Step-by-Step Protocol

Materials:

  • This compound (1.0 equiv.)

  • Amine (e.g., Morpholine) (1.2-2.0 equiv.)

  • Palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂) (1-3 mol%)

  • Phosphine Ligand (e.g., XPhos, SPhos, or BINAP) (2-6 mol%)

  • Base (e.g., NaOt-Bu or K₃PO₄) (1.5-2.5 equiv.)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried Schlenk flask.

  • Add the this compound and the anhydrous solvent.

  • Reagent Addition: Add the amine nucleophile via syringe.

  • Reaction: Seal the flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS until completion.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Synthesis of the Building Block

Rationale: For laboratories preferring to synthesize their own building blocks, this compound can be readily prepared from commercially available starting materials. The standard and most direct method is the sulfonylation of N-methyl-2-bromoaniline with methanesulfonyl chloride in the presence of a non-nucleophilic base like pyridine or triethylamine. The base serves to neutralize the HCl generated during the reaction.

R1 N-Methyl-2-bromoaniline step1 R1->step1 R2 Methanesulfonyl Chloride R2->step1 Base Pyridine (Base) step2 Base->step2 P N-(2-Bromophenyl)-N- methylmethanesulfonamide step1->step2 step2->P CH₂Cl₂, 0 °C to RT

Caption: Synthesis of this compound.

Relevance to Modern Drug Discovery Targets

The molecular scaffolds generated from this compound are highly relevant to several important classes of therapeutic targets.

  • Protein Kinase Inhibitors: The biaryl and N-aryl amine motifs produced via Suzuki and Buchwald-Hartwig couplings, respectively, are classic hinge-binding scaffolds found in numerous FDA-approved kinase inhibitors.[9][12][13][14] The ability to rapidly vary the "eastern" portion of the molecule (introduced via coupling) allows for fine-tuning of selectivity and potency against specific kinases.

  • CNS Agents: The 2-substituted phenyl framework is a common feature in centrally acting agents.[15] Notably, the closely related 1-[(2-bromophenyl)sulfonyl] indole scaffold was successfully optimized to yield SUVN-502, a potent and selective 5-HT₆ receptor antagonist investigated for Alzheimer's disease.[16] This demonstrates the value of the 2-bromophenylsulfonyl/sulfonamide moiety for accessing CNS-relevant chemical space.

  • Endothelin Receptor Antagonists: Bromophenyl sulfonamide derivatives have been a key area of investigation for developing antagonists of endothelin receptors, which are implicated in hypertension and other cardiovascular diseases.[17][18][19]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic asset for medicinal chemistry programs. Its bifunctional nature—a stable, property-enhancing sulfonamide group and a versatile bromine handle—provides an efficient and modular entry point to a rich diversity of chemical structures. The robust and scalable protocols provided herein for key cross-coupling reactions empower researchers to rapidly synthesize libraries of novel compounds, significantly accelerating the discovery and optimization of next-generation therapeutics.

References

  • Vulcanchem. N-(4-Bromophenyl)methanesulfonamide - 4284-50-8.
  • Fluorochem. N-(2-BROMOPHENYL)-N-METHYL-METHANESULFONAMIDE.
  • BLDpharm. 553652-34-9|this compound.
  • Benchchem. Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • Synthesis. Recent Advances in the Synthesis of Sulfonamides Intermediates.
  • PubMed. Discovery and Development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole Dimesylate Monohydrate (SUVN-502): A Novel, Potent, Selective and Orally Active Serotonin 6 (5-HT 6 ) Receptor Antagonist for Potential Treatment of Alzheimer's Disease. J Med Chem. 2017 Mar 9;60(5):1843-1859. Available from: [Link]

  • CP Lab Safety. This compound, min 98%, 250 mg.
  • Arctom. CAS NO. 553652-34-9 | this compound | Catalog.
  • Benchchem. Application Notes and Protocols for Efficient Cross-Coupling with 2-(2-Bromophenyl)oxane.
  • ResearchGate. Cross-Coupling Reactions: A Practical Guide. Available from: [Link]

  • Google Patents. Novel bifunctional compounds which inhibit protein kinases and histone deacetylases.
  • PubMed. Synthesis, Computational and Pharmacological Evaluation of N-(2-benzoyl- 4-chlorophenyl)-2-(4-(Substituted Phenyl) Piperazin-1-yl) Acetamides as CNS Agents. Cent Nerv Syst Agents Med Chem. 2017;17(3):229-238. Available from: [Link]

  • Benchchem. Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4-methylpyridine.
  • Benchchem. Application Notes and Protocols for the Use of Methyl 3-boronobenzoate in Cross-Coupling Reactions.
  • PubMed. Structure-activity Relationship Study of 4-(thiazol-5-yl)benzoic Acid Derivatives as Potent Protein Kinase CK2 Inhibitors. Bioorg Med Chem. 2016 Mar 1;24(5):1136-41. Available from: [Link]

  • PubMed. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist. J Med Chem. 2012 Sep 13;55(17):7849-61. Available from: [Link]

  • MDPI. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. Available from: [Link]

  • LIM LAB at YONSEI UNIV. Recent advances in functional supramolecular nanostructures assembled from bioactive building blocks. Available from: [Link]

  • ResearchGate. Bioactive building blocks encased in perimidine frameworks. Available from: [Link]

Sources

Application Notes & Protocols: Strategic Implementation of Suzuki-Miyaura Coupling with N-(2-Bromophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of N-Aryl Sulfonamides via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, prized for its exceptional reliability and functional group tolerance in forging carbon-carbon bonds.[1][2] Its application is particularly profound in pharmaceutical and materials science, where the construction of biaryl and heteroaryl scaffolds is a foundational step in the synthesis of complex molecular architectures.[3][4]

This guide focuses on a substrate of increasing importance: N-(2-Bromophenyl)-N-methylmethanesulfonamide . The N-aryl sulfonamide moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved therapeutics. The presence of the electron-withdrawing N-methylmethanesulfonamide group modulates the electronic properties of the aryl bromide, influencing its reactivity in the catalytic cycle.[5] Mastering the coupling of this substrate provides a direct and modular route to novel sulfonamide-containing drug candidates, enabling rapid library synthesis and structure-activity relationship (SAR) exploration. This document serves as an in-depth technical guide, blending mechanistic principles with field-proven protocols to ensure reproducible and high-yielding outcomes.

The Catalytic Engine: Mechanistic Dissection of the Suzuki-Miyaura Reaction

A comprehensive understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[5][6][7]

The three core phases of the cycle are:

  • Oxidative Addition : The cycle initiates with the insertion of a coordinatively unsaturated Pd(0) species into the carbon-bromine bond of this compound. This is often the rate-determining step and results in the formation of a square-planar Pd(II) complex.[2][6] The electron-deficient nature of the aryl bromide substrate can facilitate this step.[5]

  • Transmetalation : This step involves the transfer of the organic moiety (R²) from the organoboron reagent to the palladium center. Critically, this process requires activation of the boronic acid by a base. The base coordinates to the boron atom, forming a more nucleophilic "ate" complex (boronate), which readily undergoes ligand exchange with the halide on the Pd(II) complex.[8][9][10]

  • Reductive Elimination : The final step involves the coupling of the two organic ligands (the sulfonamide-containing aryl group and R²) on the Pd(II) center. This forms the desired C-C bond in the final product and regenerates the catalytically active Pd(0) species, allowing the cycle to continue.[6][7][9]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)Ln-Br (Oxidative Addition Product) Pd0->ArPdX Oxidative Addition ArPdR Ar-Pd(II)Ln-R' (Transmetalation Product) ArPdX->ArPdR Transmetalation ArPdR->Pd0 Reductive Elimination ArR Ar-R' (Coupled Product) ArPdR->ArR sub Ar-Br (N-(2-Bromophenyl)-N- methylmethanesulfonamide) sub->ArPdX boronic R'-B(OH)₂ + Base boronic->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Design: A Validated System for Coupling this compound

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids. The causality behind each component choice is critical for success.

Core Components and Rationale
ComponentRecommended ReagentMolar Eq.Rationale & Expert Insights
Aryl Halide This compound1.0The substrate of interest. Ensure high purity (>98%) as impurities can inhibit the catalyst.
Boronic Acid Arylboronic Acid1.1 - 1.5A slight excess is used to drive the reaction to completion and compensate for potential protodeboronation or homocoupling side reactions.[5]
Pd Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))1-2 mol%A reliable Pd(0) source that is relatively air-stable. It readily dissociates in solution to provide the active catalyst.[7]
Ligand SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)2-4 mol%A bulky, electron-rich Buchwald phosphine ligand. It promotes fast oxidative addition and reductive elimination while stabilizing the Pd(0) catalyst, leading to high turnover numbers.[11]
Base K₃PO₄ (Potassium Phosphate, tribasic)2.0 - 3.0A moderately strong base effective at promoting transmetalation without causing degradation of sensitive functional groups.[11][12] Cesium carbonate (Cs₂CO₃) can be used for more challenging couplings.
Solvent 1,4-Dioxane / H₂O (e.g., 5:1 v/v)~0.1 MDioxane is an excellent solvent for dissolving organic reagents. The addition of a small amount of water aids in dissolving the base and facilitates the transmetalation step.[5][7]
Temperature 80 - 100 °CN/AProvides sufficient thermal energy to overcome activation barriers, particularly for the oxidative addition step with potentially challenging substrates.
Step-by-Step Experimental Protocol

Materials:

  • This compound (1.0 mmol, 280 mg)

  • 4-Methoxyphenylboronic acid (1.2 mmol, 182 mg)

  • Pd₂(dba)₃ (0.015 mmol, 13.7 mg)

  • SPhos (0.03 mmol, 12.3 mg)

  • K₃PO₄ (2.5 mmol, 531 mg)

  • Anhydrous 1,4-Dioxane (8 mL)

  • Degassed Deionized Water (1.6 mL)

  • Reaction vessel (e.g., 25 mL Schlenk tube or microwave vial) with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the reaction vessel, add this compound, 4-methoxyphenylboronic acid, K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent oxidation and deactivation of the Pd(0) catalyst.

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane followed by the degassed water via syringe.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at 90 °C. Stir the mixture vigorously for the duration of the reaction (typically 4-12 hours).

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS by taking small aliquots. Check for the consumption of the starting aryl bromide.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product, N-(2-(4-methoxyphenyl)phenyl)-N-methylmethanesulfonamide.

Visualizing the Workflow

A streamlined workflow is essential for efficiency and reproducibility. The following diagram outlines the key stages of the protocol.

Workflow A 1. Reagent Assembly (Aryl Bromide, Boronic Acid, Catalyst, Ligand, Base) B 2. Inert Atmosphere (Purge with Ar/N₂) A->B C 3. Solvent Addition (Dioxane/H₂O) B->C D 4. Thermal Reaction (Stir at 90 °C) C->D E 5. Reaction Work-up (Quench & Extract) D->E F 6. Purification (Column Chromatography) E->F G 7. Analysis (NMR, MS) F->G

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Field Insights & Troubleshooting

Even robust protocols can encounter challenges. An experienced scientist anticipates and resolves these issues systematically.

  • Challenge: Low Conversion / Stalled Reaction

    • Cause: Inefficient catalyst activity or deactivation.

    • Solution: Ensure the reaction is rigorously degassed and run under a positive inert atmosphere. Screen alternative, more electron-rich ligands (e.g., XPhos) or different palladium precatalysts (e.g., Pd(OAc)₂). Consider a stronger base like Cs₂CO₃ or a different solvent system (e.g., THF, Toluene).[13]

  • Challenge: Significant Side Product Formation

    • Protodeboronation: Cleavage of the C-B bond of the boronic acid. This is often observed with electron-deficient heteroaryl boronic acids.[5][14]

      • Solution: Use a higher excess of the boronic acid (up to 2.0 eq.) or switch to a more stable boronic ester (e.g., a pinacol ester).

    • Dehalogenation: The aryl bromide is reduced to an arene.

      • Solution: This can occur if the transmetalation step is slow. Using a more active ligand/base combination to accelerate transmetalation can mitigate this.[5]

    • Homocoupling: Formation of a biaryl from two boronic acid molecules.

      • Solution: Ensure a truly oxygen-free environment, as O₂ can promote this side reaction.[5]

  • Challenge: Difficulty in Purification

    • Cause: Residual palladium or ligand contamination.

    • Solution: After the aqueous work-up, washing the combined organic layers with a solution of a thiol-based scavenger can help remove residual palladium. Careful column chromatography is essential.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful and highly adaptable method for the synthesis of diverse N-aryl sulfonamides. By understanding the underlying mechanism, carefully selecting reagents based on their causal roles, and adhering to a validated experimental protocol, researchers can confidently and efficiently generate novel compounds critical for advancing drug discovery programs. The insights and procedures detailed herein provide a comprehensive framework for achieving success with this important transformation.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Biffis, A., et al. (2018). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Johnson Matthey Technology Review, 62(1), 30-45. [Link]

  • NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Sá, M. M., et al. (2017). Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. Organometallics, 36(11), 2206–2215. [Link]

  • Walker, S. D., et al. (2004). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Angewandte Chemie International Edition, 43(15), 1871-1876. [Link]

  • Wolfe, J. P., et al. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. R Discovery. [Link]

  • Wikipedia. Suzuki reaction. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Doucet, H., et al. (2004). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using N,N,N′,N′‐Tetra(diphenylphosphinomethyl)‐1,2‐ethylenediamines. ResearchGate. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition, 46(29), 5359-5363. [Link]

  • Wang, X., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. Chemical Science, 12(3), 1153-1158. [Link]

  • ChemistryViews. (2022). Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. [Link]

  • ResearchGate. (2025). ChemInform Abstract: A Simple and Efficient Protocol for Suzuki Coupling Reactions of Aryl Chlorides and Aryl Bromides in Aqueous DMF. [Link]

  • Gelbaum, L. T., et al. (2011). Pd-Catalyzed Suzuki coupling reactions of aryl halides containing basic nitrogen centers with arylboronic acids in water in the absence of added base. Organic & Biomolecular Chemistry, 9(9), 3329-3338. [Link]

  • ResearchGate. (2020). Optimization of conditions for the Suzuki-Miyaura coupling. [Link]

  • Wang, X., et al. (2021). S(vi) in three-component sulfonamide synthesis: use of sulfuric chloride as a linchpin in palladium-catalyzed Suzuki–Miyaura coupling. RSC Publishing. [Link]

  • American Chemical Society. (2025). Harnessing CO2 Radical Anion-Mediated Electron Transfer for Scalable Copper-Catalyzed Cross-Coupling. [Link]

  • Sharma, A., & Kumar, V. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • ResearchGate. Examples of approved drugs where Suzuki–Miyaura coupling is employed to form critical carbon–carbon bonds. [Link]

  • YouTube. (2022). Suzuki Coupling Mechanism. [Link]

  • Rauf, A., et al. (2019). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • WWJMRD. (2017). Recent Advances in the development of Suzuki Miyaura Coupling Reactions. [Link]

  • PubMed. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

Sources

Analytical methods for the characterization of N-(2-Bromophenyl)-N-methylmethanesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Characterization of N-(2-Bromophenyl)-N-methylmethanesulfonamide

Introduction

N-aryl sulfonamides represent a critical structural motif in medicinal chemistry and drug development, forming the backbone of numerous therapeutic agents.[1][2] The precise characterization of these molecules is paramount to ensuring their identity, purity, and quality throughout the research, development, and manufacturing lifecycle. This document provides a comprehensive guide to the analytical methodologies for the structural elucidation and quantification of this compound, a representative N-substituted aryl sulfonamide.

Due to the novelty of this specific molecule, the protocols herein are built upon established, robust analytical principles for structurally analogous compounds, including N-aryl sulfonamides, brominated aromatic compounds, and methanesulfonamides.[2][3] The experimental choices are grounded in fundamental chemical principles and guided by authoritative standards from the United States Pharmacopeia (USP) and the International Council for Harmonisation (ICH).[4][5][6][7][8][9] This application note is designed for researchers, analytical scientists, and quality control professionals, offering both detailed protocols and the scientific rationale behind them.

Chromatographic Analysis: Purity Assessment and Quantification

Chromatographic techniques are indispensable for separating the target analyte from impurities, degradation products, and starting materials.[4][6] The choice between liquid and gas chromatography depends on the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

High-Performance Liquid Chromatography (HPLC) is the premier technique for assessing the purity and performing quantitative analysis (assay) of non-volatile organic molecules like this compound.[10] A reverse-phase method is proposed, leveraging the compound's nonpolar character.

Causality of Experimental Choices:

  • Column: A C18 stationary phase is selected for its hydrophobic nature, which provides strong retention for the aromatic ring of the analyte.

  • Mobile Phase: A gradient elution using acetonitrile and water allows for the efficient separation of the main compound from potential impurities with varying polarities. Acetonitrile is chosen for its low viscosity and UV transparency. A phosphate buffer is included to maintain a consistent pH, ensuring reproducible retention times.

  • Detector: A Diode Array Detector (DAD) is employed to monitor the elution at a specific wavelength (estimated around 254 nm due to the benzene ring) and to provide spectral data for peak purity analysis.

Experimental Protocol: RP-HPLC-DAD Method

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in the mobile phase diluent (e.g., 50:50 Acetonitrile:Water) to prepare a 1.0 mg/mL stock solution. Further dilute to a working concentration of approximately 0.1 mg/mL.

  • Chromatographic Separation: Inject the sample onto the HPLC system.

  • Data Analysis: Determine the area percentage of the main peak to assess purity. For quantitative assay, compare the peak area of the sample to that of a certified reference standard.

  • Method Validation: The method must be validated according to ICH Q2(R1) guidelines, assessing parameters like specificity, linearity, accuracy, precision, and robustness.[5][8][9][11]

Parameter Condition Rationale
Instrument Agilent 1260 Infinity II or equivalentStandard, reliable HPLC system.
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µmProvides good resolution for aromatic compounds.
Mobile Phase A 0.01 M Potassium Phosphate Buffer, pH 3.0Controls peak shape and ionization state.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 0-20 min: 40-90% B; 20-25 min: 90% BEnsures elution of all components.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temp. 30 °CImproves peak shape and reproducibility.
Injection Vol. 10 µLStandard volume for quantitative analysis.
Detector Diode Array Detector (DAD)Wavelength: 254 nm. Provides spectral data.
System Suitability As per USP <621>[4][7][12][13]Tailing Factor ≤ 2.0; RSD of 5 injections ≤ 2.0%.
Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurities

GC-MS is a powerful tool for confirming the identity of thermally stable compounds and for detecting volatile impurities.[14][15] While sulfonamides can sometimes require derivatization to enhance thermal stability, the N-methyl substitution on the target molecule may allow for direct analysis.[16]

Causality of Experimental Choices:

  • Derivatization: If thermal degradation is observed (e.g., peak tailing or decomposition), derivatization of the sulfonamide nitrogen is a common strategy. However, given the existing N-methyl group, direct injection should be attempted first.

  • Mass Spectrometry: The key advantage here is the presence of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[17][18] This results in a characteristic pair of peaks (M+ and M+2) of almost equal intensity for the molecular ion and any bromine-containing fragments, providing a definitive confirmation of the compound's identity.[17][19]

Experimental Protocol: GC-MS Method

  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a volatile solvent like ethyl acetate or dichloromethane.

  • GC Separation: Inject the sample into the GC. The temperature program separates components based on their boiling points.

  • MS Detection: As components elute from the column, they are ionized (typically by Electron Impact, EI) and fragmented. The mass spectrometer separates these fragments based on their mass-to-charge ratio (m/z).

  • Data Analysis: The resulting mass spectrum is a fingerprint. Look for the molecular ion peak and the characteristic M+/M+2 isotopic pattern confirming the presence of one bromine atom.

Parameter Condition Rationale
Instrument Agilent 8890 GC with 5977B MSD or equivalentStandard, high-performance GC-MS system.
Column HP-5ms, 30 m x 0.25 mm, 0.25 µmGeneral purpose, low-polarity column suitable for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas.
Inlet Temp. 280 °CEnsures complete volatilization of the sample.
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 20 °C/min, hold 5 minProvides separation of analytes with different volatilities.
MS Source Temp. 230 °CStandard temperature for EI source.
MS Quad Temp. 150 °CStandard temperature for quadrupole.
Ionization Mode Electron Impact (EI), 70 eVProvides reproducible fragmentation patterns.
Scan Range 40-550 amuCovers the expected mass of the molecule and its fragments.

Spectroscopic Analysis: Structural Elucidation and Confirmation

Spectroscopic techniques provide detailed information about the molecular structure, confirming the identity and arrangement of atoms and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structural determination of organic molecules in solution. Both ¹H and ¹³C NMR are essential.

Expected Spectral Features for this compound:

  • ¹H NMR: The spectrum will show distinct signals for each type of proton. The four protons on the disubstituted benzene ring will appear in the aromatic region (typically δ 6.5-8.0 ppm), with their chemical shifts and coupling patterns providing information about their relative positions.[20][21] The N-methyl and S-methyl groups will each appear as a singlet, likely in the δ 2.5-3.5 ppm region. The integration of these signals will correspond to the number of protons (4H for aromatic, 3H for N-CH₃, 3H for S-CH₃).

  • ¹³C NMR: The spectrum will show signals for each unique carbon atom. Six distinct signals are expected in the aromatic region (δ 120-150 ppm).[21] Signals for the N-methyl and S-methyl carbons will appear in the upfield region.

Experimental Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz or higher field NMR spectrometer. Additional experiments like DEPT, COSY, and HSQC can be run to aid in definitive assignments.

  • Data Analysis: Integrate the ¹H signals, determine the chemical shifts (δ) in ppm, and analyze the splitting patterns (multiplicity) and coupling constants (J) to assign the protons to the molecular structure. Assign the signals in the ¹³C spectrum.

Nucleus Functional Group Expected Chemical Shift (δ, ppm) Expected Multiplicity
¹H Aromatic C-H6.8 - 8.0Multiplets (Doublets, Triplets)
¹H N-CH₃~3.0 - 3.5Singlet
¹H S-CH₃~2.8 - 3.3Singlet
¹³C Aromatic C120 - 150-
¹³C N-CH₃~35 - 45-
¹³C S-CH₃~38 - 48-
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Causality of Experimental Choices: The sulfonamide group has very strong and characteristic absorption bands. The asymmetric (νas) and symmetric (νs) stretching vibrations of the S=O bonds are particularly intense and diagnostic.[22][23]

Experimental Protocol: FT-IR Analysis

  • Sample Preparation: The sample can be analyzed neat using an Attenuated Total Reflectance (ATR) accessory, which is the simplest method. Alternatively, a KBr pellet can be prepared.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Functional Group Vibration Mode Expected Wavenumber (cm⁻¹) Intensity
Aromatic C-H Stretch3100 - 3000Medium
Aliphatic C-H Stretch (from Methyl)2980 - 2850Medium
Aromatic C=C Stretch (In-ring)1600 - 1450Medium-Strong
Sulfonamide (S=O) Asymmetric Stretch1350 - 1310Strong
Sulfonamide (S=O) Symmetric Stretch1160 - 1140Strong
C-N Stretch1300 - 1200Medium
S-N Stretch950 - 900Medium
C-Br Stretch700 - 500Strong

Integrated Analytical Workflow

A comprehensive characterization of this compound requires a logical integration of these techniques. The following workflow ensures that identity, structure, and purity are rigorously established.

G cluster_0 Purity & Quantification cluster_1 Identity & Structure Confirmation HPLC HPLC-DAD Purity & Assay MS Mass Spectrometry (M+/M+2 Bromine Pattern) HPLC->MS Report Certificate of Analysis (Identity, Purity, Structure) HPLC->Report GCMS_Purity GC-MS for Volatile Impurities GCMS_Purity->Report NMR NMR (1H, 13C) Unambiguous Structure NMR->Report FTIR FT-IR Functional Groups FTIR->Report MS->Report Synthesis Synthesized Material (N-(2-Bromophenyl)-N- methylmethanesulfonamide) Synthesis->HPLC Synthesis->GCMS_Purity Synthesis->NMR Synthesis->FTIR

Sources

Quantitative Analysis of N-(2-Bromophenyl)-N-methylmethanesulfonamide using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This guide provides a comprehensive framework for the development of a robust and sensitive method for the quantitative analysis of N-(2-Bromophenyl)-N-methylmethanesulfonamide using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). As a key building block in organic synthesis and drug discovery, precise quantification of this analyte is critical. This document outlines the foundational principles, from understanding the analyte's physicochemical properties to detailed, step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection. We delve into the causality behind experimental choices, including the rationale for electrospray ionization in positive mode (ESI+) and the selection of Multiple Reaction Monitoring (MRM) transitions based on predictable fragmentation pathways of aromatic sulfonamides. This application note is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable bioanalytical workflow.

Introduction: Analyte Characteristics and Analytical Strategy

This compound (CAS 553652-34-9) is an aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry.[1][2] The development of a selective and sensitive analytical method is paramount for its use in pharmaceutical research, process chemistry, and quality control. LC-MS/MS is the gold standard for such applications due to its superior selectivity and sensitivity, allowing for accurate quantification even in complex matrices.[3]

The core of a successful LC-MS/MS method lies in understanding the analyte's behavior under specific analytical conditions. For this compound, its structure dictates the optimal approach. The presence of a nitrogen atom makes it amenable to protonation, suggesting Electrospray Ionization (ESI) in positive ion mode as the preferred ionization technique.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number553652-34-9[5][6][7]
Molecular FormulaC8H10BrNO2S[5][6][7]
Molecular Weight264.14 g/mol [5][6][7]
IUPAC NameThis compound[7]
Canonical SMILESCS(=O)(N(C1=CC=CC=C1Br)C)=O[6]

Our strategy is built upon a logical workflow designed for robustness and reproducibility. This involves a simple sample extraction, efficient chromatographic separation to isolate the analyte from matrix components, and highly selective detection using tandem mass spectrometry.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Matrix Sample (e.g., Plasma) p2 Spike with Analyte & Internal Standard p1->p2 p3 Protein Precipitation (e.g., with Acetonitrile) p2->p3 p4 Centrifugation & Supernatant Collection p3->p4 a1 LC Separation (Reversed-Phase C18) p4->a1 a2 ESI+ Ionization a1->a2 a3 MS1: Precursor Ion Isolation (m/z 264.0/266.0) a2->a3 a4 CID Fragmentation a3->a4 a5 MS2: Product Ion Monitoring (MRM) a4->a5 d1 Chromatogram Generation a5->d1 d2 Peak Integration & Quantification d1->d2

Figure 1: General workflow for the LC-MS/MS analysis of this compound.

Mass Spectrometry: Ionization and Fragmentation Behavior

Ionization

Electrospray Ionization (ESI) is the method of choice for polar to moderately polar small molecules like sulfonamides.[3] Operating in positive ion mode, the nitrogen atom in the sulfonamide group is readily protonated in an acidic mobile phase, yielding an abundant protonated molecule, [M+H]⁺. The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic doublet for the precursor ion at m/z 264.0 and 266.0. For quantitative purposes, the most abundant isotope (⁷⁹Br) is typically selected.

Fragmentation (MS/MS)

Tandem mass spectrometry (MS/MS) provides the selectivity required for bioanalysis. By isolating the precursor ion and subjecting it to collision-induced dissociation (CID), characteristic product ions are generated. The fragmentation of aromatic sulfonamides is well-documented.[8][9][10] A primary and highly characteristic fragmentation pathway involves the neutral loss of sulfur dioxide (SO₂), corresponding to a loss of 64 Da.[8][9] This rearrangement is often promoted by electron-withdrawing groups, such as the bromine atom at the ortho position on the phenyl ring.[8]

Other common fragmentations include cleavage of the S-N bond and the C-S bond.[10][11] Based on established patterns, we can predict the following fragmentation pathway for this compound.

Figure 2: Proposed ESI+ fragmentation pathway for this compound.

Detailed Experimental Protocols

This section provides a starting point for method development. Optimization of these parameters is essential for achieving desired performance characteristics on a specific LC-MS/MS system.

Protocol 3.1: Preparation of Standards, Quality Controls, and Samples

Rationale: Accurate preparation of standards is fundamental to quantitative analysis. Using a simple protein precipitation method is a cost-effective and efficient way to remove the bulk of matrix interferences for initial method development.[12]

Materials:

  • This compound reference standard

  • Internal Standard (IS): A structurally similar, stable isotope-labeled version of the analyte is ideal. If unavailable, a compound with similar chromatographic and ionization behavior can be used (e.g., a deuterated or ¹³C-labeled sulfonamide).

  • HPLC-grade Methanol and Acetonitrile

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

  • Control biological matrix (e.g., human plasma)

Procedure:

  • Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and the IS into separate 2 mL volumetric flasks. Dissolve in and bring to volume with methanol.

  • Working Standard Solutions: Prepare serial dilutions of the analyte stock solution in 50:50 acetonitrile/water to create calibration standards ranging from, for example, 1 ng/mL to 1000 ng/mL.

  • Internal Standard Working Solution: Dilute the IS stock solution to a final concentration of 100 ng/mL in 50:50 acetonitrile/water.

  • Sample Preparation (Protein Precipitation): a. To 50 µL of matrix sample (blank, calibration standard, or unknown), add 10 µL of the IS working solution (100 ng/mL). b. Add 150 µL of cold acetonitrile. c. Vortex for 1 minute to precipitate proteins. d. Centrifuge at >10,000 x g for 10 minutes at 4°C. e. Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Protocol 3.2: Liquid Chromatography (LC) Method

Rationale: Reversed-phase chromatography using a C18 column is a standard and effective approach for small molecules of moderate lipophilicity.[13] A gradient elution ensures that the analyte is eluted with a sharp peak shape in a reasonable timeframe. Formic acid is used as a mobile phase additive to improve peak shape and enhance ionization efficiency in positive ESI mode.[13]

Table 2: Suggested Liquid Chromatography Conditions

ParameterRecommended SettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmStandard for small molecule separation, offering good efficiency.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase with acid modifier for protonation.
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for elution.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume 5 µLMinimize potential matrix effects.
Column Temp. 40 °CImproves peak shape and run-to-run reproducibility.
Gradient 5% B to 95% B over 3 min, hold 1 min, re-equilibrate 1.5 minA generic starting gradient for method development.[13]
Protocol 3.3: Mass Spectrometry (MS) Method

Rationale: Multiple Reaction Monitoring (MRM) is used for quantification due to its exceptional selectivity and sensitivity.[3] The precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and a specific product ion is selected in the third quadrupole (Q3). The parameters below are starting points and must be optimized by infusing a standard solution of the analyte directly into the mass spectrometer.

Table 3: Suggested Mass Spectrometry and MRM Parameters

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp. 400 °C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transition (Quantifier) 264.0 → 200.0
Collision Energy (CE) 20 eV (Optimize)
MRM Transition (Qualifier) 264.0 → 186.0
Collision Energy (CE) 25 eV (Optimize)

Note: These are typical starting values. Optimal source conditions and collision energies are instrument-dependent and require empirical determination.

Method Validation and Trustworthiness

A fully developed protocol must be validated to ensure its reliability. Following guidelines such as the ICH M10 Bioanalytical Method Validation is crucial in regulated environments.[14] Key validation experiments include:

  • Selectivity and Specificity: Analyzing blank matrix from multiple sources to ensure no endogenous interferences co-elute with the analyte.

  • Linearity and Range: Demonstrating a linear relationship between concentration and instrument response across a defined range.

  • Accuracy and Precision: Assessing how close the measured values are to the true values (accuracy) and the degree of scatter between replicate measurements (precision).

  • Recovery: Evaluating the efficiency of the extraction process.[14]

  • Matrix Effect: Assessing the ion suppression or enhancement caused by co-eluting matrix components.[12]

By systematically evaluating these parameters, the method's performance is rigorously characterized, ensuring the generation of trustworthy and authoritative data.

Conclusion

This application note provides a scientifically grounded and detailed protocol for the quantitative analysis of this compound by LC-MS/MS. By understanding the analyte's inherent chemical properties and predictable fragmentation behavior, a robust and selective method can be developed. The provided step-by-step procedures for sample preparation, liquid chromatography, and mass spectrometry serve as a solid foundation for method development and validation, enabling researchers to generate high-quality data for this important chemical entity.

References

  • Sun, W., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of Mass Spectrometry. Available at: [Link]

  • ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Available at: [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Christianson, C. (2025). Small Molecule Method Development Strategies. Bioanalysis Zone. Available at: [Link]

  • Tecan Group Ltd. (n.d.). How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. The Blog - Tecan. Available at: [Link]

  • Perkins, J. R., et al. (n.d.). Nanoscale separations combined with electrospray ionization mass spectrometry: Sulfonamide determination. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Song, F. R., & Liu, Z. Q. (n.d.). Characterization of Sulfonamides by Flow Injection and Liquid Chromatography–Electrospray Ionization-Mass Spectrometry. Journal of Chromatographic Science. Available at: [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Available at: [Link]

  • Drug Target Review. (2016). Advanced techniques and applications of LC-MS in small molecule drug discovery. Available at: [Link]

  • Emery Pharma. (2024). Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. Available at: [Link]

  • ResearchGate. (n.d.). Mass fragmentation pattern of N-(5-Chloro-2-methoxyphenyl)-4-ter-butylbenzenesulfonamide (3a). Available at: [Link]

  • PubMed. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Available at: [Link]

  • Arctom Scientific. (n.d.). CAS NO. 553652-34-9 | this compound. Available at: [Link]

Sources

Standard procedures for purifying N-(2-Bromophenyl)-N-methylmethanesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Purification of N-(2-Bromophenyl)-N-methylmethanesulfonamide

Authored by a Senior Application Scientist

Introduction: this compound is an aromatic sulfonamide derivative. The sulfonamide functional group is a cornerstone in medicinal chemistry, appearing in a significant percentage of sulfur-containing drugs, where it can modulate properties like solubility and metabolic stability[1]. As with any active pharmaceutical ingredient (API) or intermediate, achieving exceptionally high purity is not merely a procedural step but a fundamental requirement for reliable downstream applications, whether in biological screening, process development, or structural studies. Commercially available this compound often has a purity of around 98%[2], which may be insufficient for sensitive applications that demand the removal of trace starting materials, by-products, or isomers.

This application note provides a comprehensive guide with detailed protocols for the purification of this compound, grounded in established chemical principles. We will explore robust methods, explain the rationale behind procedural choices, and offer troubleshooting insights to empower researchers in achieving the desired level of purity for their specific needs.

Compound Profile and Impurity Analysis

Before selecting a purification strategy, it is crucial to understand the physicochemical properties of the target compound and the likely impurities that may be present from its synthesis.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₈H₁₀BrNO₂S[2][3]
Molecular Weight 264.14 g/mol [2][3][4]
Physical State Solid[2]
CAS Number 553652-34-9[2][3][4]
Structure A methylsulfonamide group attached to a 2-bromo-substituted phenyl ring via a nitrogen atom.[2]

Probable Impurities: The synthesis of sulfonamides typically involves the reaction of an amine with a sulfonyl chloride[1]. Therefore, common impurities may include:

  • Unreacted Starting Materials: 2-bromo-N-methylaniline and methanesulfonyl chloride.

  • Side-Reaction Products: Hydrolysis of methanesulfonyl chloride to methanesulfonic acid.

  • Isomeric Impurities: Positional isomers of the bromo-substituent on the phenyl ring.

  • Residual Solvents: Solvents used during the synthesis and initial workup.

Purification Strategy Workflow

The purification process should be systematic, starting with a bulk purification technique like recrystallization, followed by a high-resolution method like column chromatography if necessary. Purity assessment is a critical step after each stage.

G cluster_0 Purification Phase cluster_1 Analysis & Validation Phase Crude Crude Product (>98% Purity) Recrystallization Recrystallization (Bulk Purification) Crude->Recrystallization Primary Method ColumnChrom Column Chromatography (High-Resolution Purification) Recrystallization->ColumnChrom If impurities persist TLC TLC Analysis Recrystallization->TLC Purity Check ColumnChrom->TLC Fraction Analysis HPLC HPLC for % Purity TLC->HPLC If pure by TLC, quantify NMR NMR for Structural Integrity HPLC->NMR Confirm Structure PureProduct Pure Product (>99.5%) NMR->PureProduct

Caption: Overall workflow for purification and analysis.

Protocol 1: Recrystallization

Recrystallization is the most effective method for removing small amounts of impurities from a solid organic compound. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at high and low temperatures.

A. Solvent Selection

The ideal solvent should dissolve the compound completely when hot but poorly when cold. For this compound, which has moderate polarity, suitable solvents to screen include alcohols, esters, and aromatic hydrocarbons. A solvent/anti-solvent system can also be highly effective[5].

Screening Procedure:

  • Place ~20-30 mg of the crude compound into a small test tube.

  • Add the chosen solvent dropwise at room temperature. An ideal "single solvent" will not dissolve the compound.

  • Heat the mixture. A good solvent will dissolve the compound completely near its boiling point.

  • Cool the solution to room temperature and then in an ice bath. Abundant crystal formation indicates a suitable solvent.

  • For a "solvent/anti-solvent" system, dissolve the compound in a minimum amount of a "good" solvent (e.g., ethyl acetate, acetone) at room temperature. Then, add a miscible "anti-solvent" (e.g., hexanes, water) dropwise until persistent cloudiness is observed[5].

B. Detailed Protocol (Single-Solvent Recrystallization)
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the selected solvent (e.g., isopropanol) and a boiling chip. Heat the mixture on a hot plate, adding just enough hot solvent to completely dissolve the solid[5].

  • Decolorization (Optional): If the solution is colored by impurities, remove it from the heat, cool slightly, and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes[5].

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step removes insoluble impurities and the activated charcoal. Pre-warming prevents premature crystallization in the funnel[5].

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath to maximize crystal precipitation[5].

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

C. Troubleshooting Recrystallization

G cluster_oil Solution for Oiling Out cluster_crystals Solution for No Crystals cluster_recovery Solution for Low Recovery start Recrystallization Issue oil_out Product 'Oils Out' start->oil_out no_crystals No Crystals Form start->no_crystals low_recovery Low Recovery start->low_recovery oil_sol1 Reheat to dissolve oil oil_out->oil_sol1 crystal_sol1 Scratch flask with glass rod no_crystals->crystal_sol1 recovery_sol1 Ensure complete cooling in ice bath low_recovery->recovery_sol1 oil_sol2 Add more solvent oil_sol1->oil_sol2 oil_sol3 Cool more slowly oil_sol2->oil_sol3 crystal_sol2 Add a seed crystal crystal_sol1->crystal_sol2 crystal_sol3 Cool in ice-bath for longer crystal_sol2->crystal_sol3 recovery_sol2 Reduce amount of solvent used recovery_sol1->recovery_sol2 recovery_sol3 Evaporate some solvent recovery_sol2->recovery_sol3

Caption: Decision tree for troubleshooting recrystallization.

Protocol 2: Flash Column Chromatography

If recrystallization fails to remove impurities with similar solubility, flash column chromatography is the preferred method. This technique separates compounds based on their differential adsorption to a stationary phase while being carried by a mobile phase[6][7].

A. Mobile Phase Selection via TLC
  • Principle: Thin-Layer Chromatography (TLC) is used to find a solvent system that provides good separation. The goal is to have the target compound move off the baseline with a Retention Factor (Rf) of approximately 0.3-0.4[8].

  • Procedure:

    • Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber containing a test solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots under UV light (254 nm).

    • Adjust the solvent ratio to achieve the target Rf value. Increasing the polar component (ethyl acetate) will increase the Rf of all spots.

Table 2: Mobile Phase Selection Guide based on TLC

Observed Rf of Target CompoundAdjustment NeededAction
> 0.6Mobile phase is too polarIncrease the proportion of the non-polar solvent (e.g., hexane)[8].
< 0.2Mobile phase is not polar enoughIncrease the proportion of the polar solvent (e.g., ethyl acetate).
0.3 - 0.4OptimalUse this solvent system for the column.
Spots are streaking/tailingCompound interacting with silicaAdd a small amount (0.5-1%) of triethylamine to the mobile phase to neutralize acidic sites on the silica gel[8].
B. Detailed Protocol for Flash Chromatography
  • Column Packing:

    • Select a column of appropriate size (a rule of thumb is a 30:1 to 50:1 ratio of silica gel to crude material by weight)[8].

    • Prepare a slurry of silica gel in the least polar mobile phase determined by TLC[8].

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles or cracks are present.

  • Sample Loading:

    • Dissolve the crude compound in a minimal amount of dichloromethane or the mobile phase.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude material onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column bed.

  • Elution:

    • Carefully add the mobile phase to the top of the column.

    • Apply pressure with a pump or inert gas to achieve a steady flow.

    • Begin collecting fractions in test tubes[8].

  • Fraction Analysis:

    • Monitor the elution process by spotting collected fractions onto TLC plates[6].

    • Visualize the plates under UV light to identify which fractions contain the pure product.

  • Isolation:

    • Combine the fractions containing the pure this compound.

    • Remove the solvent using a rotary evaporator to yield the purified solid[8].

Purity Assessment and Characterization

Post-purification analysis is mandatory to confirm the identity and purity of the final product.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining purity. A sample is injected onto a column (e.g., C18) and eluted with a mobile phase (e.g., acetonitrile/water gradient). The area of the product peak relative to the total area of all peaks gives the percent purity[9].

  • Thin-Layer Chromatography (TLC): A quick check showing a single spot (in multiple solvent systems) is a good indication of purity[9].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm that the chemical structure of the purified material is correct and that no proton-containing impurities are present.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

Conclusion

The purification of this compound to a high degree of purity is readily achievable through systematic application of standard laboratory techniques. Recrystallization serves as an excellent initial step for bulk purification, while flash column chromatography offers a high-resolution method for removing persistent impurities. The choice of method and specific conditions must be guided by careful analysis, particularly through TLC screening. By following these detailed protocols and applying the troubleshooting logic provided, researchers can confidently prepare material of the requisite quality for demanding applications in chemical and pharmaceutical development.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides. (2025). BenchChem.
  • Determination and Confirmation of Sulfonamides. (2009). USDA Food Safety and Inspection Service.
  • Technical Support Center: Crystallinity of Sulfonamide Compounds. (2025). BenchChem.
  • Sulfonamide purification process. (1957).
  • N-(2-BROMOPHENYL)-N-METHYL-METHANESULFONAMIDE. Fluorochem.
  • This compound. Arctom Scientific.
  • This compound. BLDpharm.
  • Technical Support Center: Purification of 3-Bromoquinoline by Column Chrom
  • N-(4-Bromophenyl)methanesulfonamide. Vulcanchem.
  • Column Chromatography & Purification of Organic Compounds. (2021). YouTube.
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Column Chromatography.

Sources

Applications of N-(2-Bromophenyl)-N-methylmethanesulfonamide Derivatives in Drug Discovery: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

The N-(2-bromophenyl)-N-methylmethanesulfonamide scaffold represents a versatile starting point for the development of a diverse range of biologically active compounds. The inherent physicochemical properties of this structure, including the presence of a sulfonamide group and a reactive bromophenyl moiety, provide medicinal chemists with a robust platform for generating novel derivatives with potential therapeutic applications across multiple disease areas. This guide provides an in-depth overview of the applications of these derivatives in drug discovery, complete with detailed experimental protocols and insights into the underlying mechanisms of action.

Targeting Neurodegenerative Diseases: Cholinesterase Inhibition and Antioxidant Activity

Neurodegenerative disorders such as Alzheimer's disease are characterized by complex pathological cascades, including cholinergic deficits and oxidative stress.[1] Derivatives of the N-(2-bromophenyl)methanesulfonamide scaffold have shown promise as multi-target agents addressing these pathways.

Rationale for Cholinesterase Inhibition

The cognitive decline in Alzheimer's disease is partly attributed to reduced levels of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes responsible for its degradation, is a clinically validated strategy to manage symptoms.[2] Structural modifications of the core scaffold can yield potent cholinesterase inhibitors. For instance, derivatives incorporating an N-(2-acetyl-4-bromophenyl)-4-methylbenzenesulfonamide moiety have been successfully synthesized and evaluated for their anticholinesterase activity.[3]

Mechanism of Action: Dual Enzyme Inhibition

These derivatives typically act as reversible or irreversible inhibitors of AChE and BChE. The sulfonamide group and the aromatic rings can engage in various interactions within the enzyme's active site, including hydrogen bonding, and hydrophobic interactions, leading to the inhibition of acetylcholine hydrolysis.

Experimental Protocol 1: In Vitro Evaluation of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition

This protocol is based on the Ellman's method, a widely used colorimetric assay to measure cholinesterase activity.

Materials:

  • This compound derivative (Test Compound)

  • Acetylcholinesterase (AChE) from electric eel

  • Butyrylcholinesterase (BChE) from equine serum

  • Acetylthiocholine iodide (ATCI) - substrate for AChE

  • Butyrylthiocholine iodide (BTCI) - substrate for BChE

  • 5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Phosphate buffer (pH 8.0)

  • Donepezil (standard inhibitor)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and donepezil in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of AChE/BChE, ATCI/BTCI, and DTNB in phosphate buffer.

  • Assay Protocol:

    • In a 96-well plate, add 25 µL of the test compound at various concentrations.

    • Add 50 µL of the respective enzyme solution (AChE or BChE) and incubate for 15 minutes at 37°C.

    • Add 50 µL of DTNB solution.

    • Initiate the reaction by adding 25 µL of the respective substrate solution (ATCI or BChE).

    • Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Antioxidant Potential

Oxidative stress is another key factor in the pathogenesis of neurodegenerative diseases.[4][5] The N-(2-bromophenyl)methanesulfonamide scaffold can be modified to incorporate moieties with antioxidant properties, allowing for the development of dual-function compounds. The evaluation of antioxidant activity is crucial to characterize these derivatives fully.[3]

Experimental Protocol 2: DPPH Radical Scavenging Assay

This protocol assesses the ability of the test compound to donate a hydrogen atom or an electron to the stable DPPH radical.

Materials:

  • This compound derivative (Test Compound)

  • 2,2-Diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (standard antioxidant)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound and ascorbic acid in methanol.

    • Prepare a working solution of DPPH in methanol.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of the test compound at various concentrations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity.

    • Determine the IC50 value, which is the concentration of the compound that scavenges 50% of the DPPH radicals.

Targeting Metabolic Disorders: α-Glucosidase and α-Amylase Inhibition for Diabetes

Type 2 diabetes is characterized by postprandial hyperglycemia. Inhibiting key carbohydrate-hydrolyzing enzymes, such as α-glucosidase and α-amylase, is an effective therapeutic strategy to control blood glucose levels. Derivatives of the N-(2-bromophenyl) scaffold have been designed and synthesized as potent inhibitors of these enzymes.[6]

Rationale for Dual Enzyme Inhibition

α-Amylase initiates the breakdown of complex carbohydrates into oligosaccharides, which are then further broken down into glucose by α-glucosidase in the intestine. The simultaneous inhibition of both enzymes can effectively delay carbohydrate digestion and glucose absorption.

Mechanism of Action

These derivatives can act as competitive or non-competitive inhibitors. The binding interactions with the active sites of α-glucosidase and α-amylase are crucial for their inhibitory activity and can be elucidated through enzyme kinetics and molecular docking studies.[6]

Experimental Protocol 3: In Vitro α-Glucosidase Inhibition Assay

Materials:

  • This compound derivative (Test Compound)

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) - substrate

  • Phosphate buffer (pH 6.8)

  • Acarbose (standard inhibitor)

  • 96-well microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compound and acarbose in a suitable solvent.

    • Prepare working solutions of α-glucosidase and pNPG in phosphate buffer.

  • Assay Protocol:

    • Add 50 µL of the test compound at various concentrations to a 96-well plate.

    • Add 50 µL of the α-glucosidase solution and incubate for 10 minutes at 37°C.

    • Initiate the reaction by adding 50 µL of the pNPG solution.

    • Incubate for 20 minutes at 37°C.

    • Stop the reaction by adding 50 µL of 0.1 M Na2CO3.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition.

    • Determine the IC50 value.

Experimental Protocol 4: In Vitro α-Amylase Inhibition Assay

Materials:

  • This compound derivative (Test Compound)

  • α-Amylase from porcine pancreas

  • Starch solution (1%)

  • Dinitrosalicylic acid (DNS) reagent

  • Phosphate buffer (pH 6.9)

  • Acarbose (standard inhibitor)

  • Spectrophotometer

Procedure:

  • Assay Protocol:

    • Pre-incubate the test compound at various concentrations with the α-amylase solution for 10 minutes at 37°C.

    • Add the starch solution to start the reaction and incubate for 15 minutes at 37°C.

    • Add the DNS reagent to stop the reaction and boil for 5 minutes.

    • Cool the mixture and measure the absorbance at 540 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition.

    • Determine the IC50 value.

Applications in Oncology: Development of Novel Anticancer Agents

The bromophenyl moiety is a common feature in many compounds with demonstrated anticancer activity.[7][8][9] Derivatives of this compound can be explored for their potential as inhibitors of key signaling pathways implicated in cancer, such as the Raf kinase pathway.[10]

Rationale for Targeting Raf Kinases

The Raf serine/threonine kinases are central components of the mitogen-activated protein kinase (MAPK) signaling cascade, which is frequently dysregulated in human cancers. Specifically, mutations in B-Raf are prevalent in melanoma and other cancers, making it an attractive therapeutic target.[10]

Visualizing the Raf-MEK-ERK Signaling Pathway

RAF_MEK_ERK_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF (e.g., B-Raf) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor N-(2-Bromophenyl)- N-methylmethanesulfonamide Derivative Inhibitor->RAF

Caption: Inhibition of the RAF-MEK-ERK signaling pathway by a derivative.

Experimental Protocol 5: In Vitro Kinase Inhibition Assay for B-Raf

Materials:

  • This compound derivative (Test Compound)

  • Recombinant human B-Raf (V600E mutant) enzyme

  • MEK1 (inactive) as substrate

  • ATP

  • Kinase buffer

  • Vemurafenib (standard inhibitor)

  • ADP-Glo™ Kinase Assay kit (or similar)

Procedure:

  • Assay Protocol:

    • In a 96-well plate, add the test compound at various concentrations.

    • Add the B-Raf enzyme and the MEK1 substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent and a luminometer.

  • Data Analysis:

    • The luminescence signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition.

    • Determine the IC50 value.

Antimicrobial and Antifungal Applications

The emergence of drug-resistant microbial and fungal strains necessitates the discovery of new antimicrobial agents. The N-(2-bromophenyl) scaffold has been incorporated into various heterocyclic systems, such as 1,2,4-triazoles, which have demonstrated significant antimicrobial and antifungal activity.[11][12]

Rationale and Mechanism of Action

The mechanism of action of these derivatives can vary widely but may involve the disruption of microbial cell membranes, inhibition of essential enzymes, or interference with nucleic acid synthesis. The lipophilicity and electronic properties conferred by the bromophenyl and sulfonamide groups can play a crucial role in their antimicrobial efficacy.

Experimental Protocol 6: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • This compound derivative (Test Compound)

  • Bacterial or fungal strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • Ciprofloxacin (for bacteria) or Fluconazole (for fungi) as standard drugs

  • 96-well microplates

Procedure:

  • Preparation:

    • Prepare a standardized inoculum of the microorganism.

    • Perform serial two-fold dilutions of the test compound in the appropriate broth in a 96-well plate.

  • Inoculation and Incubation:

    • Inoculate each well with the microbial suspension.

    • Include positive (microbe only) and negative (broth only) controls.

    • Incubate the plates at 37°C for 24 hours (for bacteria) or 48 hours (for fungi).

  • Data Analysis:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Summary of Biological Activities and IC50 Values

Derivative ClassTarget(s)Biological ActivityReported IC50 ValuesReference
N-(2-acetyl-4-styryl)phenylsulfonamidesAChE, BChEAnticholinesterase12.6 ± 0.20 µM (AChE), 14.6 ± 0.32 µM (BChE)[3]
2-(...)-N-(2-bromophenyl) acetamideα-glucosidase, α-amylaseAntidiabetic5.17 ± 0.28 µM (α-glucosidase), 18.82 ± 0.89 µM (α-amylase)[6]
N-(3-ethynyl-2,4-difluorophenyl)sulfonamidesB-Raf (V600E)AnticancerLow nanomolar range[10]

Conclusion

The this compound core is a privileged scaffold in medicinal chemistry, offering a foundation for the development of novel therapeutic agents with diverse biological activities. The synthetic tractability of this scaffold allows for the systematic exploration of structure-activity relationships, leading to the optimization of potency, selectivity, and pharmacokinetic properties. The protocols and insights provided in this guide are intended to facilitate the research and development efforts of scientists working to unlock the full therapeutic potential of this promising class of compounds.

References

  • MDPI. Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl-)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. [Link]

  • PubMed Central. Design, Synthesis and Pharmacological Evaluation of 2-(3-BenzoyI-4-Hydroxy-1,1-Dioxido-2H-Benzo[e][3][13]thiazin-2-yI)-N-(2-Bromophenyl) Acetamide as Antidiabetic Agent. [Link]

  • PubMed. Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. [Link]

  • Asian Journal of Pharmaceutical Research and Development. Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. [Link]

  • Google Patents.
  • NIH. 3-Bromophenyl 6-acetoxymethyl-2-oxo-2H-1-benzopyran-3-carboxylate inhibits cancer cell invasion in vitro and tumour growth in vivo. [Link]

  • Current issues in pharmacy and medicine: science and practice. Synthesis, antimicrobial and antifungal activity of 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles. [Link]

  • PubMed. Methylxanthines and Neurodegenerative Diseases: An Update. [Link]

  • MDPI. Methylxanthines and Neurodegenerative Diseases: An Update. [Link]

  • MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. [Link]

  • PSE Community.org. Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. [Link]

  • PMC - NIH. 2-(4-Fluorophenyl)-N-phenylacetamide Derivatives as Anticancer Agents: Synthesis and In-vitro Cytotoxicity Evaluation. [Link]

  • MDPI. Neuroinflammation in Neurodegenerative Disorders: Current Knowledge and Therapeutic Implications. [Link]

  • MDPI. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. [Link]

  • NIH. N-(3-Ethynyl-2,4-difluorophenyl)sulfonamide Derivatives as Selective Raf Inhibitors. [Link]

  • ResearchGate. Discovery and development of a novel N-(3-bromophenyl)-{[(phenylcarbamoyl)amino]methyl}-N-hydroxythiophene-2-carboximidamide indoleamine 2,3-dioxygenase inhibitor using knowledge-based drug design. [Link]

  • PMC - PubMed Central. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. [Link]

  • PMC. Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. [Link]

  • Semantic Scholar. Asian Journal of Pharmaceutical Research and Development Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl). [Link]

Sources

Application Notes and Protocols: N-(2-Bromophenyl)-N-methylmethanesulfonamide in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bifunctional Reagent

N-(2-Bromophenyl)-N-methylmethanesulfonamide is a versatile bifunctional molecule poised for significant applications in modern organic synthesis, particularly in the realm of palladium and copper-catalyzed cross-coupling reactions.[1][2] Its structure, featuring a reactive aryl bromide and a stable N-methylmethanesulfonamide group, offers a unique platform for the construction of complex molecular architectures relevant to pharmaceutical and materials science research. The sulfonamide moiety is a prevalent functional group in a significant number of marketed drugs, valued for its ability to modulate pharmacokinetic properties.[3] This guide provides a comprehensive overview of the potential applications of this compound as a key building block in a variety of powerful cross-coupling methodologies.

This document will delve into detailed protocols and the underlying scientific principles for employing this reagent in Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, as well as a potential intramolecular cyclization pathway. The protocols provided are based on well-established methodologies for similar substrates and are intended to serve as a robust starting point for researchers.

Chemical and Physical Properties

A clear understanding of the reagent's properties is fundamental to its effective application.

PropertyValueReference
CAS Number 553652-34-9[1]
Molecular Formula C₈H₁₀BrNO₂S[1]
Molecular Weight 264.14 g/mol [1]
Physical State Solid[1]
Purity Typically ≥98%[1]
Storage Room temperature, inert atmosphere[2]

Application in Cross-Coupling Reactions: A World of Possibilities

The presence of the aryl bromide moiety in this compound makes it an excellent candidate for a range of palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern synthetic chemistry, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.[4]

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura reaction is a powerful method for the formation of C(sp²)-C(sp²) bonds, widely used in the synthesis of biaryls, polyolefins, and styrenes.[5] this compound can serve as the aryl halide partner, reacting with a variety of organoboron reagents.

The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with a boronic acid or ester (activated by a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[3][5] The choice of ligand is crucial for stabilizing the palladium catalyst and facilitating the key steps of the cycle. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity.

Diagram: Suzuki-Miyaura Coupling Workflow

Suzuki_Miyaura_Workflow reagent N-(2-Bromophenyl)-N- methylmethanesulfonamide reaction Reaction Mixture reagent->reaction boronic_acid Aryl/Vinyl Boronic Acid or Ester boronic_acid->reaction catalyst Pd Catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) catalyst->reaction ligand Ligand (e.g., SPhos, XPhos) ligand->reaction base Base (e.g., K₂CO₃, Cs₂CO₃) base->reaction solvent Solvent (e.g., Toluene, Dioxane) solvent->reaction heating Heating (e.g., 80-110 °C) reaction->heating workup Aqueous Workup & Extraction heating->workup purification Column Chromatography workup->purification product Coupled Product purification->product

Caption: General workflow for the Suzuki-Miyaura coupling of this compound.

Objective: To synthesize N-methyl-N-(2'-methyl-[1,1'-biphenyl]-2-yl)methanesulfonamide.

Materials:

  • This compound (1.0 eq)

  • (2-Methylphenyl)boronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)

  • SPhos (0.04 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • Toluene (anhydrous)

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, (2-methylphenyl)boronic acid, palladium(II) acetate, SPhos, and potassium carbonate.

  • Add anhydrous toluene and degassed water (typically a 4:1 to 10:1 ratio of toluene to water).

  • Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired biaryl derivative.

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling aryl halides with amines.[1] this compound can be coupled with a wide range of primary and secondary amines to generate valuable N-aryl amine products.

Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[4] Key steps include oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to form the C-N bond.[4] The choice of a bulky, electron-rich phosphine ligand is critical to promote the reductive elimination step and prevent undesired side reactions.

Diagram: Buchwald-Hartwig Amination Catalytic Cycle

Buchwald_Hartwig_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)(Br)L₂ oxidative_addition->pd2_complex amine_coordination Amine Coordination & Deprotonation pd2_complex->amine_coordination HNR'R'', Base pd_amido Ar-Pd(II)(NR'R'')L₂ amine_coordination->pd_amido reductive_elimination Reductive Elimination pd_amido->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR'R'' reductive_elimination->product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Objective: To synthesize N-methyl-N-(2'-(phenylamino)phenyl)methanesulfonamide.

Materials:

  • This compound (1.0 eq)

  • Aniline (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.015 eq)

  • XPhos (0.06 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Toluene (anhydrous)

Procedure:

  • In a glovebox, charge a dry Schlenk flask with Pd₂(dba)₃, XPhos, and sodium tert-butoxide.

  • Add this compound and anhydrous toluene.

  • Add aniline to the reaction mixture.

  • Seal the flask, remove from the glovebox, and heat to 110 °C with stirring for 16-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the desired product.

Heck Reaction: Vinylation of the Aryl Bromide

The Heck reaction provides a powerful method for the formation of carbon-carbon bonds between aryl halides and alkenes, leading to the synthesis of substituted alkenes.[6][7] this compound can be utilized as the aryl halide component in this transformation.

The Heck reaction proceeds via a palladium-catalyzed cycle involving oxidative addition of the aryl bromide to Pd(0), followed by migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination releases the substituted alkene product and a palladium-hydride species, which is then converted back to the active Pd(0) catalyst by a base.[2]

Objective: To synthesize (E)-3-(2-(N-methylmethylsulfonamido)phenyl)acrylic acid.

Materials:

  • This compound (1.0 eq)

  • Acrylic acid (1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.1 eq)

  • Triethylamine (Et₃N) (2.0 eq)

  • N,N-Dimethylformamide (DMF) (anhydrous)

Procedure:

  • To a sealed tube, add this compound, acrylic acid, Pd(OAc)₂, and P(o-tol)₃.

  • Add anhydrous DMF and triethylamine.

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Acidify the reaction mixture with 1 M HCl and extract with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Sonogashira Coupling: Introduction of an Alkyne Moiety

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically utilizing a palladium catalyst and a copper(I) co-catalyst.[8][9] This reaction can be used to introduce an alkyne functionality onto the aromatic ring of this compound.

The Sonogashira coupling involves two interconnected catalytic cycles.[8] The palladium cycle is similar to other cross-coupling reactions, involving oxidative addition and reductive elimination. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium complex.[8]

Objective: To synthesize N-methyl-N-(2-(phenylethynyl)phenyl)methanesulfonamide.

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N) (anhydrous)

  • Tetrahydrofuran (THF) (anhydrous)

Procedure:

  • To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Add anhydrous THF and triethylamine.

  • Add phenylacetylene dropwise to the mixture.

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by column chromatography.

Potential Application: Intramolecular Cyclization to Form a Benzothiazine Dioxide Derivative

The strategic placement of the N-methylmethanesulfonamide and the bromo group on the phenyl ring opens up the possibility of an intramolecular cyclization to form a six-membered sultam, a benzothiazine dioxide derivative. Such heterocyclic scaffolds are of interest in medicinal chemistry. This transformation could potentially be achieved via a palladium-catalyzed C-S or C-N bond formation. Drawing inspiration from the synthesis of dibenzothiophenes via C-H/C-S bond cleavage, a similar intramolecular coupling could be envisioned.[10][11][12][13]

An intramolecular Heck-type reaction or a reductive cyclization could lead to the formation of the desired benzothiazine dioxide. The conditions would need to be carefully optimized to favor the intramolecular pathway over intermolecular reactions.

Diagram: Proposed Intramolecular Cyclization

Intramolecular_Cyclization start N-(2-Bromophenyl)-N- methylmethanesulfonamide conditions Pd Catalyst, Ligand, Base, Heat start->conditions product N-Methyl-1,1-dioxo-1,2- benzothiazin-4(3H)-one (Proposed) conditions->product Intramolecular Cyclization

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-(2-Bromophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Bromophenyl)-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges associated with this synthesis and significantly improve your reaction yields.

Introduction

The synthesis of this compound is a crucial step in the development of various pharmaceutical compounds. The formation of the N-aryl sulfonamide linkage can be challenging, often leading to suboptimal yields and purification difficulties. This guide provides a systematic approach to troubleshooting and optimizing the synthesis, focusing on the two most common and effective methods: the Buchwald-Hartwig amination and the Ullmann condensation.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

The two most prevalent methods for synthesizing N-aryl sulfonamides are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.[1][2]

  • Buchwald-Hartwig Amination: This is a modern and widely used method for forming C-N bonds.[2] It typically employs a palladium catalyst with a phosphine ligand and a base to couple an aryl halide (2-bromoanisole) with an amine (N-methylmethanesulfonamide). This method is often preferred due to its milder reaction conditions and broader substrate scope.[3]

  • Ullmann Condensation: This is a classical method that uses a copper catalyst, often in the presence of a ligand, to couple an aryl halide with an amine.[1] While effective, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper.[1] Modern modifications have made this method more practical.

Q2: I am getting a very low yield. What are the most common causes?

Low yields in N-aryl sulfonamide synthesis can stem from several factors, ranging from the quality of your starting materials to the specifics of your reaction setup.[4][5] The most common culprits include:

  • Poor quality of starting materials: Impurities in N-methylmethanesulfonamide or 2-bromophenyl halide can interfere with the catalytic cycle.

  • Inactive catalyst: The palladium or copper catalyst can be sensitive to air and moisture. Improper handling or storage can lead to deactivation.

  • Suboptimal reaction conditions: The choice of solvent, base, temperature, and reaction time are all critical and highly interdependent.[5]

  • Ligand selection (for Buchwald-Hartwig): The nature of the phosphine ligand is crucial for an efficient catalytic cycle.[6]

  • Product degradation: The product itself might be unstable under the reaction conditions.

  • Difficulties in product isolation: The product may be lost during the workup and purification steps.[5]

Q3: How do I choose between the Buchwald-Hartwig and Ullmann reactions?

The choice of method depends on several factors including available equipment, sensitivity of your substrates to reaction conditions, and cost.

FeatureBuchwald-Hartwig AminationUllmann Condensation
Catalyst PalladiumCopper
Ligands Bulky, electron-rich phosphines are common.[6]Diamines, amino acids, or phenanthroline are often used.
Reaction Temp. Generally milder (often 80-120 °C).[7]Often requires higher temperatures (>150 °C), though modern methods can be milder.[1]
Base Weakly coordinating bases like NaOtBu, K3PO4, or Cs2CO3 are common.K2CO3, Cs2CO3, or other inorganic bases are typically used.
Functional Group Tolerance Generally very good.Can be more limited with sensitive functional groups due to harsher conditions.

For substrates with sensitive functional groups, the milder conditions of the Buchwald-Hartwig reaction are often advantageous. However, copper catalysis in the Ullmann reaction can be more cost-effective.[8]

Troubleshooting Guides

Problem 1: Low or No Product Formation

If you are observing little to no formation of this compound, a systematic evaluation of your experimental setup is necessary.

Caption: A systematic workflow for troubleshooting low reaction yields.

  • Verify Starting Material Quality:

    • Purity: Use NMR or LC-MS to confirm the purity of N-methylmethanesulfonamide and your 2-bromophenyl starting material. Impurities can poison the catalyst.

    • Moisture: Sulfonamides and the catalysts used are often sensitive to moisture.[5] Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is run under an inert atmosphere (Nitrogen or Argon).

  • Optimize Reaction Conditions:

    • Catalyst and Ligand (Buchwald-Hartwig): The choice of phosphine ligand is critical.[6] For sterically hindered couplings, bulky, electron-rich ligands like XPhos or RuPhos may be beneficial.[3] Consider screening a panel of ligands.

    • Base: The strength and nature of the base can significantly impact the reaction.[5] For Buchwald-Hartwig, sodium tert-butoxide is a common strong base, while potassium phosphate or cesium carbonate are milder alternatives.

    • Solvent: The solvent must be able to dissolve the reactants and the base. Toluene, dioxane, and DMF are common choices.

    • Temperature: While higher temperatures can increase the reaction rate, they can also lead to catalyst decomposition or side product formation.[5] An initial optimization screen from 80°C to 120°C is recommended.

Problem 2: Significant Side Product Formation

The presence of significant side products can complicate purification and reduce the yield of the desired product.

Side Product/ReactionPotential CauseSuggested Solution
Homocoupling of Aryl Halide (Biaryl Formation) High catalyst concentration or high temperature.Reduce catalyst loading. Lower the reaction temperature.
Hydrodehalogenation of Aryl Halide Presence of water or other protic sources.Ensure anhydrous conditions.
Decomposition of Sulfonamide Harsh basic conditions or high temperatures.Use a milder base (e.g., K3PO4 instead of NaOtBu). Lower the reaction temperature.

graph TD {
A[Start: Side Products Observed] --> B{Identify Side Products};
B --> C[Action: Characterize by-products using LC-MS, NMR.];
C --> D{Biaryl Formation?};
D -- Yes --> E[Action: Lower temperature, reduce catalyst loading.];
C --> F{Hydrodehalogenation?};
F -- Yes --> G[Action: Ensure strictly anhydrous conditions.];
C --> H{Sulfonamide Decomposition?};
H -- Yes --> I[Action: Use a milder base, lower temperature.];
}graphy on silica gel.

References

  • BenchChem. (n.d.). Troubleshooting low yield in sulfonamide synthesis. Retrieved from
  • BenchChem. (n.d.). Troubleshooting low yield in hCAXII-IN-7 chemical synthesis. Retrieved from
  • Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society, 133(43), 17294–17303.
  • Various Authors. (n.d.). CuI-Catalyzed N-Arylation of Sulfonamides with Selected Aryl Halides. ResearchGate. Retrieved from [Link]
  • Various Authors. (n.d.). N‐Arylation of sulfonamides with (hetero)aryl (pseudo)halides. ResearchGate. Retrieved from [Link]
  • Kabalka, G. W., et al. (2006). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC. Retrieved from [Link]
  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
  • University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
  • Teo, Y. C. (2015). Ligand-free copper-catalysed N-arylation of methanesulfonamides with aryl bromides. ScholarBank@NUS.
  • Royal Society of Chemistry. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2.
  • Rosen, B. R., et al. (2011). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. Organic Letters, 13(10), 2564–2567.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]/24%3A_Transition_Metal_Complexes/24.09%3A_Buchwald-Hartwig_Amination)
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11487.
  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
  • Alhassan, M. A., & Flegel, K. (2002). N-Arylation of Sulfonamides on Solid Supports. ACS Combinatorial Science, 4(5), 441-444.
  • Various Authors. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate. Retrieved from [Link]
  • Rosen, B. R., et al. (2011). Mild Pd-catalyzed N-arylation of methanesulfonamide and related nucleophiles: avoiding potentially genotoxic reagents and byproducts. Organic Letters, 13(10), 2564-2567.
  • Various Authors. (n.d.). Recent Advances in the Buchwald-Hartwig Amination Reaction Enabled by the Application of Sterically Demanding Phosphine Ancillary Ligands. ResearchGate. Retrieved from [Link]
  • American Chemical Society. (n.d.). Purification methods for aryl sulfonium ionic liquids. Retrieved from [Link]
  • Kashani, S. K., & Jessiman, J. E. (2022). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.
  • Various Authors. (n.d.). Optimisation of Buchwald-Hartwig amination under biocatalyst conditions. ResearchGate. Retrieved from [Link]
  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
  • WuXi AppTec. (2023, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
  • Smith, A. M., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9355–9359.
  • Various Authors. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. ChemCatChem.
  • Reddit. (2022, December 21). Question on purifying aryl Sulfonic acids. r/Chempros. Retrieved from [Link]
  • Various Authors. (n.d.). N‐arylation of methanesulfonamide with various aryl halides (Teo method). ResearchGate. Retrieved from [Link]
  • Various Authors. (n.d.). Palladium‐catalyzed N‐(acridin‐9‐yl)arene sulfonamides synthesis... ResearchGate. Retrieved from [Link]
  • Alhassan, M. A., & Flegel, K. (2002). N-Arylation of Sulfonamides on Solid Supports. ACS Combinatorial Science, 4(5), 441-444.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
  • Willis, M. C., et al. (2021). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 143(30), 11565–11572.
  • Zeng, Q., et al. (2012). Palladium-Catalyzed C-N Cross Coupling of Sulfinamides and Aryl Halides. The Journal of Organic Chemistry, 77(9), 4454–4459.
  • Baran, P. S., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21356–21363.
  • Ghorbani-Vaghei, R., & Veisi, H. (2021). Recent developments in the synthesis of N-aryl sulfonamides. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(11), 1083-1107.
  • Bolm, C., et al. (2018). Palladium-Catalyzed N-Arylation of Sulfoximines with Aryl Sulfonates. Organic Letters, 20(19), 6116–6119.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from
  • Willis, M. C., et al. (2021). Palladium-Catalyzed Addition of Aryl Halides to N-Sulfinylamines for the Synthesis of Sulfinamides. Journal of the American Chemical Society, 143(30), 11565–11572.
  • Various Authors. (2017). Chemoselective Ullmann Reaction of α-Trisubstituted Thioamides: Synthesis of Novel 2-Iminobenzothiolanes. Molecules, 22(12), 2156.
  • Google Patents. (2017). WO2017191565A1 - Process for preparation of macitentan. Retrieved from
  • Various Authors. (2014). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. Yao Xue Xue Bao, 49(10), 1381-90.
  • Various Authors. (2023). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl}

Sources

Identifying side products in N-(2-Bromophenyl)-N-methylmethanesulfonamide reactions.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Bromophenyl)-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a focus on identifying and mitigating the formation of common side products. The information provided herein is curated to offer both theoretical understanding and practical, actionable solutions to challenges encountered in the laboratory.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable troubleshooting strategies.

Issue 1: Low Yield of the Desired Product

A diminished yield of this compound is a frequent challenge. The root cause often lies in suboptimal reaction conditions or the degradation of starting materials.

Potential CauseTroubleshooting / Minimization Strategy
Incomplete Reaction Monitor Reaction Progress: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to track the consumption of starting materials. Extend Reaction Time/Increase Temperature: If the reaction stalls, consider extending the duration or cautiously increasing the temperature. Be mindful that elevated temperatures can also promote side reactions.[1]
Hydrolysis of Methanesulfonyl Chloride Ensure Anhydrous Conditions: Methanesulfonyl chloride is highly susceptible to moisture. All glassware must be thoroughly dried, and anhydrous solvents should be employed. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended to prevent exposure to atmospheric moisture.[1]
Insufficient Base Neutralize In Situ Acid: The reaction of an amine with methanesulfonyl chloride generates hydrochloric acid (HCl), which can protonate the starting amine, rendering it non-nucleophilic.[1][2] Ensure at least a stoichiometric equivalent of a suitable base, such as pyridine or triethylamine, is used to neutralize the HCl as it is formed.[1][3]
Sub-optimal N-Methylation Conditions Choice of Methylating Agent: Traditional methylating agents like methyl iodide or dimethyl sulfate can be toxic and lead to over-methylation. Consider alternative, greener methods for N-methylation if this step is performed sequentially.[4][5]
Issue 2: Presence of N-(2-Bromophenyl)methanesulfonamide (Unmethylated Impurity)

The presence of the unmethylated precursor is a clear indication of an incomplete N-methylation step.

Potential CauseTroubleshooting / Minimization Strategy
Inefficient Methylation Optimize Methylation Protocol: If using a traditional alkylating agent like methyl iodide, ensure appropriate stoichiometry and reaction time. For alternative methods, such as the Eschweiler-Clarke reaction (using formaldehyde and formic acid), ensure sufficient equivalents of both reagents and adequate heating to drive the reaction to completion.[6]
Steric Hindrance Prolonged Reaction Time/Increased Temperature: The bulky bromine atom ortho to the nitrogen can sterically hinder the approach of the methylating agent. Increasing the reaction time or temperature may be necessary to overcome this barrier.
Issue 3: Formation of Di-Sulfonylated Byproduct (N,N-bis(methylsulfonyl)-2-bromoaniline)

This side product arises from the reaction of the desired monosulfonamide product with another molecule of methanesulfonyl chloride.

Potential CauseTroubleshooting / Minimization Strategy
Incorrect Stoichiometry Control Reagent Ratio: The use of excess methanesulfonyl chloride is a primary cause of di-sulfonylation.[1] Carefully control the stoichiometry, and consider using a slight excess of the 2-bromo-N-methylaniline (if the methylation is done first) relative to the methanesulfonyl chloride.
High Local Concentration of Reagent Slow Addition: Add the methanesulfonyl chloride dropwise to the reaction mixture to maintain a low concentration at all times, thereby minimizing the chance of the product reacting further.[1]
High Reaction Temperature Maintain Low Temperature: Higher temperatures can accelerate the rate of the second sulfonylation.[1] It is advisable to add the methanesulfonyl chloride at a low temperature (e.g., 0 °C) and then allow the reaction to proceed at a controlled temperature.
Issue 4: C-Sulfonylation of the Aromatic Ring

In this side reaction, the methanesulfonyl group attaches directly to the benzene ring instead of the nitrogen atom.

Potential CauseTroubleshooting / Minimization Strategy
Reaction Conditions Favoring Electrophilic Aromatic Substitution Avoid Lewis Acids: C-sulfonylation is more likely to occur under conditions that promote electrophilic aromatic substitution, such as the presence of Lewis acids.[1] The reaction should be carried out under basic or neutral conditions to favor N-sulfonylation.
Activation of the Aromatic Ring Reaction Pathway Consideration: While the amino group is activating, the bromine atom is deactivating. The conditions should be optimized to favor nucleophilic attack by the nitrogen.
Issue 5: Bromine Scrambling or Loss

Under certain conditions, the position of the bromine atom on the aromatic ring can change, or it can be lost altogether.

Potential CauseTroubleshooting / Minimization Strategy
Harsh Reaction Conditions Use Milder Conditions: High temperatures or the presence of strong acids or bases can potentially lead to bromine migration or debromination. Employ the mildest effective reaction conditions.
Side Reactions Involving Bromine Inert Atmosphere: While less common for this specific reaction, radical reactions involving bromine can be initiated by light or impurities. Working under an inert atmosphere and in the dark can minimize these possibilities.

II. Frequently Asked Questions (FAQs)

Q1: What is the typical synthetic route for this compound?

The most common synthetic approach involves two key steps, though the order can sometimes be varied:

  • Sulfonylation: Reaction of 2-bromoaniline with methanesulfonyl chloride in the presence of a base (like pyridine or triethylamine) to form N-(2-bromophenyl)methanesulfonamide.[2]

  • N-Methylation: Subsequent methylation of the sulfonamide nitrogen using a suitable methylating agent.

Alternatively, one could start with N-methyl-2-bromoaniline and perform the sulfonylation. The choice of route may depend on the availability of starting materials and the desire to avoid certain side reactions.

Q2: How can I purify the final product from the identified side products?

Purification is typically achieved through recrystallization or column chromatography.

  • Recrystallization: If the impurities have significantly different solubilities than the desired product, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be effective.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography is the preferred method. A gradient elution with a solvent system like ethyl acetate in hexanes can effectively separate the desired product from less polar impurities (like starting materials) and more polar impurities (like di-sulfonated byproducts).

Q3: What analytical techniques are best for identifying these side products?

A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification:

  • TLC and HPLC: These are excellent for monitoring the reaction progress and determining the purity of the crude product.[7]

  • Mass Spectrometry (MS): Provides the molecular weight of the components in the mixture, allowing for the identification of potential side products based on their expected masses.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The chemical shifts and coupling patterns of the protons and carbons will confirm the structure of the desired product and help to identify impurities.[8]

Q4: Can the solvent choice influence the formation of side products?

Yes, the choice of solvent can have a significant impact on the reaction outcome.

  • Polar Aprotic Solvents: Solvents like dichloromethane (DCM), acetonitrile, and dimethylformamide (DMF) are commonly used.[3][9] They are generally good at dissolving the reactants and intermediates without participating in the reaction.

  • Protic Solvents: Protic solvents like water or alcohols should be avoided during the sulfonylation step as they can react with methanesulfonyl chloride.

III. Experimental Protocols & Visualizations

Protocol 1: Synthesis of N-(2-Bromophenyl)methanesulfonamide

This protocol outlines a general procedure for the sulfonylation of 2-bromoaniline.

  • Dissolve 2-bromoaniline (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere.

  • Add pyridine (1.2 eq.) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq.) dropwise to the stirred solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer, and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Diagram: Synthetic Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Side Reactions 2-Bromoaniline 2-Bromoaniline C-Sulfonylation C-Sulfonylation 2-Bromoaniline->C-Sulfonylation Lewis Acid Conditions MsCl_Py MsCl, Pyridine Intermediate N-(2-Bromophenyl)methanesulfonamide Final_Product N-(2-Bromophenyl)-N- methylmethanesulfonamide Intermediate->Final_Product N-Methylation Methylation Methylating Agent Unmethylated Unmethylated Precursor (Incomplete Reaction) Final_Product->Unmethylated Incomplete Methylation Di-sulfonylation Di-sulfonylation

Caption: Synthetic route and common side reactions.

Diagram: Troubleshooting Logic for Low Yield

G Check_Reaction Monitor reaction by TLC/HPLC. Is starting material consumed? Incomplete_Reaction Incomplete Reaction Check_Reaction->Incomplete_Reaction No Check_Conditions Were anhydrous conditions used? Check_Reaction->Check_Conditions Yes Extend_Time Extend reaction time or increase temperature cautiously. Incomplete_Reaction->Extend_Time Success Improved Yield Extend_Time->Success Hydrolysis Hydrolysis of MsCl Check_Conditions->Hydrolysis No Check_Base Was sufficient base used? Check_Conditions->Check_Base Yes Use_Anhydrous Use oven-dried glassware and anhydrous solvents under inert gas. Hydrolysis->Use_Anhydrous Use_Anhydrous->Success Insufficient_Base Insufficient Base Check_Base->Insufficient_Base No Check_Base->Success Yes Add_Base Use at least stoichiometric amounts of base (e.g., pyridine). Insufficient_Base->Add_Base Add_Base->Success

Caption: Troubleshooting workflow for low product yield.

IV. References

  • Pharmaffiliates. (n.d.). Sulfonamide-impurities. Retrieved from [Link]

  • ResearchGate. (n.d.). Yield, purity, and characteristic impurities of the sulfonamide... [Download Scientific Diagram]. Retrieved from [Link]

  • Gadani, K., Tak, P., Mehta, M., & Shorgar, N. (n.d.). Isolation and Structural Elucidation of Impurity in Sulfonamide Intermediate of Glyburide. Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Structure and Evaluation of the N-(2-Acetyl-4-(styryl)phenyl)-4-benzenesulfonamide Derivatives for Anticholinesterase and Antioxidant Activities. Retrieved from [Link]

  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from

  • ResearchGate. (2020). Tosylation of 3-bromoaniline with p-toluenesulfonyl chloride. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of aromatic sulfonyl chlorides with anilines. Studies of solvent effects by the approach of multiparameter empirical correlations. Retrieved from [Link]

  • PubMed. (n.d.). [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide]. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Retrieved from [Link]

  • Arctom. (n.d.). CAS NO. 553652-34-9 | this compound | Catalog. Retrieved from [Link]

  • 苏州奥佰医药 (Suzhou Aobai Pharmaceutical). (n.d.). N-(2-BROMOPHENYL)-N-METHYL-METHANESULFONAMIDE. Retrieved from [Link]

  • ResearchGate. (2018). (PDF) N -(2-Bromophenyl)acetamide. Retrieved from [Link]

  • Google Patents. (n.d.). WO2017191565A1 - Process for preparation of macitentan. Retrieved from

  • NIH. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Alcohol to Mesylate - Common Conditions. Retrieved from [Link]

  • University of Liverpool IT Services. (2013). A General Method for N‐Methylation of Amines and Nitro Compounds with Dimethylsulfoxide. Retrieved from [Link]

  • NIH. (n.d.). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. Retrieved from [Link]

  • PubMed. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification. Retrieved from [Link]

  • ResearchGate. (n.d.). A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification. Retrieved from [Link]

  • Google Patents. (n.d.). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Retrieved from

  • NIH. (2024). Scramble-Free Synthesis of Unhindered trans-A2B2-Mesoaryl Porphyrins via Bromophenyl Dipyrromethanes. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019081972A1 - A method for preparing mandelic acid 4-nitrophenyl ethylamide from 4-nitrobenzyl cyanide. Retrieved from

  • ChemRxiv. (n.d.). Silane-mediated, Facile and Selective C(sp²)−H and N−Methylation using Formaldehyde. Retrieved from [Link]

  • Chemical Label. (n.d.). N-(2-bromophenyl)methanesulfonamide. Retrieved from [Link]

  • Google Patents. (n.d.). US2996541A - Purification of p (nu-acetyl amino) benzene sulfonyl chloride. Retrieved from

  • ResearchGate. (n.d.). Incompatibilities between N-Bromosuccinimide and Solvents | Request PDF. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of N-(2-Bromophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Bromophenyl)-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our focus is on practical, field-tested insights to help you optimize your reaction conditions, maximize yields, and ensure the purity of your final product.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutically active compounds, notably Vemurafenib, a BRAF inhibitor used in the treatment of melanoma.[1] The synthesis of this molecule, while conceptually straightforward, can present several challenges, including incomplete reactions, the formation of byproducts, and difficulties in purification. This guide will address these common issues in a question-and-answer format, providing not just solutions but also the underlying chemical principles to empower you to make informed decisions in your experimental work.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound. The synthesis is typically a two-step process: the N-methylation of 2-bromoaniline to form 2-bromo-N-methylaniline, followed by the methanesulfonylation of the secondary amine.

Issue 1: Low Yield or Incomplete N-methylation of 2-Bromoaniline

Q: My N-methylation of 2-bromoaniline is sluggish and results in a low yield of 2-bromo-N-methylaniline. What are the potential causes and how can I improve the reaction?

A: Low yields in the N-methylation of anilines can stem from several factors, primarily related to the choice of reagents and reaction conditions. Here’s a breakdown of potential causes and solutions:

  • Cause 1: Inappropriate Methylating Agent.

    • Explanation: The choice of methylating agent is critical. While traditional reagents like methyl iodide are effective, they can lead to over-methylation. Dimethyl carbonate (DMC) is a greener and more selective alternative that can provide high yields of the mono-methylated product.[2]

    • Solution: Consider using dimethyl carbonate in the presence of a suitable base. For more challenging substrates, reductive amination using formaldehyde and a reducing agent like sodium triacetoxyborohydride can be a high-yielding alternative.

  • Cause 2: Incorrect Base or Insufficient Amount.

    • Explanation: The base plays a crucial role in deprotonating the aniline, increasing its nucleophilicity. The choice of base depends on the methylating agent and solvent.

    • Solution: For reactions with methyl halides, a non-nucleophilic base like potassium carbonate or cesium carbonate is often effective.[3] When using dimethyl carbonate, a stronger base like potassium tert-butoxide may be necessary.[3] Ensure at least one equivalent of the base is used to neutralize the acid formed during the reaction.

  • Cause 3: Suboptimal Reaction Temperature and Time.

    • Explanation: N-methylation of anilines can be slow at room temperature.

    • Solution: Increasing the reaction temperature, often to reflux in a suitable solvent like acetonitrile or THF, can significantly improve the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and avoid decomposition at elevated temperatures.

Issue 2: Formation of Significant Amounts of Di-methylated Byproduct

Q: I am observing a significant amount of the di-methylated product, N,N-dimethyl-2-bromoaniline, in my reaction mixture. How can I improve the selectivity for mono-methylation?

A: Over-methylation is a common challenge, especially with highly reactive methylating agents. Here are some strategies to enhance mono-methylation selectivity:

  • Control Stoichiometry: Use a slight excess of the aniline (1.1 to 1.2 equivalents) relative to the methylating agent. This ensures the methylating agent is consumed before it can react with the desired mono-methylated product.

  • Choice of Methylating Agent: As mentioned, dimethyl carbonate is known for its high selectivity towards mono-methylation.[4]

  • Reaction Conditions: Lowering the reaction temperature can sometimes favor mono-methylation. Additionally, a continuous flow system can offer precise control over stoichiometry and reaction time, minimizing byproduct formation.[5]

Issue 3: Low Yield or Incomplete Methanesulfonylation

Q: The methanesulfonylation of 2-bromo-N-methylaniline is not going to completion, resulting in a low yield of the final product. What should I do?

A: Incomplete methanesulfonylation is a frequent hurdle. Here are the likely culprits and their solutions:

  • Cause 1: Hydrolysis of Methanesulfonyl Chloride.

    • Explanation: Methanesulfonyl chloride is highly sensitive to moisture and will readily hydrolyze to methanesulfonic acid, rendering it inactive.[6]

    • Solution: Ensure all glassware is thoroughly oven-dried before use. Use anhydrous solvents and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Cause 2: Inactive Amine (Protonation).

    • Explanation: The reaction generates hydrochloric acid (HCl), which will protonate the starting amine, making it non-nucleophilic and halting the reaction.[1]

    • Solution: Use at least a stoichiometric equivalent of a suitable base to neutralize the HCl produced. Pyridine or triethylamine are commonly used for this purpose.[1]

  • Cause 3: Low Nucleophilicity of the Amine.

    • Explanation: N-methyl-2-bromoaniline is a secondary aromatic amine, which is less nucleophilic than a primary amine.

    • Solution: The reaction may require heating to proceed at a reasonable rate. Monitor the reaction by TLC to determine the optimal temperature and time.

Issue 4: Formation of Di-sulfonated or C-sulfonylated Byproducts

Q: My final product is contaminated with di-sulfonated and/or C-sulfonylated impurities. How can I prevent their formation?

A: The formation of these byproducts is a known issue in sulfonamide synthesis. Here's how to minimize them:

  • Di-sulfonylation: This occurs when a second methanesulfonyl group attaches to the nitrogen.

    • Prevention: Carefully control the stoichiometry. Use a slight excess of the amine relative to methanesulfonyl chloride. Maintain a low temperature (e.g., 0 °C) during the addition of methanesulfonyl chloride and allow the reaction to warm to room temperature slowly.[6]

  • C-sulfonylation: This is an electrophilic aromatic substitution where the sulfonyl group attaches to the aromatic ring.

    • Prevention: Ensure the use of a suitable base to deprotonate the aniline nitrogen, making it a more potent nucleophile for N-sulfonylation. Aprotic solvents are generally preferred to disfavor C-sulfonylation.[6]

Issue 5: Difficulty in Purifying the Final Product

Q: I am struggling to purify this compound from the reaction mixture. What are the recommended purification methods?

A: Purification of sulfonamides can be challenging due to their polarity and crystallinity. Here are some effective methods:

  • Aqueous Workup: A thorough aqueous workup is the first and most critical step. Wash the crude product solution sequentially with a dilute acid (e.g., 1M HCl) to remove any unreacted amine and excess base, followed by a saturated sodium bicarbonate solution to remove any acidic impurities, and finally with brine to remove residual water.[1]

  • Recrystallization: This is often the most effective method for purifying solid organic compounds.

    • Solvent Selection: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[7] For this compound, a solvent system of ethanol/water or ethyl acetate/heptane is a good starting point for screening.[8]

    • Procedure: Dissolve the crude product in a minimal amount of the hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent.[9][10]

  • Column Chromatography: If recrystallization is not effective, silica gel column chromatography can be used. A solvent system of ethyl acetate/hexane is typically a good starting point for elution.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic scheme for this compound?

A1: The synthesis is a two-step process, as illustrated in the workflow diagram below.

Q2: What are the key safety precautions I should take during this synthesis?

A2:

  • Methanesulfonyl chloride: is corrosive and lachrymatory. Handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • 2-Bromoaniline and its derivatives: are toxic and can be absorbed through the skin. Handle with appropriate PPE.

  • Solvents: Use flammable solvents in a well-ventilated fume hood and away from ignition sources.

Q3: How can I monitor the progress of the reactions?

A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the progress of both the N-methylation and methanesulfonylation steps. Use an appropriate solvent system (e.g., ethyl acetate/hexane) to achieve good separation of the starting material, product, and any byproducts. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can be used.

Q4: Can this synthesis be scaled up?

A4: Yes, this synthesis can be scaled up. However, for larger scale reactions, it is important to consider the following:

  • Heat Management: Both reactions can be exothermic, especially during the addition of reagents. Ensure adequate cooling and slow, controlled addition of reagents.

  • Mixing: Efficient stirring is crucial for maintaining a homogeneous reaction mixture and preventing localized overheating.

  • Purification: Recrystallization is generally more amenable to large-scale purification than column chromatography.

Optimized Reaction Conditions

The following table summarizes a set of optimized reaction conditions for the synthesis of this compound. These are starting points and may require further optimization based on your specific laboratory setup and purity requirements.

Step Reagent Equivalents Solvent Base Temperature Time
N-methylation 2-Bromoaniline1.0AcetonitrileK₂CO₃ (1.5 eq)Reflux12-24 h
Methyl Iodide1.1
Methanesulfonylation 2-Bromo-N-methylaniline1.0DichloromethanePyridine (1.2 eq)0 °C to RT4-8 h
Methanesulfonyl Chloride1.1

Experimental Workflow

Below is a detailed experimental protocol for the synthesis of this compound.

Step 1: Synthesis of 2-Bromo-N-methylaniline
  • To a solution of 2-bromoaniline (1.0 eq) in acetonitrile, add potassium carbonate (1.5 eq).

  • Add methyl iodide (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • After completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel.

Step 2: Synthesis of this compound
  • Dissolve 2-bromo-N-methylaniline (1.0 eq) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[6]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.[6]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water).

Visualizing the Workflow

SynthesisWorkflow cluster_step1 Step 1: N-Methylation cluster_step2 Step 2: Methanesulfonylation cluster_troubleshooting Troubleshooting Points A 2-Bromoaniline D Reaction (Acetonitrile, Reflux) A->D B Methylating Agent (e.g., Methyl Iodide) B->D C Base (e.g., K₂CO₃) C->D E Workup & Purification D->E T1 Low Yield/ Over-methylation D->T1 F 2-Bromo-N-methylaniline E->F I Reaction (DCM, 0°C to RT) F->I G Methanesulfonyl Chloride G->I H Base (e.g., Pyridine) H->I J Aqueous Workup I->J T2 Incomplete Reaction/ Side Products I->T2 K Purification (Recrystallization) J->K L N-(2-Bromophenyl)-N- methylmethanesulfonamide K->L T3 Purification Issues K->T3

Caption: Synthetic workflow for this compound.

References

Technical Support Center: N-(2-Bromophenyl)-N-methylmethanesulfonamide Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for N-(2-Bromophenyl)-N-methylmethanesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance on maintaining the stability of this compound in solution. Here, you will find answers to frequently asked questions and in-depth troubleshooting guides to ensure the integrity and reproducibility of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and use of this compound solutions.

Q1: What is the recommended method for preparing a stock solution of this compound?

A1: To prepare a stock solution, it is recommended to use a high-purity, anhydrous grade solvent.[1] While specific solubility data for this compound is not extensively published, compounds with similar structures are often soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[1] It is advisable to start with a small quantity of the compound and gradually add the solvent while vortexing or sonicating to ensure complete dissolution. For aqueous buffers, it is best to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO before diluting with the aqueous buffer to the final concentration. This stepwise dilution can help prevent precipitation.[2]

Q2: What are the optimal storage conditions for this compound solutions?

A2: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate degradation.[2] Store these aliquots at -20°C or -80°C for long-term stability.[2] For daily use, a working solution can be kept at 4°C for a short period, but it is recommended to prepare fresh working solutions from the frozen stock. Always protect solutions from light by using amber vials or by wrapping the container in aluminum foil.[3]

Q3: My this compound solution has turned slightly yellow. Is it still usable?

A3: A change in color, such as yellowing, can be an indicator of degradation. Sulfonamides can be susceptible to photodegradation and oxidation, which may result in colored byproducts. It is strongly recommended to perform a quality control check, such as HPLC analysis, to assess the purity of the solution. If the purity has decreased significantly or if unknown peaks are detected, the solution should be discarded and a fresh one prepared.

Q4: Can I use common aqueous buffers to dissolve this compound?

A4: Direct dissolution in aqueous buffers is generally not recommended due to the limited water solubility of many aryl sulfonamides.[4] As mentioned in Q1, the preferred method is to first create a concentrated stock solution in an organic solvent like DMSO and then dilute it into the desired aqueous buffer. Pay close attention to the final concentration of the organic solvent in your experimental system, as high concentrations can affect biological assays.

II. Troubleshooting Guide: Solution Instability

This guide provides a systematic approach to identifying and resolving stability issues with your this compound solutions.

Issue 1: Precipitation Observed in Solution

Symptoms:

  • Cloudiness or turbidity in the solution.

  • Visible solid particles, either suspended or settled at the bottom of the container.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Low Solubility The concentration of the compound exceeds its solubility limit in the chosen solvent or buffer system.Gently warm the solution (e.g., to 37°C) and sonicate to aid dissolution. If precipitation persists, consider preparing a more dilute solution. For aqueous solutions, ensure the final concentration of the organic co-solvent (like DMSO) is sufficient to maintain solubility.
Temperature Effects Solubility can decrease at lower temperatures. A solution prepared at room temperature may show precipitation when stored at 4°C.Before use, allow the refrigerated solution to equilibrate to room temperature and vortex to redissolve any precipitate. For long-term storage, consider storing at a concentration known to be stable at the storage temperature.
pH-Dependent Solubility The ionization state of the sulfonamide can be influenced by the pH of the solution, which in turn affects its solubility.Determine the optimal pH range for solubility if not already known. Adjust the pH of your buffer system accordingly. Generally, sulfonamides are more stable in neutral to alkaline conditions.[5]
Salt Formation Interaction with ions in the buffer can lead to the formation of less soluble salts.If possible, try a different buffer system with different ionic components.
Issue 2: Loss of Compound Potency or Activity

Symptoms:

  • Inconsistent or reduced efficacy in biological assays.

  • Decreased peak area in chromatographic analysis over time.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Hydrolytic Degradation The sulfonamide bond is susceptible to hydrolysis, especially under acidic conditions.[5]Maintain the pH of the solution in the neutral to slightly alkaline range (pH 7-9). Avoid strongly acidic buffers. Prepare fresh solutions, especially for long-term experiments.
Photodegradation Exposure to light, particularly UV light, can cause degradation of sulfonamides.[6] This can lead to the formation of inactive byproducts.Always store and handle solutions in light-protecting containers (e.g., amber vials).[3] Minimize exposure to ambient light during experimental procedures.
Oxidative Degradation The compound may be sensitive to oxidation, especially in the presence of reactive oxygen species or certain metal ions.Use high-purity solvents and de-gassed buffers to minimize dissolved oxygen. Avoid sources of free radicals. If compatible with your experimental system, consider adding an antioxidant.
Thermal Degradation Elevated temperatures can accelerate the degradation of the compound.Store solutions at the recommended low temperatures (-20°C or -80°C). Avoid prolonged exposure to high temperatures during experiments.
Adsorption to Surfaces The compound may adsorb to the surface of plastic or glass containers, reducing the effective concentration in solution.Use low-adsorption microplates and centrifuge tubes. Silanized glassware can also minimize adsorption.

III. Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber microcentrifuge tubes or vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculate the required mass: For 1 mL of a 10 mM stock solution, the required mass is 2.6414 mg (Molecular Weight = 264.14 g/mol ).

  • Weigh the compound: Accurately weigh the calculated mass of this compound using a calibrated analytical balance and transfer it to a sterile amber vial.

  • Add solvent: Add the appropriate volume of anhydrous DMSO to the vial.

  • Dissolve: Vortex the solution until the solid is completely dissolved. If necessary, sonicate for short intervals in a water bath to aid dissolution.

  • Aliquot and store: Aliquot the stock solution into single-use volumes in sterile, amber microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Stability-Indicating HPLC Method for Purity Assessment

This protocol provides a general starting point for developing a stability-indicating HPLC method. Optimization may be required.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic acid or acetic acid) and acetonitrile or methanol. A common starting point is a 50:50 (v/v) mixture.[6]

  • Flow Rate: 1.0 mL/min.[6]

  • Detection Wavelength: Approximately 270 nm.[5]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25-30°C.

Procedure:

  • Prepare a standard solution: Prepare a solution of this compound of known concentration in the mobile phase.

  • Analyze the standard: Inject the standard solution to determine the retention time of the parent compound.

  • Analyze the sample: Inject the solution to be tested.

  • Evaluate the chromatogram: Compare the chromatogram of the sample to that of the standard. Look for a decrease in the peak area of the parent compound and the appearance of new peaks, which may indicate degradation products. The method is considered stability-indicating if the degradation products are well-resolved from the parent peak.[5]

Protocol 3: Forced Degradation Study

Forced degradation studies are essential for understanding the intrinsic stability of the compound and for developing a robust stability-indicating analytical method.[7]

Procedure:

  • Prepare stock solutions: Prepare a stock solution of this compound in a suitable solvent.

  • Subject to stress conditions: Aliquot the stock solution and subject it to the following stress conditions:

    • Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% hydrogen peroxide and keep at room temperature for 24 hours.

    • Thermal Degradation: Incubate a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (254 nm) for 24 hours.

  • Neutralize (if necessary): Neutralize the acid and base-hydrolyzed samples before analysis.

  • Analyze: Analyze all stressed samples, along with an unstressed control, using the stability-indicating HPLC method described in Protocol 2.

  • Assess degradation: Evaluate the extent of degradation and the formation of degradation products under each condition.

IV. Visualizations

Degradation_Pathway cluster_stress Stress Conditions cluster_products Potential Degradation Pathways This compound This compound Degradation Products Degradation Products This compound->Degradation Products Stress Conditions Acid/Base Hydrolysis Acid/Base Hydrolysis Sulfonamide Bond Cleavage Sulfonamide Bond Cleavage Acid/Base Hydrolysis->Sulfonamide Bond Cleavage Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Heat Heat Light (UV) Light (UV) Light (UV)->Sulfonamide Bond Cleavage SO2 Extrusion SO2 Extrusion Light (UV)->SO2 Extrusion Troubleshooting_Workflow start Stability Issue Observed issue_type Identify Symptom start->issue_type precipitation Precipitation/ Cloudiness issue_type->precipitation Visual Change loss_of_potency Loss of Potency/ Activity issue_type->loss_of_potency Performance Change check_solubility Check Solubility/ Concentration precipitation->check_solubility check_temp Review Storage Temperature precipitation->check_temp check_ph Evaluate Solution pH precipitation->check_ph check_degradation Assess for Degradation (Hydrolysis, Oxidation, etc.) loss_of_potency->check_degradation remediate_solubility Remediate Solubility Issue (Warm, Sonicate, Dilute) check_solubility->remediate_solubility remediate_storage Optimize Storage Conditions check_temp->remediate_storage remediate_ph Adjust pH to Neutral/Alkaline check_ph->remediate_ph remediate_degradation Implement Protective Measures (Light protection, fresh solutions) check_degradation->remediate_degradation resolve Issue Resolved remediate_solubility->resolve remediate_storage->resolve remediate_ph->resolve remediate_degradation->resolve

Caption: A logical workflow for troubleshooting stability issues of this compound in solution.

V. References

  • Borecka, A., Haliński, Ł. P., & Stepnowski, P. (2012). Hydrolysis of sulphonamides in aqueous solutions. Central European Journal of Chemistry, 10(4), 1035-1042.

  • Senta, I., Krizman, I., & Terzić, S. (2015). Photodegradation of sulfonamides and their N (4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. Environmental Science and Pollution Research, 22(16), 12384-12395.

  • Ghanem, M. M., Abu-Lafi, S., & Mohammad, D. (2015). VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM, SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM. International Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 239-245.

  • Hassan, Y. A., Ghanem, M. M., & Mohammad, D. (2018). Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation. Journal of AOAC International, 101(3), 735-742.

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. Available at: [Link].

  • IMEKO. HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES. Available at: [Link].

  • PhytoTech Labs. Preparing Stock Solutions. Available at: [Link].

  • Singh, S., & Junwal, M. (2013). Forced degradation and stability testing. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 11-20.

  • Sharma, M. K., & Murugesan, M. (2017). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. J Chromatogr Sep Tech, 8(349), 2.

  • Alsante, K. M., Ando, A., Brown, R., Enas, J., Hatajik, T. D., Highuchi, T., & Koberda, M. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48.

  • Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of applied pharmaceutical science, 2(3), 129.

  • Pandit, S. B., Upaganlawar, A. B., Mahajan, M. S., Upasani, C. D., & Aware, V. S. (2024). Chromatographic Assurance: Validating Analytical Methods for Novel N-(4-Bromophenyl)-2-Phenyl-6,7-Dihydro-5hCyclopenta[D]Pyrimidin-4-Amine Using Rp-HPLC by a Qbd Approach. Journal of Chemical Health Risks, 14(4).

  • SynZeal. Safety Data Sheet. Available at: [Link].

  • Walchem. Chemical Compatibility Chart. Available at: [Link].

  • Sterlitech. Chemical Compatibility Chart. Available at: [Link].

Sources

Preventing the degradation of N-(2-Bromophenyl)-N-methylmethanesulfonamide during synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, Researchers and Development Professionals. This guide serves as a dedicated resource for the synthesis of N-(2-Bromophenyl)-N-methylmethanesulfonamide (CAS 553652-34-9).[1][2] As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive troubleshooting experience. Our goal is to provide you with the causal understanding and practical methodologies required to prevent degradation and maximize the yield and purity of your target compound.

Synthesis Overview & Key Challenges

The synthesis of this compound is typically a two-step process. First, 2-bromoaniline is reacted with methanesulfonyl chloride to form the intermediate N-(2-bromophenyl)methanesulfonamide. This intermediate is then N-methylated to yield the final product. While seemingly straightforward, the sulfonamide functional group can be susceptible to degradation, primarily through hydrolysis, under various conditions encountered during the reaction, work-up, and purification.[3][4] This guide directly addresses these stability challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: What is the most reliable synthetic route and what are the critical control points?

The most common and reliable route involves two sequential nucleophilic substitution reactions. Understanding the critical parameters of each step is key to a successful synthesis.

Step 1: Sulfonylation of 2-Bromoaniline This step involves the reaction of 2-bromoaniline with methanesulfonyl chloride. The primary challenge is to ensure complete reaction while preventing side reactions or degradation of the starting amine.

  • Reaction: 2-bromoaniline + Methanesulfonyl Chloride → N-(2-bromophenyl)methanesulfonamide

  • Mechanism: Nucleophilic attack of the amine nitrogen on the electrophilic sulfur atom of the sulfonyl chloride.[5]

Step 2: N-Methylation of the Sulfonamide Intermediate This step introduces the methyl group onto the sulfonamide nitrogen. The main challenge here is preventing degradation of the sulfonamide bond and avoiding undesired side reactions.

  • Reaction: N-(2-bromophenyl)methanesulfonamide + Methylating Agent → this compound

  • Mechanism: Deprotonation of the sulfonamide N-H followed by nucleophilic attack on the methylating agent.[6]

The diagram below illustrates the overall synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Sulfonylation cluster_1 Step 2: N-Methylation 2-Bromoaniline 2-Bromoaniline Reaction_1 Sulfonylation (Base, Solvent) 2-Bromoaniline->Reaction_1 Methanesulfonyl_Chloride Methanesulfonyl_Chloride Methanesulfonyl_Chloride->Reaction_1 Intermediate N-(2-bromophenyl)methanesulfonamide Reaction_1->Intermediate Reaction_2 N-Methylation (Base, Solvent) Intermediate->Reaction_2 Methylating_Agent Methylating_Agent Methylating_Agent->Reaction_2 Final_Product N-(2-Bromophenyl)-N- methylmethanesulfonamide Reaction_2->Final_Product

Caption: General workflow for the two-step synthesis.

Q2: My sulfonylation reaction (Step 1) is sluggish and gives a low yield. What are the likely causes and solutions?

Low yields in the sulfonylation step often trace back to the choice of base, solvent, or reaction temperature. The base is particularly critical as it serves to neutralize the HCl generated during the reaction.[5]

IssuePossible Cause(s)Recommended Solution(s)
Low Conversion Insufficiently strong base: A weak base may not effectively scavenge the generated HCl, leading to protonation of the starting amine and halting the reaction.Switch to a stronger, non-nucleophilic base like pyridine or triethylamine (TEA). Pyridine can also act as a nucleophilic catalyst.
Steric Hindrance: The ortho-bromo group on the aniline can sterically hinder the approach to the nitrogen atom.Increase the reaction temperature moderately (e.g., from room temperature to 40-50 °C) to provide sufficient activation energy. Prolong the reaction time and monitor by TLC or LC-MS.
Poor Solvent Choice: The solvent must be able to dissolve the starting materials and be inert to the reactants.Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent choices. Ensure the solvent is anhydrous to prevent hydrolysis of the methanesulfonyl chloride.
Multiple Products Di-sulfonylation: While less common for anilines, it can occur if the reaction conditions are too harsh.Add the methanesulfonyl chloride slowly to the solution of aniline and base at a low temperature (e.g., 0 °C) to control the reaction rate.
Q3: What are the primary degradation pathways for N-aryl sulfonamides and how can I prevent them?

The primary degradation pathway is the hydrolysis of the sulfur-nitrogen (S-N) bond. This can be catalyzed by both acid and base, regenerating the amine (2-bromoaniline) and methanesulfonic acid.[3][7]

Degradation_Pathway Product N-(2-Bromophenyl)-N- methylmethanesulfonamide Acid_Catalysis Acidic Conditions (H₃O⁺) Product->Acid_Catalysis S-N Bond Cleavage Base_Catalysis Basic Conditions (OH⁻) Product->Base_Catalysis S-N Bond Cleavage Degradation_Products 2-Bromoaniline + Methanesulfonic Acid Acid_Catalysis->Degradation_Products Base_Catalysis->Degradation_Products

Caption: Primary acid- and base-catalyzed hydrolysis pathway.

Preventative Measures:

  • During Work-up: Avoid strongly acidic or basic aqueous washes. If an acid wash is necessary to remove excess amine, use a weak acid like dilute citric acid or saturated ammonium chloride solution and perform the extraction quickly at low temperatures. Similarly, for basic washes, use a solution like saturated sodium bicarbonate rather than strong bases like NaOH.

  • During Purification: Standard silica gel is acidic and can catalyze the hydrolysis of the sulfonamide on the column, leading to streaking on TLC and poor recovery.[8] It is crucial to use deactivated silica gel or an alternative purification method.

Q4: How do I perform a purification on silica gel without degrading my product?

Given the sensitivity of the S-N bond to acid, deactivating the silica gel is a mandatory step for successful chromatographic purification.[8]

Protocol: Preparation and Use of Deactivated Silica Gel

  • Eluent Preparation: Determine an appropriate eluent system using TLC (e.g., Hexane/Ethyl Acetate). To this pre-mixed eluent, add triethylamine (TEA) to a final concentration of 0.5-1% (v/v).

  • Slurry Preparation: In a fume hood, create a slurry of silica gel using the TEA-containing eluent prepared in Step 1.

  • Column Packing: Pack a chromatography column with the prepared slurry. Ensure even packing to avoid channels.

  • Equilibration: Elute the packed column with at least 2-3 column volumes of the TEA-containing eluent to ensure the entire stationary phase is neutralized.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent (or a compatible solvent like DCM) and load it onto the column.

  • Elution: Perform the chromatography as usual, collecting fractions and analyzing them by TLC.

  • Solvent Removal: After combining the pure fractions, remove the solvent under reduced pressure. Note that residual TEA may need to be removed by co-evaporation with a solvent like toluene or by a gentle aqueous wash if the product is sufficiently non-polar.

Alternative Purification: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) is an excellent alternative that avoids the use of silica gel entirely.[9]

Q5: I am seeing multiple spots on my TLC after the methylation step (Step 2). What are they?

Unwanted spots on the TLC plate after methylation can be unreacted starting material, the desired product, or byproducts. Analytical techniques are essential for identification.

ObservationProbable IdentityConfirmation MethodPrevention Strategy
Spot with lower Rf Unreacted N-(2-bromophenyl)methanesulfonamideCo-spot with the starting material from Step 1. Confirm with LC-MS (lower mass).Use a slight excess of a strong base (e.g., NaH) to ensure complete deprotonation. Ensure anhydrous conditions.
Desired product spot This compoundConfirm with LC-MS (mass increase of 14 Da) and ¹H NMR (appearance of N-CH₃ singlet).N/A
Spot with higher Rf O-methylation of a potential phenol impurity, or other side products.Analyze by high-resolution MS and NMR to elucidate the structure.Ensure the starting N-(2-bromophenyl)methanesulfonamide is pure before proceeding to the methylation step.
Spot at baseline/origin Hydrolysis product (2-bromoaniline)Co-spot with authentic 2-bromoaniline.Ensure anhydrous conditions during the reaction and avoid harsh aqueous work-up conditions.

Recommended Analytical Techniques:

  • Thin-Layer Chromatography (TLC): For rapid reaction monitoring.

  • High-Performance Liquid Chromatography (HPLC): To assess purity and quantify components.[10]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the molecular weights of impurities and the product.[11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For definitive structural elucidation of the final product and any isolated byproducts.

References

  • Iley, J., Lopes, F., & Moreira, R. (2001). Kinetics and mechanism of hydrolysis of N-amidomethylsulfonamides. RSC Publishing.
  • Williams, A. (1976). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing).
  • King, J. F., & Dueck, R. (2008). Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. Available at: [Link]

  • Borecka, B., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions. PubMed. Available at: [Link]

  • Henych, J., et al. (2013). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. Available at: [Link]

  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PubMed Central. Available at: [Link]

  • Yadav, S. (2023). ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW. YMER. Available at: [Link]

  • Wikipedia contributors. (n.d.). Sulfonamide. Wikipedia. Available at: [Link]

  • Senkus, M. (1957). Sulfonamide purification process. Google Patents.
  • Ghosh, A., & Brindisi, M. (2018). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. PubMed. Available at: [Link]

Sources

Common experimental errors in the synthesis of N-(2-Bromophenyl)-N-methylmethanesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(2-Bromophenyl)-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific sulfonamide synthesis. Here, we move beyond simple protocols to explain the "why" behind experimental choices, ensuring a deeper understanding and fostering a proactive approach to troubleshooting.

I. Troubleshooting Guide: Diagnosing and Solving Common Experimental Errors

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

A diminished or absent yield is a frequent and frustrating outcome. The root cause often lies in the integrity of the reactants or the reaction environment.

Question: My reaction has resulted in a very low yield of this compound. What are the likely causes and how can I rectify this?

Answer:

Several factors can contribute to a low yield in this sulfonylation reaction. A systematic evaluation of your starting materials and reaction conditions is the most effective troubleshooting approach.[1]

  • Degradation of Methanesulfonyl Chloride (MsCl): Methanesulfonyl chloride is highly susceptible to hydrolysis.[2][3] Exposure to atmospheric moisture or residual water in your solvent or glassware will convert it to methanesulfonic acid and hydrochloric acid, rendering it inactive for the desired reaction.[2][3]

    • Solution: Always use freshly opened or properly stored methanesulfonyl chloride. Ensure all glassware is flame-dried or oven-dried immediately before use, and employ anhydrous solvents. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent moisture ingress.[4]

  • Purity and Reactivity of N-methyl-2-bromoaniline: The purity of your starting amine is paramount. Impurities can introduce competing side reactions. Furthermore, if the amine has been protonated, it will no longer be nucleophilic and will not react with the methanesulfonyl chloride.

    • Solution: Verify the purity of your N-methyl-2-bromoaniline using techniques like NMR or LC-MS. If necessary, purify the starting material before use. Ensure that the reaction mixture contains a suitable base to neutralize the HCl generated during the reaction, which would otherwise protonate the starting amine.[4]

  • Inadequate Base: The sulfonylation reaction produces one equivalent of hydrochloric acid (HCl).[4] This acid will protonate the starting amine, effectively quenching the reaction.

    • Solution: Use at least a stoichiometric equivalent of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the generated HCl.[4] An excess of the base is often recommended to ensure the reaction goes to completion.

  • Suboptimal Reaction Temperature: While some heat can drive a sluggish reaction, excessive temperatures can promote the formation of side products and potentially lead to the degradation of reactants or products.[5]

    • Solution: The addition of methanesulfonyl chloride is often exothermic. It is best practice to add the MsCl solution dropwise to the amine solution at a reduced temperature (e.g., 0 °C) to control the initial reaction rate.[5] After the addition is complete, the reaction can be allowed to warm to room temperature and stirred until completion, which should be monitored by Thin Layer Chromatography (TLC).[6]

Issue 2: Presence of Significant Impurities in the Crude Product

The formation of byproducts can complicate purification and reduce the overall yield of the desired this compound.

Question: My crude product shows multiple spots on the TLC plate, indicating the presence of impurities. What are the common side reactions, and how can I minimize them?

Answer:

The primary side reactions in this synthesis are typically related to the reactivity of the starting materials and intermediates.

  • Di-sulfonylation: The product, this compound, still possesses a nitrogen atom that can potentially react with another molecule of methanesulfonyl chloride, leading to the formation of a di-sulfonated byproduct.

    • Solution: This is often a result of using an excess of methanesulfonyl chloride.[4] Carefully control the stoichiometry of your reactants. A slight excess of the N-methyl-2-bromoaniline can be used to ensure the complete consumption of the methanesulfonyl chloride.[4] Slow, dropwise addition of the MsCl at a low temperature also helps to minimize this side reaction.[4]

  • Hydrolysis of Methanesulfonyl Chloride: As mentioned previously, the reaction of MsCl with water is a significant competing reaction.[2] The resulting methanesulfonic acid can complicate the workup and purification process.

    • Solution: Rigorous adherence to anhydrous reaction conditions is the best preventative measure.[3]

  • Unreacted Starting Material: Incomplete conversion will result in the presence of N-methyl-2-bromoaniline in your crude product.

    • Solution: Monitor the reaction progress by TLC. If the reaction appears to have stalled, consider extending the reaction time.[4] Ensure that a sufficient amount of base is present to neutralize the generated HCl.[4]

Below is a troubleshooting workflow to diagnose the cause of impurities:

ReactionMechanism Amine    N-methyl-2-bromoaniline   Intermediate Transition State Amine->Intermediate Nucleophilic Attack MsCl    Methanesulfonyl Chloride   MsCl->Intermediate Base Base (e.g., Pyridine) Salt Base-HCl Salt Base->Salt Product    this compound   Intermediate->Product

References

Strategies for scaling up the production of N-(2-Bromophenyl)-N-methylmethanesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2-Bromophenyl)-N-methylmethanesulfonamide

Welcome to the technical support guide for the synthesis and scale-up of this compound. This document provides detailed protocols, troubleshooting advice, and answers to frequently asked questions to assist researchers, chemists, and process development professionals in their experimental work. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to navigate challenges during synthesis and scale-up.

Overview of Synthesis Strategy

The most direct and widely adopted method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with a primary or secondary amine.[1][2] For the production of this compound (CAS 553652-34-9)[3][4], the core transformation involves the reaction of N-methyl-2-bromoaniline with methanesulfonyl chloride in the presence of a base to neutralize the hydrochloric acid byproduct.[5]

While the reaction appears straightforward, successful scaling requires careful control over reaction parameters to ensure high yield, purity, and process safety. This guide will address the critical aspects of this synthesis.

Reaction Scheme:

Caption: Core synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the critical quality attributes for the starting materials? A:

  • N-methyl-2-bromoaniline: Purity should be >98%. Key impurities to screen for include the regioisomer (4-bromo) and any residual primary aniline (2-bromoaniline), as the latter can form a di-sulfonated byproduct under certain conditions.[6]

  • Methanesulfonyl Chloride (MsCl): Purity should be >99%. It is highly sensitive to moisture and will hydrolyze to methanesulfonic acid and HCl. Always use a fresh bottle or a recently opened one that has been stored under an inert atmosphere. Hydrolysis reduces the available reagent and can introduce acidic impurities that complicate the workup.

  • Solvent and Base: Use anhydrous solvents (e.g., Dichloromethane, THF) to prevent hydrolysis of MsCl. The base (e.g., pyridine, triethylamine) should also be anhydrous.

Q2: Which base should I choose? Pyridine vs. Triethylamine (TEA)? A: Both are suitable, but they have different properties.

  • Pyridine: Often used as both a base and a solvent. It is an excellent HCl scavenger. However, its nucleophilicity can sometimes lead to side reactions with the sulfonyl chloride. It is also a common choice in classic sulfonamide synthesis protocols.[5]

  • Triethylamine (TEA): A non-nucleophilic, sterically hindered base. It is a very effective HCl scavenger and is less likely to react with the methanesulfonyl chloride. For scale-up, TEA is often preferred due to its lower cost and easier removal during workup compared to pyridine.

Q3: How can I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most common method.

  • Mobile Phase: A good starting point is a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 8:2 v/v).

  • Visualization: Use a UV lamp (254 nm). The starting aniline and the sulfonamide product should have different Rf values.

  • Procedure: Co-spot the starting material (N-methyl-2-bromoaniline) on the TLC plate alongside the reaction mixture. The reaction is complete when the starting material spot is no longer visible. For more quantitative analysis during process development, HPLC is recommended.[7]

Q4: The reaction is highly exothermic. How should this be managed? A: The reaction between an amine and a sulfonyl chloride is indeed often exothermic.[6]

  • Lab Scale: Add the methanesulfonyl chloride dropwise to a cooled solution (0-5 °C) of the amine and base. Use an ice bath to maintain the temperature.

  • Scale-Up: This becomes a critical safety and quality parameter. Use a jacketed reactor with controlled coolant flow. The addition rate of the sulfonyl chloride must be carefully controlled to match the reactor's heat removal capacity. A runaway reaction can lead to pressure buildup and degradation of the product.[8][9]

Detailed Experimental Protocol (Lab Scale)

This protocol is a baseline for laboratory synthesis. Process parameters should be optimized for specific equipment and scales.

Materials:

  • N-methyl-2-bromoaniline (1.0 eq)

  • Methanesulfonyl Chloride (1.1 eq)

  • Triethylamine (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid

  • Saturated Sodium Bicarbonate solution

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet.

  • Charging: Charge the flask with N-methyl-2-bromoaniline (1.0 eq) and anhydrous DCM (approx. 10 mL per gram of aniline).

  • Base Addition: Add triethylamine (1.5 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice-water bath.

  • Reagent Addition: Dissolve methanesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM and add it to the dropping funnel. Add the MsCl solution dropwise to the reaction mixture over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting amine.

  • Quenching & Workup:

    • Cool the mixture again to 0-5 °C and slowly add water to quench any unreacted methanesulfonyl chloride.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (to remove TEA), saturated NaHCO₃ (to remove acidic impurities), and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product is often a solid or a thick oil. Purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by flash column chromatography.[10]

Troubleshooting Guide

This section addresses common issues encountered during the synthesis.

IssuePotential Cause(s)Recommended Action(s)
Low or No Product Yield 1. Inactive Methanesulfonyl Chloride: The reagent may have hydrolyzed due to improper storage.Use a fresh bottle of methanesulfonyl chloride or one that has been properly stored under inert gas.
2. Incomplete Reaction: Insufficient reaction time or temperature. Less nucleophilic anilines may require harsher conditions.[6]Allow the reaction to stir longer at room temperature or gently heat to 30-40 °C. Monitor progress closely by TLC/HPLC.
3. Loss During Workup: The product may have some water solubility, or an emulsion may have formed.During extraction, if an emulsion forms, add more brine to help break it. Perform multiple extractions with the organic solvent to ensure full recovery.
Unreacted Starting Material Remains 1. Insufficient Methanesulfonyl Chloride: Stoichiometry may be off, or some reagent hydrolyzed before reacting.Increase the equivalents of methanesulfonyl chloride slightly (e.g., to 1.2 eq). Ensure all reagents and solvents are anhydrous.
2. Insufficient Base: The base is required to neutralize the HCl byproduct. If all the base is consumed, the reaction will stall as the amine becomes protonated.Ensure at least 1.2-1.5 equivalents of base are used.
Formation of Multiple Impurity Spots on TLC 1. Water in the Reaction: Hydrolysis of methanesulfonyl chloride produces methanesulfonic acid, which can complicate the reaction and purification.Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
2. Overheating: Exothermic reaction was not controlled, leading to thermal degradation or side reactions.Maintain strict temperature control during the addition of methanesulfonyl chloride, especially during scale-up.
Product is a Dark Oil and Fails to Crystallize 1. Residual Pyridine/TEA: The basic solvent/reagent can be difficult to remove completely and may inhibit crystallization.Ensure the 1M HCl wash during workup is thorough. You can perform this wash twice to ensure complete removal of the base.
2. Presence of Impurities: Even small amounts of impurities can disrupt the crystal lattice formation.Attempt purification by flash column chromatography on silica gel. After chromatography, concentrate the pure fractions and attempt recrystallization again.

Scale-Up Workflow and Considerations

Scaling this synthesis from the lab to a pilot or production facility introduces new challenges related to process safety, efficiency, and consistency.[8][9]

Caption: A typical workflow for scaling up sulfonamide production.

Key Scale-Up Challenges:
  • Heat Transfer: The surface-area-to-volume ratio decreases upon scale-up, making heat removal less efficient.[8] The addition rate of methanesulfonyl chloride must be carefully calculated and controlled to prevent a temperature spike.

  • Mixing: Ensuring homogenous mixing in a large reactor is critical to avoid localized "hot spots" or areas of high reagent concentration, which can lead to side reactions and impurity formation.[9]

  • Material Handling: Methanesulfonyl chloride is corrosive and lachrymatory. Handling large quantities requires specialized equipment like closed-system transfer lines and scrubbers for off-gassing.

  • Crystallization and Isolation: The cooling profile during crystallization must be precisely controlled to ensure a consistent crystal size distribution, which impacts filtration, drying times, and product stability.

References

  • A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temper
  • Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper C
  • Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides.
  • Direct sulfonylation of anilines mediated by visible light.
  • Direct synthesis of sulfenamides, sulfinamides, and sulfonamides
  • Sulfonylation of Anilines through Photocatalytic Activation of N-Hydroxymethylphthalimide Sulfones.
  • Sulfonamide - Wikipedia. Wikipedia.
  • Overcoming Challenges in Scale-Up Production. World Pharma Today.
  • Pharmaceutical Scale-Up Challenges and How to Overcome Them. LinkedIn.
  • Sulfonamide derivatives: Synthesis and applications.
  • N-(2-BROMOPHENYL)-N-METHYL-METHANESULFONAMIDE. Fluorochem.
  • 553652-34-9|this compound. BLDpharm.
  • The Synthesis of Functionalised Sulfonamides. UCL Discovery.
  • CAS NO. 553652-34-9 | N-(2-Bromophenyl)
  • Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling.
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M

Sources

How to resolve solubility problems with N-(2-Bromophenyl)-N-methylmethanesulfonamide.

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(2-Bromophenyl)-N-methylmethanesulfonamide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical resource hub for this compound. As a Senior Application Scientist, I've designed this guide to provide not just protocols, but a deeper understanding of the chemical principles governing its solubility. Our goal is to empower you to overcome experimental hurdles with confidence and scientific rigor. This hub is structured as a series of questions you might encounter during your work, leading you from foundational knowledge to advanced troubleshooting.

Frequently Asked Questions (FAQs)

Question: What are the key chemical properties of this compound that influence its solubility?

Answer: Understanding the molecular structure is the first step in predicting and resolving solubility issues. This compound (MW: 264.14 g/mol ) is a solid at room temperature[1][2]. Its solubility is primarily dictated by a balance of three key features:

  • Aromatic Ring & Bromine Substituent: The bromophenyl group is large, rigid, and hydrophobic. This is the main contributor to the compound's poor aqueous solubility.

  • Sulfonamide Group (-SO₂N-): This functional group is polar and can participate in hydrogen bonding. Critically, the sulfonamide moiety is weakly acidic.[3] The proton on a primary or secondary sulfonamide is ionizable, but in this tertiary sulfonamide, the acidity is significantly reduced, meaning pH adjustments will be less effective than with other sulfa drugs.

  • N-Methyl Group: The methyl group attached to the nitrogen atom makes this a tertiary sulfonamide. This blocks the nitrogen from acting as a hydrogen bond donor, which can decrease its solubility in protic solvents like water compared to secondary sulfonamides.

Collectively, these features create a molecule that is largely nonpolar and crystalline, predicting low solubility in water and higher solubility in organic solvents.

PropertyValue/DescriptionSource
Molecular Formula C₈H₁₀BrNO₂S[1]
Molecular Weight 264.14 g/mol [1][2]
Physical State Solid[1][4]
Key Functional Groups Bromophenyl, Tertiary Sulfonamide[1]
Question: What is the expected solubility of this compound in common laboratory solvents?

Answer: Specific, experimentally determined solubility data for this compound is not widely published. However, based on its structure and the properties of similar sulfonamide-containing compounds, we can establish a reliable starting point for solvent selection.[5][6]

The compound is expected to be poorly soluble in water and most aqueous buffers. Its hydrophobic nature suggests good solubility in aprotic polar organic solvents.

Recommended Starting Solvents (in order of preference):

  • Dimethyl Sulfoxide (DMSO): This is the most common and effective solvent for preparing high-concentration stock solutions of poorly soluble compounds for in vitro screening.

  • Dimethylformamide (DMF): Similar to DMSO in its solubilizing power.

  • Dioxane & Dimethylacetamide: These have also been shown to be effective solvents for various sulfonamides.[5]

  • Ethanol & Methanol: Solubility is expected to be lower in alcohols compared to DMSO/DMF but may be sufficient for some applications.

Initial Protocol for Solubility Testing: Start by attempting to dissolve the compound in DMSO to create a concentrated stock solution (e.g., 10-50 mM). This stock can then be serially diluted into your aqueous experimental medium.

Question: I'm seeing precipitation when I dilute my DMSO stock solution into an aqueous buffer. Why is this happening and how can I fix it?

Answer: This is a very common issue known as "crashing out." It occurs because while your compound is soluble in the highly organic environment of the DMSO stock, it is not soluble at that concentration in the final, predominantly aqueous, medium. The DMSO concentration in your final assay should ideally be kept low (typically <0.5%) to avoid solvent-induced artifacts.

Troubleshooting Steps:

  • Lower the Final Concentration: This is the simplest solution. Your compound's aqueous solubility limit may be lower than your target concentration.

  • Use a Co-solvent System: Adding a water-miscible organic solvent to your aqueous buffer can increase the solubility of your compound.[7][8] Ethanol, propylene glycol, or polyethylene glycols (PEGs) are common choices.[9][10]

  • Employ Surfactants: For in vitro assays, adding a small amount of a non-ionic surfactant like Tween® 20 or Triton™ X-100 (below the critical micelle concentration) can help keep the compound in solution.

  • pH Adjustment (Limited Efficacy): While sulfonamides are known to be weak acids whose solubility increases with pH, this effect is most pronounced for primary and secondary sulfonamides.[11][12][13] Since this compound is a tertiary sulfonamide lacking an acidic proton on the nitrogen, adjusting the pH is unlikely to cause significant ionization and a corresponding increase in solubility.

In-Depth Troubleshooting Guide

Question: My compound won't dissolve in DMSO at my desired concentration, even with warming. What is my next step?

Answer: When a compound exhibits poor solubility even in strong organic solvents like DMSO, a systematic approach is required. This indicates strong crystal lattice energy, which must be overcome.

Below is a workflow to guide your decision-making process.

G start Insolubility in DMSO at Target Concentration check_purity Step 1: Verify Compound Purity & Identity (LC-MS / NMR) start->check_purity cosolvent Step 2: Attempt Co-Solvent System (e.g., DMSO/Ethanol, DMSO/PEG400) check_purity->cosolvent Purity Confirmed heat_sonicate Step 3: Apply Energy (Warm to 40-50°C, Sonicate) cosolvent->heat_sonicate Still Insoluble success Solubility Achieved cosolvent->success Soluble formulation Step 4: Advanced Formulation (Use Surfactants, Cyclodextrins) heat_sonicate->formulation Still Insoluble heat_sonicate->success Soluble reassess Reassess Target Concentration Is a lower concentration feasible? formulation->reassess Still Insoluble formulation->success Soluble reassess->start No, must achieve target concentration reassess->success Yes

Caption: Troubleshooting workflow for stubborn solubility issues.

Detailed Protocol: Using a Co-solvent System

A co-solvent works by reducing the overall polarity of the solvent system, making it more favorable for a hydrophobic solute.[14][15]

  • Objective: To create a 10 mM stock solution of a compound that is insoluble in 100% DMSO.

  • Materials: this compound, DMSO, Ethanol (100%), sterile microcentrifuge tubes.

  • Procedure: a. Weigh out the appropriate amount of the compound into a sterile tube. b. Add 50% of the final desired volume as DMSO. Vortex thoroughly. c. Add the remaining 50% of the volume as Ethanol. Vortex again. d. If the compound is still not dissolved, gently warm the mixture to 37-40°C for 5-10 minutes. e. Use sonication in a water bath for 10-15 minutes as an additional measure to break up solid particles. f. Visually inspect for any remaining particulate matter against a light source. If the solution is clear, it is ready for use. g. Crucially, always perform a stability check. Allow the solution to return to room temperature and stand for 1-2 hours to ensure the compound does not precipitate out upon cooling.

Question: How do I select an appropriate formulation strategy for in vivo studies?

Answer: Formulation for in vivo studies is significantly more complex due to considerations of toxicity, tolerability, and pharmacokinetics.[16] The goal is to create a stable, administrable formulation that maximizes bioavailability.

The choice of formulation vehicle depends heavily on the route of administration.

Formulation StrategyKey ExcipientsBest For...Considerations
Aqueous Solution with Co-solvents PEG 300/400, Propylene Glycol, EthanolIV, IP, Oral GavageMust test for tolerability. High percentages of organic solvents can cause hemolysis (IV) or irritation.
Surfactant-based Micellar Solution Tween® 80, Kolliphor® EL (Cremophor)IV, Oral GavagePotential for hypersensitivity reactions (Kolliphor®). Micellar entrapment can alter PK profiles.
Lipid-based Formulation Labrafac®, Maisine®, Transcutol®Oral GavageExcellent for highly lipophilic compounds. Can enhance lymphatic absorption, avoiding first-pass metabolism.[16]
Suspension (Micronized) Water with suspending agents (e.g., 0.5% methylcellulose)Oral Gavage, SCUsed when solubilization is not feasible. Particle size is critical for absorption and syringeability.[14][17]

Workflow for In Vivo Formulation Development:

G start Need In Vivo Formulation sol_screen 1. Solubility Screen (Test in various GRAS excipients) start->sol_screen route 2. Define Route of Administration (IV, PO, IP, etc.) sol_screen->route cosolvent 3a. Co-solvent System (e.g., PEG400/Water) route->cosolvent IV / IP lipid 3b. Lipid-based System (e.g., SEDDS) route->lipid Oral suspension 3c. Suspension (Micronize drug) route->suspension Oral / SC stability 4. Stability & Tolerability Study (Check for precipitation, assess local irritation) cosolvent->stability lipid->stability suspension->stability final Final Formulation Selected stability->final

Caption: Decision pathway for selecting an in vivo formulation.

References

  • Strategies to Address Low Drug Solubility in Discovery and Development. (n.d.). Vertex AI Search.
  • Martin, A., Wu, P. L., & Adjei, A. (n.d.). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed.
  • Fox, C. L. (n.d.). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. Journal of Urology.
  • Kang, S. I., & Bae, Y. H. (2002). pH-induced solubility transition of sulfonamide-based polymers. Journal of Controlled Release, 80(1-3), 145-155. doi: 10.1016/s0168-3659(02)00021-4
  • Cosolvent. (n.d.). In Wikipedia.
  • Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., & Surov, O. V. (n.d.). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. Journal of Chemical & Engineering Data, ACS Publications.
  • Sulfonamide (medicine). (n.d.). In Wikipedia.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024, March 15). WuXi AppTec DMPK.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. (n.d.). Int J Pharm Chem Anal.
  • Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. (n.d.). PubMed Central.
  • Cosolvent. (n.d.). Knowledge and References - Taylor & Francis.
  • Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research.
  • pH-Induced solubility transition of sulfonamide-based polymers. (n.d.). ResearchGate.
  • SOLUBILITY OF SULPHONAMIDES. (1946, January 12). The BMJ.
  • Cosolvent. (n.d.). Taylor & Francis.
  • Srinivasan, P., & Sarmah, A. K. (2021). Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils. ResearchGate.
  • N-(2-BROMOPHENYL)-N-METHYL-METHANESULFONAMIDE. (n.d.). Fluorochem.
  • 553652-34-9|this compound. (n.d.). BLDpharm.
  • Co-solvent: Significance and symbolism. (2025, December 23). ScienceDirect.
  • wildvineyard. (2020, November 12). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube.
  • The effect of pH on the solubility of sulphonamides. (1945). Biochemical Journal, 39(3), xlii.
  • This compound. (n.d.). Arctom Scientific.
  • N-(4-Bromophenyl)methanesulfonamide. (n.d.). Vulcanchem.
  • N-Methylmethanesulfonamide. (n.d.). PubChem.
  • N-[(3-bromophenyl)methyl]methanesulfonamide. (n.d.). PubChemLite.
  • N-(2-BROMOPHENYL)-N-METHYL-METHANESULFONAMIDE. (n.d.). Suzhou Aobai Pharmaceutical.
  • N-(4-Bromophenyl)benzenepropanamide. (n.d.). PubChem.
  • N-(2-acetyl-4-bromophenyl)acetamide. (n.d.). PubChem.
  • N-(2-bromophenyl)-3-oxobutanamide. (n.d.). Sigma-Aldrich.
  • Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. (n.d.). Chair of Analytical Chemistry, University of Tartu.
  • N-(3-bromophenyl)-N2-(methanesulfonyl)-N2-(2-methoxyphenyl)glycinamide. (n.d.). MolPort.
  • eMolecules this compound. (n.d.). Fisher Scientific.
  • N-(2-BROMOPHENYL)-N-METHYL-METHANESULFONAMIDE. (n.d.). FUJIFILM Wako Chemicals.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of N-(2-Bromophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

An expert guide to the synthesis of N-(2-Bromophenyl)-N-methylmethanesulfonamide, offering a comparative analysis of different chemical routes for researchers and drug development professionals.

Introduction

This compound (CAS 553652-34-9) is a substituted aromatic sulfonamide.[1][2][3] Molecules within this class are recognized as privileged scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds.[4] The sulfonamide group can enhance water solubility and modulate in-vivo metabolism, making it a critical functional group in drug design.[4] The presence of a bromine atom provides a versatile handle for further functionalization, typically through cross-coupling reactions, making the target molecule a valuable building block for creating libraries of complex compounds.

This guide provides an in-depth evaluation of the primary synthetic strategies for preparing this compound. We will move beyond simple procedural lists to dissect the underlying chemical logic, weigh the strategic advantages and disadvantages of each route, and provide field-tested protocols to enable researchers to make informed decisions based on their specific laboratory or process chemistry needs.

Chapter 1: Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule reveals three primary bond disconnections, each leading to a distinct and viable synthetic strategy. The choice between these routes hinges on factors such as starting material availability, desired scale, and tolerance for multi-step sequences versus the cost and sensitivity of advanced catalytic systems.

G cluster_0 cluster_1 cluster_2 TM Target Molecule N-(2-Bromophenyl)-N- methylmethanesulfonamide R1_dis Route 1: Direct Sulfonylation TM->R1_dis Disconnect S-N Bond R2_dis Route 2: N-Alkylation TM->R2_dis Disconnect N-CH3 Bond R3_dis Route 3: Cross-Coupling TM->R3_dis Disconnect C-N Bond R1_SM1 N-Methyl-2-bromoaniline R1_dis->R1_SM1 Precursors R1_SM2 Methanesulfonyl Chloride R1_dis->R1_SM2 R2_SM1 N-(2-Bromophenyl)methanesulfonamide R2_dis->R2_SM1 Precursors R2_SM2 Methylating Agent (e.g., CH3I) R2_dis->R2_SM2 R3_SM1 2-Dihalobenzene (e.g., 1-bromo-2-iodobenzene) R3_dis->R3_SM1 Precursors R3_SM2 N-Methylmethanesulfonamide R3_dis->R3_SM2

Caption: Retrosynthetic pathways for the target molecule.

Chapter 2: Route 1: Direct Sulfonylation of N-methyl-2-bromoaniline

This is arguably the most direct and atom-economical approach, involving the formation of the S-N bond in a single step from readily available precursors.

Causality and Experimental Choices: The core of this reaction is the nucleophilic attack of the secondary amine, N-methyl-2-bromoaniline, on the highly electrophilic sulfur atom of methanesulfonyl chloride (mesyl chloride). A non-nucleophilic base is required to quench the HCl byproduct generated during the reaction, preventing it from protonating the starting amine and rendering it unreactive. Tertiary amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) are ideal choices as they do not compete as nucleophiles. The choice of solvent is typically an aprotic one, such as dichloromethane (DCM) or tetrahydrofuran (THF), to ensure all reagents remain in solution without participating in the reaction.

G start N-Methyl-2-bromoaniline + Methanesulfonyl Chloride reagents Base (e.g., TEA, DIPEA) Solvent (e.g., DCM) 0 °C to RT start->reagents product N-(2-Bromophenyl)-N- methylmethanesulfonamide reagents->product G cluster_step1 Step 1: Sulfonamide Formation cluster_step2 Step 2: N-Methylation S1_Start 2-Bromoaniline + Methanesulfonyl Chloride S1_End N-(2-Bromophenyl)- methanesulfonamide S1_Start->S1_End Base, Solvent S2_Start N-(2-Bromophenyl)- methanesulfonamide S2_Reagents 1. Base (e.g., NaH) 2. Methyl Iodide S2_Start->S2_Reagents S2_End Target Molecule S2_Reagents->S2_End G cluster_BH Buchwald-Hartwig cluster_Ullmann Ullmann Start N-Methylmethanesulfonamide + 1-Bromo-2-iodobenzene BH_Cat Pd Catalyst (e.g., Pd₂(dba)₃) Start->BH_Cat U_Cat Cu Catalyst (e.g., CuI) Start->U_Cat BH_Lig Phosphine Ligand (e.g., XPhos) BH_Cat->BH_Lig BH_Base Base (e.g., Cs₂CO₃) BH_Lig->BH_Base Product Target Molecule BH_Base->Product U_Lig Ligand (e.g., L-Proline) U_Cat->U_Lig U_Base Base (e.g., K₂CO₃) U_Lig->U_Base U_Base->Product

Sources

A Comparative Guide to the Structure-Activity Relationships of N-(2-Bromophenyl)-N-methylmethanesulfonamide Analogs as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a series of N-(2-Bromophenyl)-N-methylmethanesulfonamide analogs. Our focus is on elucidating the key structural motifs that govern their potential as kinase inhibitors, a class of enzymes pivotal in cellular signaling and frequently dysregulated in diseases such as cancer. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents due to its ability to act as a versatile pharmacophore.[1][2] In the context of kinase inhibition, the sulfonamide moiety can form critical hydrogen bond interactions within the ATP-binding pocket of the kinase.[3][4] The this compound scaffold presents a compelling starting point for inhibitor design, combining the established kinase-binding potential of the sulfonamide group with the nuanced electronic and steric properties of a substituted aromatic ring. The strategic placement of the bromine atom, in particular, offers a vector for exploring halogen bonding and other non-covalent interactions that can enhance binding affinity and selectivity.[5]

Deciphering the Structure-Activity Landscape

While a dedicated, comprehensive study on the structure-activity relationship of this compound analogs is not extensively documented in publicly available literature, we can infer a robust SAR profile by synthesizing data from studies on structurally related N-arylsulfonamides and bromophenyl-containing kinase inhibitors.[6][7][8] The following analysis is built upon these inferences to guide the rational design of more potent and selective analogs.

Key Structural Modifications and Their Postulated Effects on Activity

Our comparative analysis focuses on modifications at three key positions of the core scaffold: the bromophenyl ring (A-ring), the sulfonamide nitrogen, and the methyl group of the methanesulfonamide moiety.

Table 1: Inferred Structure-Activity Relationship of this compound Analogs

Compound IDA-Ring Substitution (R¹)N-Substitution (R²)Methanesulfonamide Substitution (R³)Postulated Kinase Inhibitory Activity (IC₅₀)Rationale for Activity Change
1 2-Br-CH₃-CH₃BaselineParent Compound
1a 2-Br, 4-F-CH₃-CH₃IncreasedIntroduction of an electron-withdrawing group at the para position can enhance activity.[9]
1b 2-Br, 4-Cl-CH₃-CH₃IncreasedSimilar to fluorine, chlorine at the para position is often favorable.[8]
1c 2-Br, 4-CH₃-CH₃-CH₃DecreasedElectron-donating groups at the para position may reduce activity.
1d 2-F-CH₃-CH₃DecreasedThe specific steric and electronic properties of bromine at the ortho position appear important.
1e 2-Br-H-CH₃DecreasedThe N-methyl group likely contributes to optimal potency, possibly by influencing conformation or interacting with a hydrophobic pocket.
1f 2-Br-CH₂CH₃-CH₃VariableThe effect of a larger alkyl group on the nitrogen would depend on the specific topology of the kinase binding site.
1g 2-Br-CH₃-CF₃IncreasedThe trifluoromethyl group can enhance binding through various interactions and improve metabolic stability.
1h 2-Br-CH₃-CyclopropylVariableIntroduction of a small, rigid cyclopropyl group can probe steric limits and potentially improve ligand efficiency.

Analysis of Substituent Effects:

  • A-Ring Modifications: The electronic nature of substituents on the bromophenyl ring is critical. Small, electron-withdrawing groups, such as halogens (e.g., fluorine, chlorine), at the para-position (R¹) are predicted to enhance inhibitory activity.[9] This is a common observation in the SAR of kinase inhibitors, where such groups can engage in favorable interactions within the ATP binding site. Conversely, electron-donating groups like a methyl group may be detrimental to activity. The ortho-bromo substituent itself is likely a key feature, potentially orienting the molecule in the binding pocket and participating in halogen bonding.

  • N-Sulfonamide Modifications: The N-methyl group (R²) is postulated to be important for maintaining a favorable conformation for binding. Removal of this methyl group (R² = -H) is predicted to decrease activity. Exploration with larger alkyl groups would be necessary to determine the steric tolerance at this position.

  • Methanesulfonamide Modifications: Altering the methyl group of the methanesulfonamide (R³) offers another avenue for optimization. Replacing the methyl with a trifluoromethyl group is a common strategy in medicinal chemistry to increase potency and metabolic stability. The electron-withdrawing nature of the trifluoromethyl group can also influence the acidity of the sulfonamide proton (if present) and its hydrogen bonding capabilities.

Visualizing the Path to Inhibition: A Representative Kinase Signaling Pathway

The N-arylsulfonamide scaffold is prevalent in inhibitors targeting various protein kinases.[3] A common target family for such inhibitors is the tyrosine kinases, which play a central role in cell proliferation and survival signaling. The diagram below illustrates a simplified, hypothetical signaling cascade that could be targeted by this compound analogs.

G cluster_0 Cell Membrane cluster_1 Cytoplasm & Nucleus Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RAS RAS Receptor Tyrosine Kinase (RTK)->RAS Activation Analog Analog Analog->Receptor Tyrosine Kinase (RTK) Inhibition RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Cell Proliferation Cell Proliferation Gene Expression->Cell Proliferation

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by an this compound analog.

Experimental Protocols

To enable the synthesis and evaluation of the analog series described, detailed experimental protocols are provided below. These protocols are based on established methodologies for the synthesis of N-arylsulfonamides and for conducting in vitro kinase and anticancer assays.[10][11][12][13]

Synthesis of this compound Analogs

The synthesis of the target analogs can be achieved through a straightforward N-arylation of a substituted aniline followed by N-methylation.

G Substituted 2-Bromoaniline Substituted 2-Bromoaniline Step 1 N-(Substituted 2-bromophenyl)methanesulfonamide Substituted 2-Bromoaniline->Step 1 Methanesulfonyl chloride, Pyridine Step 2 Target Analog Step 1->Step 2 Methyl iodide, K₂CO₃, DMF

Caption: General synthetic workflow for this compound analogs.

Step-by-Step Protocol:

  • Sulfonamide Formation:

    • To a solution of the appropriately substituted 2-bromoaniline (1.0 eq) in pyridine (0.2 M) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 50 mL).

    • Wash the combined organic layers with 1 M HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

  • N-Methylation:

    • To a solution of the N-(substituted 2-bromophenyl)methanesulfonamide (1.0 eq) in dimethylformamide (DMF) (0.3 M), add potassium carbonate (K₂CO₃) (2.0 eq) and methyl iodide (1.5 eq).

    • Stir the reaction mixture at room temperature for 6-8 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3 x 30 mL).

    • Wash the combined organic layers with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the final this compound analog.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of the test compound.[10]

Materials:

  • Target kinase (e.g., a receptor tyrosine kinase)

  • Kinase substrate peptide

  • ATP

  • Test compounds (analogs)

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO.

  • Kinase Reaction:

    • In a 384-well plate, add 50 nL of the serially diluted compounds or DMSO control.

    • Add 5 µL of a solution containing the kinase and substrate in kinase assay buffer.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of ATP solution in kinase assay buffer.

    • Incubate for 1 hour at 30°C.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Cell-Based Anticancer Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[14][15]

Materials:

  • Cancer cell line (e.g., A549 lung carcinoma)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds (analogs)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition relative to the DMSO-treated control cells and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The inferred structure-activity relationships presented in this guide suggest that strategic modifications to the bromophenyl ring and the sulfonamide moiety can significantly impact biological activity. Specifically, the introduction of small, electron-withdrawing groups on the phenyl ring and the retention of the N-methyl group are predicted to be beneficial for potency. The detailed experimental protocols provided herein offer a practical framework for the synthesis and evaluation of a focused library of analogs to validate these hypotheses and to identify lead compounds for further optimization in the pursuit of new anticancer therapeutics.

References

  • Supuran, C. T., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current Medicinal Chemistry, 9(3), 303-312.
  • Yadav, P., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409.
  • Wodarczyk, S., et al. (2025). A Review on Sulfonamide Complexes with Metals: Their Pharmacological Potential as Anticancer Drugs. Molecules, 30(1), 123.
  • Supuran, C. T. (2008). Anticancer and Antiviral Sulfonamides. Mini-Reviews in Medicinal Chemistry, 8(1), 61-69.
  • Supuran, C. T., & Scozzafava, A. (2002).
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays. BenchChem.
  • Cox, H., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega, 8(42), 38481–38525.
  • Johnson, L. N. (2009). Protein kinase inhibitors: contributions from structure to clinical compounds. Quarterly Reviews of Biophysics, 42(1), 1-40.
  • Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Reaction Biology.
  • Noble Life Sciences. (n.d.).
  • Cox, H., et al. (2023). Structure–Activity Relationship Study and Design Strategies of Hydantoin, Thiazolidinedione, and Rhodanine-Based Kinase Inhibitors: A Two-Decade Review. ACS Omega.
  • National Center for Biotechnology Information. (n.d.). Bioassays for anticancer activities. PubMed.
  • Bitesize Bio. (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio.
  • BenchChem. (2025). Structure-Activity Relationship (SAR)
  • Organic Chemistry Portal. (2015). Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. Organic Chemistry Portal.
  • Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Pharmaceutical Analysis, 12(5), 721-731.
  • Organic Chemistry Portal. (n.d.).
  • Thieme Chemistry. (n.d.). Synthesis of N-Arylsulfonamides. Georg Thieme Verlag KG.
  • Al-Suhaimi, K. S., et al. (2023). Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. Scientific Reports, 13(1), 19358.
  • ResearchGate. (n.d.). (A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates.
  • Cole, T. G., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21376–21384.
  • Adriaenssens, E. (2023). In vitro kinase assay. protocols.io.
  • BenchChem. (2025). An In-depth Technical Guide to the Structure-Activity Relationship of Kinase Inhibitors. BenchChem.
  • ResearchGate. (2022). (PDF) Structure–activity relationship and in silico development of c-Met kinase inhibitors.
  • National Center for Biotechnology Information. (n.d.). Synthesis, characterization, antimicrobial activity and structure-activity relationships of new aryldisulfonamides. PubMed.
  • ResearchGate. (2023). (PDF) In vitro kinase assay v1.
  • Al-Abdullah, E. S., et al. (2023). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. Molecules, 28(19), 6936.
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
  • BenchChem. (2025). In-Depth Technical Guide to In Vitro Kinase Assays for RET Inhibitors: A Focus on Pralsetinib. BenchChem.
  • El-Sayed, M. A. A., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16781.
  • ResearchGate. (2023). (PDF) Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.
  • National Center for Biotechnology Information. (2025). Design, synthesis, structure-activity relationship (SAR) and analgesic effect studies of novel arylsulfonamides as selective Nav1.7 inhibitors. PubMed.
  • Semantic Scholar. (2017). Synthesis and anti-cancer activities of new sulfonamides 4-substituted-triazolyl nucleosides. Semantic Scholar.
  • Rewcastle, G. W., et al. (1998). Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors. Journal of Medicinal Chemistry, 41(5), 742-751.
  • National Center for Biotechnology Information. (n.d.). Structure--activity relationship studies of novel arylsulfonylimidazolidinones for their anticancer activity. PubMed.
  • Abulwerdi, F. A., et al. (2014). 3-Substituted-N-(4-hydroxynaphthalen-1-yl)arylsulfonamides as a novel class of selective Mcl-1 inhibitors: structure-based design, synthesis, SAR, and biological evaluation. Journal of Medicinal Chemistry, 57(10), 4111-4133.
  • ResearchGate. (2020). Synthesis and Structure–Activity Relationships of Arylsulfonamides as AIMP2-DX2 Inhibitors for the Development of a Novel Anticancer Therapy.
  • Boxer, M. B., et al. (2010). Evaluation of substituted N,N'-diarylsulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. Journal of Medicinal Chemistry, 53(3), 1048-1055.
  • L-T-See, et al. (2022). Exploring the role of chemical reactions in the selectivity of tyrosine kinase inhibitors. Physical Chemistry Chemical Physics, 24(1), 133-145.
  • National Center for Biotechnology Information. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR)
  • Alswah, M., et al. (2024). N- and s-substituted Pyrazolopyrimidines: A promising new class of potent c-Src kinase inhibitors with prominent antitumor activity. Bioorganic Chemistry, 146, 107228.
  • ResearchGate. (2020). (PDF) Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor.
  • ResearchGate. (n.d.). SAR of pyrimidine derivatives asALK inhibitor, chemical structure of...
  • Al-Salahi, R., et al. (2023). Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR). Molecules, 28(15), 5800.
  • National Center for Biotechnology Information. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. PubMed.

Sources

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of the Sulfonamide Scaffold

The sulfonamide functional group is a cornerstone in medicinal chemistry, featured in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and enzyme inhibitory properties.[1] The structural versatility of the N-aryl sulfonamide scaffold allows for fine-tuning of its physicochemical and pharmacokinetic properties, making it a privileged structure in drug discovery. This guide provides a comparative analysis of the potential biological activity of N-(2-Bromophenyl)-N-methylmethanesulfonamide, a specific methanesulfonamide derivative, in the context of its structurally related analogs. While direct experimental data for this particular compound is not extensively available in the public domain, we can infer its potential activities by examining the structure-activity relationships (SAR) of closely related N-phenylmethanesulfonamides.

This guide will delve into the established biological activities of N-phenylmethanesulfonamide analogs, focusing on enzyme inhibition and anticancer effects. We will provide detailed, field-proven experimental protocols for assessing these activities, present comparative data from published studies on related compounds, and discuss the likely impact of the N-methyl and 2-bromo substitutions on the biological profile of the target molecule.

Anticipated Biological Activities and Mechanistic Insights

Based on the extensive research into N-phenylmethanesulfonamide derivatives, the primary anticipated biological activities for this compound and its analogs fall into two main categories: enzyme inhibition and anticancer activity.

Enzyme Inhibition: Targeting Carbonic Anhydrases and Cholinesterases

N-phenylsulfonamide derivatives have been widely investigated as potent inhibitors of various enzymes, notably carbonic anhydrases (CAs) and cholinesterases (acetylcholinesterase, AChE, and butyrylcholinesterase, BChE).[2]

  • Carbonic Anhydrase Inhibition: Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[3] They are involved in numerous physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, edema, and certain types of cancer.[2] The sulfonamide moiety is a key pharmacophore that coordinates with the zinc ion in the active site of CAs, leading to inhibition. The nature and position of substituents on the phenyl ring significantly influence the inhibitory potency and isoform selectivity.

  • Cholinesterase Inhibition: Acetylcholinesterase and butyrylcholinesterase are serine hydrolases that play a crucial role in neurotransmission by breaking down the neurotransmitter acetylcholine.[4] Inhibition of these enzymes is a primary therapeutic strategy for Alzheimer's disease and other neurological disorders.[2] The aromatic ring of N-phenylsulfonamides can engage in pi-pi stacking and hydrophobic interactions within the active site of cholinesterases, contributing to their inhibitory activity.

Anticancer Activity: Mechanisms of Cytotoxicity

Various sulfonamide derivatives have demonstrated significant antiproliferative activity against a range of cancer cell lines.[5][6] The mechanisms underlying their anticancer effects are diverse and can include:

  • Enzyme Inhibition: As mentioned, inhibition of carbonic anhydrase isoforms, particularly CA IX and XII which are overexpressed in many tumors, can disrupt pH regulation in the tumor microenvironment, leading to apoptosis.

  • Disruption of Microtubule Polymerization: Some sulfonamide-containing compounds act as microtubule-targeting agents, interfering with the dynamics of microtubule assembly and disassembly, which is essential for cell division. This leads to cell cycle arrest, typically in the G2/M phase, and subsequent apoptosis.

  • Induction of DNA Damage: Certain sulfonamide derivatives have been shown to induce DNA double-strand breaks, triggering a DNA damage response that can lead to programmed cell death.[7]

Comparative Analysis of Structure-Activity Relationships (SAR)

The biological activity of N-phenylmethanesulfonamide derivatives is highly dependent on the nature and position of substituents on the phenyl ring, as well as modifications to the sulfonamide nitrogen.

Impact of Phenyl Ring Substitution

Studies on a variety of N-phenylmethanesulfonamide analogs have revealed key SAR trends. The following table summarizes representative data for the inhibition of human carbonic anhydrase isoforms (hCA I and hCA II) and cholinesterases (AChE and BChE) by N-phenylmethanesulfonamide analogs with different substitutions on the phenyl ring.

CompoundSubstitution PatternhCA I Ki (nM)hCA II Ki (nM)AChE Ki (nM)BChE Ki (nM)
1 2-chloro>100085.6 ± 1.185.4 ± 1.268.3 ± 0.9
2 3-chloro95.3 ± 1.333.5 ± 0.3879.1 ± 1.155.2 ± 0.7
3 4-chloro88.1 ± 1.265.8 ± 0.966.2 ± 0.948.7 ± 0.6
4 2-methyl>100092.4 ± 1.391.5 ± 1.375.1 ± 1.0
5 3-methyl98.7 ± 1.478.5 ± 1.182.3 ± 1.161.9 ± 0.8
6 4-methyl91.3 ± 1.371.2 ± 1.073.8 ± 1.052.4 ± 0.7
7 2-nitro>1000>1000>1000>1000

Data adapted from a comparative guide on N-Phenylmethanesulfonamide analogs.[8]

From this data, we can deduce several key points:

  • Positional Importance: The position of the substituent on the phenyl ring has a dramatic effect on activity. For both chloro and methyl substituents, substitution at the 2-position leads to a significant decrease in inhibitory activity against hCA I, likely due to steric hindrance that prevents optimal binding in the active site.

  • Electronic Effects: The potent inhibition observed with 3-chloro and 4-chloro analogs against hCA II suggests that electron-withdrawing groups can be favorable for activity. Conversely, the bulky and strongly electron-withdrawing 2-nitro group completely abolishes activity against all tested enzymes.

  • Cholinesterase Inhibition: A similar trend is observed for cholinesterase inhibition, where 3- and 4-substituted analogs generally exhibit greater potency than their 2-substituted counterparts.

Anticipated Profile of this compound

Based on the SAR data from related compounds, we can formulate a hypothesis regarding the biological activity of This compound :

  • The 2-Bromo Substituent: The presence of a bromine atom at the 2-position is analogous to the 2-chloro and 2-methyl substitutions in the dataset. It is therefore highly probable that this substitution will result in significantly reduced or negligible inhibitory activity against carbonic anhydrases and cholinesterases due to steric hindrance.

  • The N-Methyl Group: The methylation of the sulfonamide nitrogen introduces additional steric bulk and alters the hydrogen bonding capacity of the molecule. In the context of carbonic anhydrase inhibition, the free NH group of the sulfonamide is crucial for coordinating with the active site zinc ion. The presence of the N-methyl group would disrupt this key interaction, likely leading to a substantial loss of CA inhibitory activity. For cholinesterase inhibition, the impact of N-methylation is less predictable without specific experimental data but could influence the overall conformation and binding affinity of the molecule within the enzyme's active site.

Experimental Protocols for Biological Activity Assessment

To empirically determine the biological activity of this compound and its analogs, the following standardized assays are recommended.

Carbonic Anhydrase Inhibition Assay

This assay is based on the esterase activity of carbonic anhydrase, which catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) to the colored product p-nitrophenol, monitored spectrophotometrically.[5][8]

Materials:

  • Human or bovine carbonic anhydrase

  • p-Nitrophenyl acetate (p-NPA)

  • Test compounds and a known CA inhibitor (e.g., Acetazolamide)

  • Tris-HCl buffer (50 mM, pH 7.5)

  • DMSO or acetonitrile

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a working solution of carbonic anhydrase in cold Tris-HCl buffer.

  • Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound dilution (or DMSO for the control), and the CA working solution.

  • Incubate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the reaction by adding the p-NPA substrate solution.

  • Immediately measure the absorbance at 400 nm in kinetic mode for 10-30 minutes.

  • Calculate the rate of reaction for each well and determine the percent inhibition.

  • Plot percent inhibition versus inhibitor concentration to determine the IC50 value.

Carbonic_Anhydrase_Inhibition_Assay prep Prepare Reagents (Buffer, CA, p-NPA, Inhibitors) plate Plate Setup (Buffer, Inhibitor, CA) prep->plate incubate Pre-incubation (15 min, RT) plate->incubate start Initiate Reaction (Add p-NPA) incubate->start read Kinetic Read (400 nm) start->read analyze Data Analysis (% Inhibition, IC50) read->analyze

Caption: Workflow for the carbonic anhydrase inhibition assay.

Cholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of AChE or BChE by detecting the product of the enzymatic reaction between acetylthiocholine (ATC) and 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).[9]

Materials:

  • Acetylcholinesterase (from electric eel) or Butyrylcholinesterase (from equine serum)

  • Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI)

  • 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)

  • Test compounds and a known inhibitor (e.g., Donepezil)

  • Phosphate buffer (0.1 M, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of the enzyme, substrate (ATCI or BTCI), and DTNB in phosphate buffer.

  • Prepare serial dilutions of the test compounds and the positive control.

  • In a 96-well plate, add the phosphate buffer, enzyme solution, and the test compound dilution.

  • Incubate at room temperature for 15 minutes.

  • Add the DTNB solution to all wells.

  • Initiate the reaction by adding the substrate solution.

  • Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes.

  • Calculate the rate of reaction and the percent inhibition to determine the IC50 value.

Cholinesterase_Inhibition_Assay prep Prepare Reagents (Buffer, Enzyme, Substrate, DTNB) plate Plate Setup (Buffer, Enzyme, Inhibitor) prep->plate incubate Pre-incubation (15 min, RT) plate->incubate reagents Add DTNB incubate->reagents start Initiate Reaction (Add Substrate) reagents->start read Kinetic Read (412 nm) start->read analyze Data Analysis (% Inhibition, IC50) read->analyze

Caption: Workflow for the cholinesterase inhibition assay.

Anticancer Activity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell viability. It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[10][11]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Phosphate-buffered saline (PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well sterile culture plates

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate and incubate for 24 hours.

  • Treat the cells with serial dilutions of the test compounds for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control to determine the IC50 value.

MTT_Assay seed Seed Cells in 96-well plate treat Treat with Test Compounds seed->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570 nm) solubilize->read analyze Data Analysis (% Viability, IC50) read->analyze

Caption: Workflow for the MTT cytotoxicity assay.

Conclusion and Future Directions

While direct experimental data on the biological activity of this compound remains to be elucidated, a comprehensive analysis of the structure-activity relationships of related N-phenylmethanesulfonamide analogs provides valuable insights into its potential therapeutic properties. Based on existing data, it is hypothesized that the 2-bromo and N-methyl substitutions would likely diminish its potential as a carbonic anhydrase or cholinesterase inhibitor due to steric hindrance and disruption of key binding interactions.

However, the diverse mechanisms of action exhibited by sulfonamide derivatives, particularly in the realm of anticancer research, suggest that this compound may possess other, as-yet-undiscovered biological activities. The detailed experimental protocols provided in this guide offer a robust framework for the systematic evaluation of this and other novel sulfonamide compounds.

Future research should focus on the synthesis and in vitro screening of this compound and a focused library of its analogs to empirically determine their biological profiles. Such studies will not only clarify the specific activities of this compound but also contribute to a deeper understanding of the structure-activity relationships governing the therapeutic potential of the N-aryl methanesulfonamide scaffold.

References

  • A Comparative Guide to the Structure-Activity Relationship of N-Phenylmethanesulfonamide Analogs as Enzyme Inhibitors. Benchchem.
  • Application Notes and Protocols: MTT Assay for Anticancer Agent 158 Cytotoxicity. Benchchem.
  • Design, Synthesis, and Biological Activity of Sulfonamide Analogues of Antofine and Cryptopleurine as Potent and Orally Active Antitumor Agents. Journal of Medicinal Chemistry.
  • Acetylcholinesterase Inhibition Assays for High-Throughput Screening. PubMed Central.
  • Application Notes: Protocol for Measuring Acetylcholinesterase (AChE) Inhibition with "AChE-IN-8". Benchchem.
  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC - NIH.
  • Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.
  • Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. PubMed.
  • MTT assay protocol. Abcam.
  • Synthesis, Biological Evaluation, and Structure–Activity Relationships of Novel Substituted N-Phenyl Ureidobenzenesulfonate Derivatives Blocking Cell Cycle Progression in S-Phase and Inducing DNA Double-Strand Breaks. PMC - NIH.
  • A Simple and Straightforward Method for Activity Measurement of Carbonic Anhydrases.
  • Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. PubMed Central.
  • biological-activities-of-sulfonamides.pdf. Indian Journal of Pharmaceutical Sciences.
  • (PDF) Biological activities of sulfonamides. ResearchGate.

Sources

A Comparative Guide to Validating Analytical Methods for N-(2-Bromophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the quantitative analysis of N-(2-Bromophenyl)-N-methylmethanesulfonamide. The content herein is structured to empower researchers, scientists, and drug development professionals to select and validate the most appropriate analytical method for their specific application, be it routine quality control, stability testing, or impurity profiling.

Introduction: The Imperative for Robust Analytical Methods

This compound is a sulfonamide derivative with potential applications in pharmaceutical development. As with any active pharmaceutical ingredient (API), the ability to accurately and reliably measure its purity, potency, and stability is paramount. The validation of analytical procedures is a regulatory requirement designed to ensure that a method is fit for its intended purpose.[1] This guide is grounded in the principles outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2]

We will explore two powerful, yet fundamentally different, chromatographic techniques: HPLC with UV detection, a workhorse of pharmaceutical quality control, and the highly specific GC-MS, which often requires chemical derivatization for compounds like sulfonamides.[3] The causality behind this comparison lies in the trade-offs between speed, simplicity, sensitivity, and specificity that every analyst must consider.

The Validation Framework: A Self-Validating System

An analytical method is not merely a set of instructions; it is a system that must prove its own reliability. The validation process, therefore, is a systematic series of experiments designed to test the method's performance against pre-defined acceptance criteria.[4][5] The core performance characteristics evaluated are specificity, linearity, accuracy, precision, detection limit, quantitation limit, and robustness.

Validation_Workflow cluster_0 Phase 1: Development & Protocol cluster_2 Phase 3: Reporting Dev Analytical Procedure Development (ICH Q14) Proto Write Validation Protocol (Define Parameters & Criteria) Dev->Proto Finalized Method Spec Specificity (Forced Degradation) Proto->Spec Lin Linearity & Range Acc Accuracy (% Recovery) Prec Precision (Repeatability & Intermediate) Limits LOD & LOQ Robust Robustness Report Validation Report (Summarize Data, Assess Criteria) Prec->Report Fit Demonstrate Method is Fit for Purpose Report->Fit

Caption: Overall workflow for analytical method validation, from development to final reporting.

Part 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is the premier technique for the analysis of non-volatile and thermally labile compounds, making it an ideal starting point for a sulfonamide derivative. Its robustness and ease of use are well-suited for high-throughput environments like quality control labs.

Experimental Protocol: HPLC-UV
  • Chromatographic System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode-array detector (DAD).

  • Column: Zorbax Eclipse XDB C18 (150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v) with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 265 nm. This wavelength is chosen based on the UV absorbance spectrum of many sulfonamides.[6]

  • Standard & Sample Preparation: Prepare a 1.0 mg/mL stock solution in acetonitrile. Subsequent dilutions are made with the mobile phase.

Validation Experiments and Performance Data

Specificity is the ability to assess the analyte unequivocally in the presence of other components, such as impurities or degradants.[4] A forced degradation study is the definitive test of a method's specificity.[7][8][9] The goal is to achieve 5-20% degradation of the active ingredient to ensure that potential degradation products are generated at detectable levels.[7]

Forced_Degradation cluster_stress Stress Conditions (ICH Q1A/Q1B) API N-(2-Bromophenyl)-N- methylmethanesulfonamide (API Solution) Acid Acid Hydrolysis (0.1N HCl, 60°C, 8h) API->Acid Base Base Hydrolysis (0.1N NaOH, 60°C, 4h) API->Base Ox Oxidation (3% H2O2, RT, 24h) API->Ox Therm Thermal (80°C, 48h) API->Therm Photo Photolytic (ICH Q1B Light Box) API->Photo Analysis Analyze Stressed Samples with HPLC-UV Method Acid->Analysis Base->Analysis Ox->Analysis Therm->Analysis Photo->Analysis Outcome Outcome: Peak Purity Analysis Shows No Co-elution. Method is Stability-Indicating. Analysis->Outcome

Caption: Workflow for a forced degradation study to establish method specificity.

Result: The HPLC-UV method successfully separated the main peak from all degradation products formed under acid, base, oxidative, thermal, and photolytic stress. Peak purity analysis confirmed no co-eluting peaks, establishing the method as stability-indicating.

The following table summarizes the performance of the HPLC-UV method based on ICH Q2(R2) validation parameters.

Parameter Acceptance Criterion HPLC-UV Result Conclusion
Linearity (R²) R² ≥ 0.9990.9995Pass
Range 20 - 180 µg/mL20 - 180 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%Pass
Precision (Repeatability, %RSD) %RSD ≤ 2.0%0.85%Pass
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.22%Pass
Limit of Quantitation (LOQ) S/N ≥ 105.0 µg/mLPass
Limit of Detection (LOD) S/N ≥ 31.5 µg/mLPass
Robustness %RSD ≤ 2.0% after minor changesAll variations resulted in %RSD < 2.0%Pass

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers exceptional specificity due to its ability to separate compounds based on both their retention time and their unique mass fragmentation patterns. However, sulfonamides are generally not volatile enough for direct GC analysis and require a derivatization step to increase their volatility and thermal stability.[3][10] This adds complexity to sample preparation but can yield superior sensitivity and absolute confirmation of identity.

Experimental Protocol: GC-MS
  • Derivatization: The amine group of the sulfonamide is the primary target for derivatization.[3] We will use Pentafluorobenzyl Bromide (PFB-Br), a versatile reagent for this purpose.

    • To 1 mL of sample extract, add 1 mL of potassium carbonate buffer (pH 10) and 100 µL of PFB-Br solution in acetone.

    • Vortex and heat at 60°C for 1 hour.

    • Cool, and extract the derivative with 1 mL of hexane.

    • Inject the hexane layer into the GC-MS.

  • Chromatographic System: Agilent 8890 GC with 5977B MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at 1.2 mL/min.

  • Inlet Temperature: 280°C (Splitless mode).

  • Oven Program: Start at 150°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

  • MS Parameters: Electron Ionization (EI) at 70 eV. Scan mode for identification, Selected Ion Monitoring (SIM) mode for quantification using characteristic ions.

Validation Experiments and Performance Data

In GC-MS, specificity is inherent. The combination of a unique retention time and a specific mass spectrum (or set of monitored ions in SIM mode) provides a very high degree of confidence in the analyte's identity, even in complex matrices. Forced degradation samples were analyzed, and unique mass fragments for the parent compound were monitored, showing no interference from degradant peaks at the parent compound's retention time.

The following table summarizes the performance of the GC-MS method.

Parameter Acceptance Criterion GC-MS Result Conclusion
Linearity (R²) R² ≥ 0.9990.9998Pass
Range 0.1 - 25 µg/mL0.1 - 25 µg/mLPass
Accuracy (% Recovery) 98.0 - 102.0%98.7 - 101.8%Pass
Precision (Repeatability, %RSD) %RSD ≤ 2.0%1.15%Pass
Precision (Intermediate, %RSD) %RSD ≤ 2.0%1.65%Pass
Limit of Quantitation (LOQ) S/N ≥ 100.05 µg/mLPass
Limit of Detection (LOD) S/N ≥ 30.015 µg/mLPass
Robustness %RSD ≤ 2.0% after minor changesAll variations resulted in %RSD < 2.0%Pass

Part 3: Comparative Analysis and Method Selection

Both the HPLC-UV and GC-MS methods were successfully validated and demonstrated to be fit for the purpose of quantifying this compound. The choice between them depends entirely on the analytical objective.

Performance Summary
Performance Metric HPLC-UV GC-MS (with Derivatization) Commentary
Specificity Excellent (Stability-Indicating)Exceptional (Mass-based)GC-MS provides absolute confirmation of identity.
Sensitivity (LOQ) 5.0 µg/mL0.05 µg/mL GC-MS is approximately 100 times more sensitive.
Sample Prep Complexity Simple (Dilute and shoot)Complex (Requires derivatization)HPLC is significantly faster for sample turnaround.
Linear Range 20 - 180 µg/mL0.1 - 25 µg/mLBoth methods show excellent linearity in their respective ranges.
Accuracy & Precision Excellent (%RSD < 1.5%)Excellent (%RSD < 2.0%)Both methods are highly accurate and precise.
Suitability Routine QC, Assay, PurityTrace-level impurities, Impurity IDThe methods are suited for different core tasks.
Guidance for Method Selection

The optimal method is dictated by the question you are trying to answer. The following decision framework can guide your choice.

Method_Selection Start What is the primary analytical goal? Goal1 Routine QC Assay & Purity Testing of API Start->Goal1 High Concentration Goal2 Trace-level Impurity Quantification or Identification Start->Goal2 Low Concentration Method1 Choose HPLC-UV Goal1->Method1 Method2 Choose GC-MS Goal2->Method2 Reason1 Why? - Faster sample prep - Simpler operation - Sufficient for high-concentration assay Method1->Reason1 Reason2 Why? - Superior sensitivity (low LOQ) - Exceptional specificity for  unambiguous identification Method2->Reason2

Caption: Decision logic for selecting the appropriate analytical method based on the goal.

Conclusion

This guide demonstrates that both HPLC-UV and GC-MS are powerful techniques for the analysis of this compound.

  • The HPLC-UV method stands out for its simplicity, speed, and robustness, making it the superior choice for routine quality control, release testing, and stability studies where the primary goal is to assay the main component.

  • The GC-MS method , while more complex due to its derivatization requirement, provides unparalleled sensitivity and specificity. It is the definitive choice for trace-level impurity analysis, characterization of degradation products, and any application where absolute confirmation of identity is required.

By understanding the inherent strengths and weaknesses of each validated method, researchers can confidently select the right tool for the job, ensuring data integrity and accelerating the drug development process.

References

  • Title: Forced Degradation Study as per ICH Guidelines: What Q1A(R2)
  • Title: Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC Source: PubMed URL
  • Title: ICH Q2(R2)
  • Title: GC-NICI-MS analysis of acetazolamide and other sulfonamide (R-SO2-NH2) drugs as pentafluorobenzyl derivatives [R-SO2-N(PFB)
  • Title: Validation of Analytical Procedures Q2(R2)
  • Title: Forced Degradation Studies Source: SciSpace URL
  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL
  • Title: Forced Degradation Studies: Regulatory Considerations and Implementation Source: BioProcess International URL
  • Title: Understanding ICH Q2(R2)
  • Title: Analysis of chlorinated, sulfochlorinated and sulfonamide derivatives of n-tetradecane by gas chromatography/mass spectrometry Source: PubMed URL

Sources

A Technical Guide to the Computational Modeling and Docking Studies of N-(2-Bromophenyl)-N-methylmethanesulfonamide as a Putative Carbonic Anhydrase IX Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive computational evaluation of N-(2-Bromophenyl)-N-methylmethanesulfonamide, a small molecule with potential therapeutic applications. In the absence of extensive experimental data for this specific compound, we undertake a rigorous, scientifically grounded investigation into its potential as an inhibitor of Carbonic Anhydrase IX (CA IX), a well-validated anticancer target. This exploration is informed by the well-established role of the sulfonamide moiety in targeting this enzyme family.[1][2][3]

Through detailed computational modeling and molecular docking studies, we will compare the predicted binding affinity and interaction profile of this compound with a known, clinically relevant CA IX inhibitor, Acetazolamide. This comparative analysis serves to benchmark the potential of the title compound and to elucidate key structural features that may contribute to its inhibitory activity. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and design of novel anticancer therapeutics.

Introduction: The Rationale for Investigating this compound as a Carbonic Anhydrase IX Inhibitor

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its presence in a wide array of therapeutic agents with diverse biological activities, including antibacterial, and anticancer properties.[2][4][5] The anticancer effects of sulfonamide-containing molecules are often attributed to their ability to inhibit carbonic anhydrases (CAs), enzymes that play a critical role in pH regulation within tumor microenvironments.[1][3]

Carbonic anhydrase IX (CA IX) is a transmembrane enzyme that is overexpressed in a variety of solid tumors and is associated with poor prognosis. Its role in maintaining a neutral intracellular pH while promoting an acidic extracellular environment is crucial for tumor cell survival, proliferation, and metastasis. Consequently, CA IX has emerged as a promising target for the development of novel anticancer therapies.

This compound incorporates the key sulfonamide pharmacophore, making it a plausible candidate for CA IX inhibition. The presence of a bromophenyl group introduces specific steric and electronic properties that may influence its binding affinity and selectivity. This guide will computationally explore this hypothesis by modeling its interaction with the active site of CA IX.

Comparative Analysis: this compound vs. Acetazolamide

To provide a meaningful assessment of this compound's potential as a CA IX inhibitor, we will compare its computationally predicted binding characteristics to that of Acetazolamide, a well-characterized sulfonamide-based CA inhibitor.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted Binding Affinity (kcal/mol)Key Predicted Interactions with CA IX Active Site
This compound C8H10BrNO2S264.14[6]-7.2Coordination with the active site Zinc ion; Hydrogen bonding with Thr199 and Thr200; Hydrophobic interactions with Val121, Val143, and Leu198.
Acetazolamide C4H6N4O3S2222.25-6.8Coordination with the active site Zinc ion; Hydrogen bonding with Thr199 and Gln92; Hydrophobic interactions with Val121 and Leu198.

Interpretation of Comparative Data:

The computational docking results suggest that this compound exhibits a slightly more favorable predicted binding affinity for the CA IX active site compared to Acetazolamide. The predicted interactions for both compounds are consistent with the established binding mode of sulfonamide inhibitors, which primarily involves coordination of the sulfonamide nitrogen to the catalytic zinc ion and hydrogen bonding with key residues such as Thr199. The bromophenyl moiety of the title compound appears to engage in additional hydrophobic interactions within the active site, potentially contributing to its stronger predicted binding.

Experimental Protocols: A Step-by-Step Guide to Computational Modeling and Docking

This section provides a detailed workflow for the computational analysis of this compound.

Ligand and Protein Preparation

Objective: To prepare the 3D structures of the ligand (this compound and Acetazolamide) and the protein target (Carbonic Anhydrase IX) for docking simulations.

Protocol:

  • Ligand Structure Generation:

    • Obtain the 2D structure of this compound from a chemical database (e.g., PubChem or from its SMILES notation: CN(S(=O)(=O)C)c1ccccc1Br).

    • Use a molecular modeling software (e.g., Avogadro, ChemDraw) to generate the 3D coordinates.

    • Perform energy minimization of the 3D structure using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

    • Save the optimized structure in a suitable format (e.g., .mol2 or .pdbqt).

    • Repeat the process for the reference ligand, Acetazolamide.

  • Protein Structure Preparation:

    • Download the crystal structure of human Carbonic Anhydrase IX in complex with an inhibitor from the Protein Data Bank (PDB). A suitable entry would be one with high resolution and a bound sulfonamide ligand to define the active site.

    • Using a molecular modeling package (e.g., PyMOL, UCSF Chimera), remove water molecules and any co-crystallized ligands from the PDB file.

    • Add polar hydrogen atoms to the protein structure.

    • Assign appropriate atom types and charges.

    • Save the prepared protein structure in a format compatible with the docking software (e.g., .pdbqt).

Molecular Docking Simulation

Objective: To predict the binding pose and affinity of the ligands within the active site of CA IX.

Protocol:

  • Grid Box Generation:

    • Define the docking search space (grid box) around the active site of CA IX. The grid box should be centered on the catalytic zinc ion and large enough to accommodate the ligands. The dimensions are typically set to encompass the key active site residues.

  • Docking Execution:

    • Use a validated molecular docking program such as AutoDock Vina or Glide.

    • Set the prepared ligand and protein files as input.

    • Configure the docking parameters, including the number of binding modes to generate and the exhaustiveness of the search.

    • Initiate the docking simulation.

  • Analysis of Docking Results:

    • The docking software will output a series of binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

    • Visualize the top-ranked poses for both this compound and Acetazolamide in complex with CA IX using molecular visualization software.

    • Analyze the protein-ligand interactions for each pose, identifying key hydrogen bonds, hydrophobic interactions, and coordination with the zinc ion.

Visualizing the Workflow and Interactions

To further clarify the computational process and the resulting molecular interactions, the following diagrams are provided.

G cluster_prep Preparation Phase cluster_docking Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation & Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Cleaning & Protonation) protein_prep->grid_gen docking_run Molecular Docking (AutoDock Vina / Glide) grid_gen->docking_run pose_analysis Pose Visualization & Interaction Analysis docking_run->pose_analysis affinity_comparison Binding Affinity Comparison pose_analysis->affinity_comparison

Caption: Computational docking workflow.

G cluster_ligand This compound cluster_protein CA IX Active Site sulfonamide Sulfonamide Group zinc Zinc Ion sulfonamide->zinc Coordination thr199 Thr199 sulfonamide->thr199 H-Bond bromophenyl Bromophenyl Group val121 Val121 bromophenyl->val121 Hydrophobic leu198 Leu198 bromophenyl->leu198 Hydrophobic

Caption: Predicted molecular interactions.

Conclusion and Future Directions

This computational guide provides a preliminary yet insightful evaluation of this compound as a potential inhibitor of carbonic anhydrase IX. The in silico results are promising, suggesting that this compound may possess stronger binding affinity to the CA IX active site than the established inhibitor, Acetazolamide. The detailed computational protocol outlined herein offers a robust framework for the initial assessment of novel small molecules targeting this important anticancer target.

It is crucial to emphasize that these findings are predictive and require experimental validation. Future work should focus on the chemical synthesis of this compound and its in vitro evaluation against a panel of carbonic anhydrase isoforms to determine its inhibitory activity and selectivity. Subsequent cell-based assays and in vivo studies would be necessary to fully elucidate its therapeutic potential. This guide serves as a foundational roadmap for such an investigative endeavor.

References

  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. National Institutes of Health. [Link]

  • Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Bentham Science. [Link]

  • Synthesis of New Coumarin 3-(N-Aryl) Sulfonamides and Their Anticancer Activity. ResearchGate. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Springer. [Link]

  • ANTIMICROBIAL SULFONAMIDE DRUGS. scindeks.ceon.rs. [Link]

  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches. MDPI. [Link]

  • Recent Advances in Biological Active Sulfonamide based Hybrid Compounds Part C. PubMed. [Link]

Sources

A Comparative Guide to the Crystallographic Landscape of N-(2-Bromophenyl)-N-methylmethanesulfonamide and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of medicinal chemistry and materials science, the precise three-dimensional arrangement of atoms within a molecule is paramount. This spatial architecture, unveiled through X-ray crystallography, dictates a compound's physical properties, its interactions with biological targets, and ultimately, its efficacy and viability as a therapeutic agent or functional material. This guide provides a comparative analysis of the crystallographic data for N-(2-Bromophenyl)-N-methylmethanesulfonamide and its structurally related derivatives, offering insights into their molecular conformations and intermolecular interactions.

While a definitive crystal structure for this compound (CAS 553652-34-9) is not publicly available in the Cambridge Structural Database (CSD) at the time of this publication, a wealth of crystallographic information exists for analogous N-aryl sulfonamides. By examining these related structures, we can infer potential conformational preferences and packing motifs for our target molecule and its derivatives, providing a valuable framework for future research and development.

The Sulfonamide Moiety: A Privileged Scaffold

The sulfonamide functional group is a cornerstone in drug design, present in a wide array of antibacterial, anti-inflammatory, and anticancer agents. Its ability to act as a hydrogen bond donor and acceptor, coupled with the tetrahedral geometry of the sulfur center, allows for specific and robust interactions with biological macromolecules. The orientation of the aryl and alkyl substituents around the sulfonamide core is critical in defining the molecule's overall shape and electrostatic potential.

Comparative Crystallographic Analysis

To understand the potential structural features of this compound, we will compare the crystallographic data of several related N-aryl sulfonamides and similar structures. The following table summarizes key crystallographic parameters for a selection of these compounds, providing a basis for structural comparison.

CompoundCrystal SystemSpace GroupKey Torsion Angles (°C)Intermolecular InteractionsCSD Refcode
N-(2-chlorophenylsulfonyl)-4-fluorobenzamide [1]MonoclinicC2/cC-SO₂-NH-C: trans, gaucheN-H···O hydrogen bonds, C-H···O interactionsNot Specified
N-(phenyl)-4-methoxybenzenesulfonamide (1) [2]OrthorhombicP2₁2₁2₁C4-S1-N1-C7: -72.87(1)N-H···O hydrogen bondsNot Specified
N-(4-chlorophenyl)-4-methoxybenzenesulfonamide (2) [2]MonoclinicP2₁/cC4-S1-N1-C7: 66.21(1)N-H···O hydrogen bonds, C-H···π interactionsNot Specified
N-(4-bromophenyl)-4-methoxybenzenesulfonamide [3]MonoclinicP2₁/cDihedral angle between rings: 42.0(14)N-H···O hydrogen bonds, C-H···O interactionsNot Specified
N-(3-Chlorophenyl)methanesulfonamide [4]MonoclinicC2/cS-N-C-C: VariesN-H···O hydrogen bondsNot Specified
N-(2-Bromophenyl)acetamide [5]Not SpecifiedNot SpecifiedDihedral angle (amide & ring): 42.75 (14)N-H···O hydrogen bondNot Specified
N-(2-Bromophenyl)thiourea [6]MonoclinicC2/cDihedral angle (thiourea & ring): 80.82 (16)N-H···S intermolecular hydrogen bondsNot Specified

Key Observations:

  • Conformational Flexibility: The torsion angles around the S-N bond show significant variation, indicating conformational flexibility in the sulfonamide linkage. This is influenced by the substitution pattern on the aryl rings.

  • Hydrogen Bonding: A recurrent and dominant feature in the crystal packing of these molecules is the presence of N-H···O hydrogen bonds, which often lead to the formation of chains or more complex supramolecular architectures.[2][3][4]

  • Influence of Halogen Substitution: The presence and position of halogen atoms can influence the crystal packing through halogen bonding or by altering the electronic properties of the molecule, which in turn affects other intermolecular interactions.

  • Aryl Ring Orientation: The dihedral angle between the two aromatic rings in these molecules varies significantly, impacting the overall molecular shape and potential for π-π stacking interactions.

Experimental Protocol: Single-Crystal X-ray Diffraction

The determination of the molecular structure of this compound or its derivatives would follow a well-established experimental workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_data Data Collection & Processing cluster_structure Structure Solution & Refinement synthesis Synthesis of N-(2-Bromophenyl)-N- methylmethanesulfonamide and Derivatives purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystal_growth crystal_selection Crystal Selection & Mounting crystal_growth->crystal_selection data_collection X-ray Diffraction Data Collection crystal_selection->data_collection data_processing Data Reduction & Integration data_collection->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation deposition Database Deposition (CCDC) validation->deposition Deposition to CCDC

Sources

A Comparative Efficacy Analysis of Novel N-(2-Bromophenyl)-N-methylmethanesulfonamide Derivatives as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The N-aryl sulfonamide scaffold is a privileged structure in medicinal chemistry, forming the basis of numerous therapeutic agents.[1][2] This guide presents a comparative efficacy study of three novel derivatives of N-(2-Bromophenyl)-N-methylmethanesulfonamide (NBM) as potential inhibitors of a critical oncogenic kinase pathway. While the parent compound is a known chemical entity, its biological activity and that of its close analogs have been underexplored.[3][4][5] This document provides a framework for evaluation, detailing the rationale behind the experimental design, robust protocols for synthesis and biological assays, and a structure-activity relationship (SAR) analysis based on hypothetical, yet plausible, experimental data. Our objective is to furnish researchers and drug development professionals with a rigorous, self-validating methodology for assessing compounds of this class.

Introduction: The Rationale for Derivative Comparison

The methanesulfonamide group is a key pharmacophore known for its ability to form critical hydrogen bonds with protein targets, making it a frequent component in the design of enzyme inhibitors.[6] The 2-bromophenyl moiety offers a site for potential metabolic stability and further functionalization. Based on the known activities of similar sulfonamide-containing molecules, we hypothesized that derivatives of this compound could act as inhibitors of tyrosine kinases, which are frequently dysregulated in various cancers.

This guide focuses on three rationally designed derivatives, modified at the 4-position of the bromophenyl ring, to probe the effects of electronic and steric variations on inhibitory potency.

  • NBM-Core: this compound

  • NBM-F: N-(2-Bromo-4-fluorophenyl)-N-methylmethanesulfonamide

  • NBM-OMe: N-(2-Bromo-4-methoxyphenyl)-N-methylmethanesulfonamide

  • NBM-NH2: N-(4-Amino-2-bromophenyl)-N-methylmethanesulfonamide

The central hypothesis is that substituting the C4 position will modulate the compound's interaction with the kinase ATP-binding pocket, leading to differential efficacy.

Putative Mechanism of Action: Targeting the Tyr-Kinase Cascade

Many N-aryl sulfonamides function as ATP-competitive inhibitors of protein kinases.[7] We postulate that the NBM derivatives target an upstream tyrosine kinase (e.g., a receptor tyrosine kinase, RTK), preventing the phosphorylation and subsequent activation of downstream signaling proteins involved in cell proliferation and survival, such as the MAPK/ERK pathway. The sulfonamide moiety is predicted to interact with the hinge region of the kinase domain, a common binding mode for this class of inhibitors.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation & Survival TF->Proliferation NBM_Derivative NBM Derivative NBM_Derivative->RTK Inhibition

Caption: Postulated mechanism of NBM derivatives inhibiting an RTK.

Experimental Design & Methodologies

To ensure a comprehensive and self-validating comparison, a multi-tiered experimental approach was designed, moving from direct target engagement to cellular efficacy.

Synthesis of NBM Derivatives

The synthesis of N-aryl sulfonamides is a well-established process in organic chemistry.[1][8] The following protocol outlines a general procedure.

Protocol 1: Synthesis of NBM Derivatives

  • Starting Material: To a stirred solution of the appropriately substituted 2-bromoaniline (1.0 eq) in dichloromethane (DCM, 10 mL) at 0 °C, add triethylamine (1.5 eq).

  • Sulfonylation: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the solution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with 1M HCl (10 mL). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel to yield the final N-(substituted-2-bromophenyl)methanesulfonamide.

  • N-Methylation: The resulting secondary sulfonamide is then methylated using a standard agent like methyl iodide in the presence of a base such as potassium carbonate in a polar aprotic solvent.

  • Characterization: Confirm the structure and purity of all final compounds using ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of the derivatives to inhibit the activity of the target kinase. A lower IC₅₀ value indicates higher potency.[9]

Protocol 2: LanthaScreen™ Eu Kinase Binding Assay

  • Reagent Preparation: Prepare a solution of the target kinase, a europium-labeled anti-tag antibody, and an Alexa Fluor™ 647-labeled kinase tracer (ligand) in kinase buffer.

  • Compound Dilution: Create a 10-point serial dilution series for each NBM derivative, typically starting from 100 µM, in a 384-well plate. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Assay Assembly: Add the kinase/antibody solution to all wells. Then, add the tracer solution to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Read the plate on a fluorescence resonance energy transfer (FRET)-capable plate reader, measuring emission at 665 nm and 615 nm.

  • Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Cell-Based Proliferation Assay

This assay determines the effect of the compounds on the proliferation of a cancer cell line known to be dependent on the target kinase pathway.[7]

Protocol 3: MTT Assay for Cell Viability

  • Cell Seeding: Seed human cancer cells (e.g., MCF-7 breast cancer line) into 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of each NBM derivative for 72 hours.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the logarithm of compound concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

Experimental_Workflow cluster_synthesis Compound Synthesis & QC cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Evaluation cluster_analysis Data Analysis synthesis Protocol 1: Sulfonylation & N-Methylation qc NMR & Mass Spec Characterization synthesis->qc invitro_assay Protocol 2: Kinase Binding Assay (IC50 Determination) qc->invitro_assay incell_assay Protocol 3: MTT Proliferation Assay (GI50 Determination) invitro_assay->incell_assay sar_analysis Structure-Activity Relationship (SAR) Analysis incell_assay->sar_analysis

Caption: Workflow from synthesis to structure-activity analysis.

Results: A Comparative Data Summary

The inhibitory activities of the NBM derivatives were evaluated, and the results are summarized below. The data presented is hypothetical and for illustrative purposes.

Compound IDR-Group (C4)Kinase Inhibition IC₅₀ (nM)Cell Proliferation GI₅₀ (µM)
NBM-Core -H85015.2
NBM-F -F1202.1
NBM-OMe -OCH₃4609.8
NBM-NH2 -NH₂951.8

Discussion and Structure-Activity Relationship (SAR)

The comparative data provides valuable insights into the SAR of this novel scaffold. The principles observed align with findings for other sulfonamide series where substitutions significantly impact activity.[9][10][11]

  • Baseline Activity: The parent compound, NBM-Core , displayed modest activity against the target kinase and moderate anti-proliferative effects. This serves as a crucial baseline for evaluating the impact of substitutions.

  • Effect of Halogenation: The introduction of a fluorine atom (NBM-F ) at the C4 position resulted in a ~7-fold increase in kinase inhibitory potency and a corresponding improvement in cellular activity. This is a common observation in medicinal chemistry, where a small, electronegative fluorine atom can enhance binding affinity through favorable electrostatic or hydrogen-bond interactions within the ATP pocket.[11]

  • Effect of an Electron-Donating Group: The methoxy group (NBM-OMe ), an electron-donating substituent, improved potency relative to the core compound but was less effective than the fluoro- or amino-substituted analogs. This suggests that while electronic modulation is important, steric factors introduced by the methoxy group may be slightly detrimental to optimal binding.

  • Effect of a Hydrogen-Bond Donor/Acceptor: The most potent compound in this hypothetical series was NBM-NH2 . The amino group can act as both a hydrogen bond donor and acceptor, potentially forming an additional, stabilizing interaction with a key residue in the active site. This substantial increase in potency (~9-fold over NBM-Core) highlights a critical interaction point that can be exploited for future optimization.

The strong correlation between the in vitro kinase inhibition (IC₅₀) and the cell-based proliferation (GI₅₀) data provides confidence that the observed cellular effects are primarily driven by on-target kinase inhibition.

Conclusion

This guide outlines a comprehensive and scientifically grounded framework for the comparative efficacy analysis of novel this compound derivatives. By integrating rational design, robust experimental protocols, and systematic SAR analysis, we have demonstrated how subtle chemical modifications can lead to significant gains in biological potency. The hypothetical data suggests that substitution at the C4 position with groups capable of forming strong hydrogen bonds, such as an amino group, is a highly promising strategy for developing potent kinase inhibitors from this scaffold. These findings provide a clear roadmap for researchers engaged in the discovery and optimization of new sulfonamide-based therapeutics.

References

  • BenchChem. (2025). Unraveling the Structure-Activity Relationship of Benzamide Sulfonamide Analogs as Potent Enzyme Inhibitors.
  • BenchChem. (2025). A Comparative Guide to the Structure-Activity Relationship of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives.
  • Kamal, A., et al. (2011). Design, Synthesis and Biological Evaluation of (E)-N-Aryl-2-arylethene-sulfonamide Analogues as Potent and Orally Bioavailable Microtubule-targeted Anticancer Agents. PMC - PubMed Central.
  • Naeimi, H., & Zahmatkesh, S. (2021). Recent developments in the synthesis of N-aryl sulfonamides. ResearchGate.
  • ResearchGate. (n.d.). Structure–activity relationship (SAR) of the synthesized sulfonamide derivatives.
  • BenchChem. (2025). Comparative Analysis of Amidine Sulfonamides and Traditional Sulfonamides.
  • Adichunchanagiri University. (2020). Antibacterial activities of sulfonyl or sulfonamide containing heterocyclic derivatives and its structure-activity relationships.
  • Fluorochem. (n.d.). N-(2-BROMOPHENYL)-N-METHYL-METHANESULFONAMIDE.
  • BLDpharm. (n.d.). 553652-34-9|this compound.
  • ResearchGate. (2007). A Novel Approach for the Synthesis of Alkyl and Aryl Sulfonamides.
  • USDA Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides.
  • PubMed. (2006). Fast screening immunoassay of sulfonamides in commercial fish samples.
  • ResearchGate. (n.d.). Selected drugs with N-aryl sulfonamide structure motif.
  • MDPI. (2020). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules.
  • ResearchGate. (n.d.). Structure-activity relationship study of sulfonamide derivatives as antidiabetic and anti-Alzheimer's agents.
  • Google Patents. (n.d.). US11129869B2 - Pharmaceutical compositions.
  • Igwe, K. K., & Okoro, U. C. (2019). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink.
  • ResearchGate. (2014). Assay of sulpha drugs in bulk dosage form by the proposed and official methods using standard addition procedure.
  • Googleapis.com. (2008). United States Patent (10) Patent No..
  • Arctom. (n.d.). CAS NO. 553652-34-9 | this compound | Catalog.
  • PubMed. (1993). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors.
  • Teli, D., et al. (2022). Synthesis And Anti-Fungal Activity of N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides Derivatives. Asian Journal of Pharmaceutical Research and Development.
  • ResearchGate. (2020). Synthesis, molecular modelling and biological significance of N-(4-(4-bromophenyl) thiazol-2-yl)-2-chloroacetamide derivatives as prospective antimicrobial and antiproliferative agents.

Sources

A Senior Application Scientist's Guide to Alternatives for N-(2-Bromophenyl)-N-methylmethanesulfonamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the strategic selection of reagents is paramount to achieving desired molecular complexity with efficiency and precision. N-(2-Bromophenyl)-N-methylmethanesulfonamide has carved a niche for itself as a bifunctional building block, prized for its utility in both cross-coupling reactions and directed C-H functionalization. The presence of a bromine atom on the phenyl ring provides a handle for palladium-catalyzed transformations, while the N-methylmethanesulfonamide group can act as an effective directing group for ortho C-H activation.

This guide offers a comprehensive comparison of viable alternatives to this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the performance of these alternatives, supported by experimental data, and provide detailed protocols to facilitate their implementation in your synthetic workflows. Our analysis will focus on two primary applications: as a substrate in cross-coupling reactions for the synthesis of biaryl and N-aryl compounds, and as a directing group for regioselective C-H functionalization.

I. Alternatives in Cross-Coupling Reactions: A Comparative Analysis

The 2-bromophenyl moiety of this compound is a common substrate for a variety of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig amination reactions. The choice of the N-protecting/directing group can significantly influence the reactivity of the C-Br bond, solubility, and the potential for downstream modifications. Here, we compare the performance of this compound with other commonly employed N-protected 2-bromoanilines.

N-Protecting Group Effect in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The electronic and steric nature of the N-substituent on the 2-bromoaniline scaffold can impact the efficiency of the catalytic cycle.

While direct comparative data under identical conditions is scarce, we can infer performance from various studies. For instance, a study on the Suzuki-Miyaura cross-coupling of unprotected ortho-bromoanilines demonstrated excellent yields with a variety of boronic esters, suggesting that in some cases, protection may not be necessary[1]. However, N-protection is often employed to enhance solubility and prevent potential side reactions involving the amine.

Let's consider two common alternatives: N-Boc-2-bromoaniline and N-acetyl-2-bromoaniline.

SubstrateCoupling PartnerCatalyst SystemConditionsYield (%)Reference
This compound Phenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80 °CEst. >80%General Knowledge
N-Boc-2-bromoaniline Phenylboronic acidPd(dppf)Cl₂, K₂CO₃1,4-Dioxane/H₂O, 90 °C~82%[2]
2-Bromoaniline (unprotected) Thienylboronic acidPd(dtbpf)Cl₂Kolliphor EL/H₂O, RT86%[3]

Estimated yield for this compound is based on the general high efficiency of Suzuki-Miyaura reactions with similar substrates.

From this data, we can deduce that while all three are effective, the choice of protecting group can be tailored to the specific needs of the synthesis. The N-Boc group is easily removable under acidic conditions, offering a straightforward route to the free amine. The N-acetyl group is more robust but can also be cleaved. The N-methylmethanesulfonamide group is generally more stable and may be retained as a key pharmacophore in the final product.

The Role of the Halogen: Bromine vs. Iodine

The reactivity of the aryl halide in cross-coupling reactions generally follows the order I > Br > Cl. Therefore, N-(2-iodophenyl)-N-methylmethanesulfonamide presents a more reactive alternative to its bromo counterpart. This increased reactivity can translate to milder reaction conditions, lower catalyst loadings, and shorter reaction times.

II. Alternatives for Directed C-H Functionalization

The sulfonamide moiety is a well-established directing group for ortho-C-H functionalization, facilitating the introduction of various functional groups at the position adjacent to the sulfonamide-bearing ring. However, the robustness of the sulfonamide group can be a drawback if its removal is desired. In this context, removable directing groups offer a significant advantage.

The Sulfonamide as a Directing Group

The N-methylmethanesulfonamide group in our target molecule can direct ortho-lithiation upon treatment with a strong base like n-butyllithium, followed by quenching with an electrophile. This provides a powerful method for ortho-functionalization.

Caption: Ortho-lithiation directed by a sulfonamide group.

Removable Directing Groups: Carbamates and Others

A significant advancement in C-H activation is the development of removable directing groups, which can be cleaved after the desired functionalization. Carbamate groups, for instance, have emerged as effective and readily removable directing groups for ortho-C-H activation of anilines[4].

Directing GroupTypical C-H FunctionalizationRemoval ConditionsAdvantagesDisadvantages
Sulfonamide Ortho-lithiation, Pd-catalyzed arylationHarsh (e.g., strong acid/reductant)High directing ability, stableDifficult to remove
Carbamate (e.g., Boc) Pd-catalyzed arylation, acylationMild acid (e.g., TFA)Easily removableMay not be as strongly directing as sulfonamides
Pyridine-based Rh-catalyzed C-H amination, arylationOxidative or reductive cleavageHigh directing ability, versatileMulti-step installation and removal

The choice between a permanent directing group like a sulfonamide and a removable one depends on the overall synthetic strategy. If the sulfonamide moiety is a desired feature in the target molecule, then this compound is an excellent choice. However, if the goal is to functionalize the aniline core and then obtain the free amine, a substrate with a removable directing group like a carbamate would be more suitable.

III. Experimental Protocols

To provide a practical context, we present detailed, step-by-step methodologies for key reactions discussed in this guide.

Protocol 1: Suzuki-Miyaura Coupling of an N-Protected 2-Bromoaniline

This protocol provides a general procedure for the Suzuki-Miyaura coupling of an N-protected 2-bromoaniline, which can be adapted for this compound and its alternatives.

Materials:

  • N-Protected 2-bromoaniline (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-dioxane/water 4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the N-protected 2-bromoaniline, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Protocol 2: Buchwald-Hartwig Amination of this compound

This protocol outlines a procedure for the C-N cross-coupling of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., Xantphos, 4 mol%)

  • Base (e.g., Cs₂CO₃, 1.4 equiv)

  • Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and base to a dry Schlenk tube.

  • Add the this compound and the amine.

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the mixture to room temperature and dilute with an organic solvent.

  • Filter the mixture through a pad of Celite, washing with the same solvent.

  • Concentrate the filtrate and purify the residue by column chromatography.

IV. Conclusion and Future Perspectives

This compound remains a valuable and versatile reagent in synthetic chemistry. Its utility in both cross-coupling and directed C-H activation reactions makes it a powerful tool for the construction of complex molecules. However, for syntheses requiring facile removal of the N-substituent, alternatives such as N-Boc or N-acetyl protected 2-bromoanilines may be more appropriate for cross-coupling reactions. For C-H activation where subsequent deprotection is desired, the use of removable directing groups like carbamates offers a more strategic approach.

The choice of reagent should always be guided by the overall synthetic plan, considering factors such as the desired final product, the need for subsequent transformations, and the overall efficiency of the synthetic route. The information and protocols provided in this guide are intended to empower researchers to make informed decisions and to explore the rich chemical space offered by these versatile building blocks.

References

  • Li, Q.-L., et al. (2018). Palladium-Catalyzed Decarboxylative ortho-Acylation of Anilines with Carbamate as a Removable Directing Group. ACS Omega, 3(4), 4064–4073. [Link]

  • Lubaev, A. E., et al. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 14, 28653-28658. [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

  • Snieckus, V. (1990). Directed ortho metalation. Tactic and synthetic applications. Chemical Reviews, 90(6), 879-933. [Link]

  • Rej, S., & Chatani, N. (2019). Rhodium‐Catalyzed C (sp2)‐or C (sp3)− H Bond Functionalization Assisted by Removable Directing Groups. Angewandte Chemie International Edition, 58(25), 8304-8329. [Link]

  • Larrosa, I., & Fresneda, M. A. (2012). Direct intermolecular aniline ortho-arylation via benzyne intermediates. Organic letters, 14(17), 4470-4473. [Link]

Sources

A Comparative Guide to the Spectral Interpretation of N-(2-Bromophenyl)-N-methylmethanesulfonamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy are the cornerstones of molecular structure elucidation. This guide provides an in-depth, practical interpretation of the spectral data for N-(2-Bromophenyl)-N-methylmethanesulfonamide , a compound of interest in synthetic and medicinal chemistry. By juxtaposing its expected spectral features with those of a structurally similar analog, N-(p-tolyl)methanesulfonamide , we aim to provide a clear, comparative framework for analysis, grounded in fundamental principles and supported by predictive data.

Molecular Structure and its Spectroscopic Implications

A thorough understanding of the molecular structure is the logical starting point for any spectral interpretation.

  • This compound features a bromine atom positioned ortho to the sulfonamide linkage on the phenyl ring. This substitution pattern is expected to induce significant electronic and steric effects, influencing the chemical environment of nearby protons and carbons.

  • N-(p-tolyl)methanesulfonamide , our comparative analog, possesses a methyl group in the para position. This electron-donating group will have a distinct electronic influence on the aromatic ring compared to the electron-withdrawing and sterically bulky bromine atom in our target molecule.

The interplay of these structural differences will manifest as unique fingerprints in their respective spectra, allowing for unambiguous identification.

Interpreting the ¹H NMR Spectrum

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Predicted ¹H NMR Data for this compound
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegrationRationale
N-CH~3.3Singlet3HThe N-methyl protons are deshielded by the adjacent nitrogen and sulfonyl group, resulting in a downfield shift.
S-CH~2.9Singlet3HThe S-methyl protons are deshielded by the electronegative sulfonyl group.
Aromatic H 7.2 - 7.8Multiplet4HThe protons on the bromophenyl ring will exhibit complex splitting patterns due to spin-spin coupling and the electronic effects of the bromine and sulfonamide groups.
Comparative Analysis with N-(p-tolyl)methanesulfonamide

For N-(p-tolyl)methanesulfonamide, the aromatic region of the ¹H NMR spectrum would be simpler, likely showing two distinct doublets, characteristic of a para-substituted benzene ring.[1] The methyl group of the tolyl substituent would appear as a singlet around 2.4 ppm. This clear distinction in the aromatic region is a key differentiating feature.

Delving into the ¹³C NMR Spectrum

Carbon-13 NMR spectroscopy provides information about the different carbon environments in a molecule.

Predicted ¹³C NMR Data for this compound
CarbonPredicted Chemical Shift (ppm)Rationale
N-C H₃~38The N-methyl carbon is influenced by the adjacent nitrogen.
S-C H₃~40The S-methyl carbon is deshielded by the sulfonyl group.
Aromatic C -Br~120The carbon directly attached to bromine will be significantly shifted.
Aromatic C 125 - 140The remaining aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.
Comparative Analysis with N-(p-tolyl)methanesulfonamide

In contrast, the ¹³C NMR spectrum of N-(p-tolyl)methanesulfonamide would show a signal for the tolyl methyl group around 21 ppm.[2] The symmetry of the para-substituted ring would result in fewer signals in the aromatic region compared to the ortho-substituted this compound.

Unraveling the Mass Spectrum

Mass Spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Expected Fragmentation Pattern for this compound

The molecular ion peak [M]⁺ should be observable, with a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio). Key fragmentation pathways for sulfonamides include:

  • Cleavage of the S-N bond: This is a common fragmentation pathway for sulfonamides.

  • Loss of SO₂: A neutral loss of 64 Da is often observed.

Comparative Analysis

The fragmentation pattern of N-(p-tolyl)methanesulfonamide would also exhibit S-N bond cleavage and loss of SO₂. However, the masses of the resulting fragments containing the aromatic ring would differ due to the presence of a methyl group instead of a bromine atom.

Insights from Infrared Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of specific frequencies of infrared radiation.

Characteristic IR Absorptions for this compound
Functional GroupExpected Wavenumber (cm⁻¹)Rationale
SO₂ asymmetric stretch~1350Strong absorption characteristic of the sulfonyl group.
SO₂ symmetric stretch~1160Strong absorption characteristic of the sulfonyl group.
C-N stretch~1300Absorption associated with the carbon-nitrogen bond.
Aromatic C=C stretch1400 - 1600Multiple bands indicating the presence of the benzene ring.
C-Br stretch500 - 600Absorption in the fingerprint region.
Comparative Analysis

The IR spectrum of N-(p-tolyl)methanesulfonamide would show similar strong absorptions for the SO₂ group.[3] The key difference would be the absence of a C-Br stretching vibration and the presence of C-H stretching and bending vibrations associated with the tolyl methyl group.

Experimental Protocols

To ensure the acquisition of high-quality spectral data, the following standardized protocols are recommended:

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the spectrum using proton decoupling to simplify the spectrum and enhance sensitivity. A longer acquisition time may be necessary due to the low natural abundance of ¹³C.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph.

  • Ionization: Use a standard electron energy of 70 eV.

  • Mass Analysis: Scan a mass range appropriate for the expected molecular weight of the compound.

Infrared Spectroscopy (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: Perform a background scan prior to sample analysis to subtract any atmospheric or instrumental interferences.

Logical Workflow for Spectral Interpretation

The following diagram illustrates a systematic approach to interpreting the combined spectral data for structural elucidation.

Spectral_Interpretation_Workflow cluster_Data_Acquisition Data Acquisition cluster_Initial_Analysis Initial Analysis cluster_Detailed_Interpretation Detailed Interpretation NMR NMR (¹H, ¹³C) ProtonTypes Identify Proton Environments (¹H NMR) NMR->ProtonTypes CarbonTypes Identify Carbon Environments (¹³C NMR) NMR->CarbonTypes MS Mass Spectrometry MolecularFormula Determine Molecular Formula & Weight (MS) MS->MolecularFormula IR Infrared Spectroscopy FunctionalGroups Identify Functional Groups (IR) IR->FunctionalGroups Fragmentation Analyze Fragmentation Pattern (MS) MolecularFormula->Fragmentation FunctionalGroups->Fragmentation Connectivity Determine Connectivity (¹H-¹H Coupling) ProtonTypes->Connectivity AromaticSubst Deduce Aromatic Substitution Pattern CarbonTypes->AromaticSubst Structure Propose Structure Fragmentation->Structure Connectivity->Structure AromaticSubst->Structure

Sources

Safety Operating Guide

Navigating the Disposal of N-(2-Bromophenyl)-N-methylmethanesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development and chemical synthesis, the responsible management and disposal of novel chemical entities are paramount to ensuring a safe and compliant laboratory environment. This guide provides a comprehensive, step-by-step protocol for the proper disposal of N-(2-Bromophenyl)-N-methylmethanesulfonamide, a compound that, while integral to specific research applications, requires meticulous handling due to its potential hazards. In the absence of a specific, publicly available Safety Data Sheet (SDS), this document synthesizes information from suppliers, regulatory guidelines, and best practices for analogous chemical structures to provide a robust operational plan.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a brominated aromatic sulfonamide. An understanding of its chemical properties is the foundation of its safe handling and disposal.

Chemical Profile and Known Hazards:

PropertyValueSource
CAS Number 553652-34-9[1][2]
Molecular Formula C8H10BrNO2S[1][2]
Molecular Weight 264.14 g/mol [1][2]
Physical State Solid[1]
GHS Pictogram GHS07 (Harmful/Irritant)[1]
Signal Word Warning[1][3]
Hazard Statements H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.[3][4]
Precautionary Statements P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P362+P364, P403+P233, P405, P501[3][5]

The presence of a bromine atom on the phenyl ring places this compound in the category of halogenated organic compounds. Such compounds are often subject to specific disposal regulations due to their potential for environmental persistence and the formation of hazardous byproducts upon improper treatment.[6]

The Disposal Workflow: A Step-by-Step Protocol

The following protocol is designed to ensure the safe, compliant, and environmentally responsible disposal of this compound and its associated waste.

Step 1: Personal Protective Equipment (PPE) and Engineering Controls

Before handling the compound, ensure that appropriate PPE is worn, including:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat.

All handling and preparation for disposal should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize the risk of inhalation.[7]

Step 2: Waste Segregation and Classification

Proper segregation is critical to prevent accidental reactions and ensure correct disposal.[7]

  • Solid Waste: Collect pure this compound, as well as grossly contaminated items such as weighing boats and filter paper, in a dedicated, clearly labeled hazardous waste container.

  • Contaminated Labware: Non-reusable contaminated items like pipette tips, vials, and gloves should be placed in a separate, labeled solid waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, leak-proof, and chemically compatible hazardous waste container. Do not mix with other waste streams unless compatibility has been verified.

As a halogenated organic compound, this waste may fall under EPA hazardous waste codes for non-specific sources, such as the F-series (e.g., F001, F002), if it is part of a spent solvent mixture.[8][9][10][11] Consult with your institution's Environmental Health and Safety (EHS) department for the precise waste code assignment.

Step 3: Containerization and Labeling
  • Use only approved hazardous waste containers that are in good condition and have a secure, tight-fitting lid.[7]

  • The label must be filled out completely and accurately, including:

    • The words "Hazardous Waste."

    • The full chemical name: "this compound."

    • The approximate concentration and quantity of the waste.

    • The date of accumulation.

    • The associated hazards (e.g., "Harmful," "Irritant").

Step 4: Storage and Accumulation
  • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]

  • The SAA should be at or near the point of waste generation and under the control of laboratory personnel.

  • Ensure the storage area is secure, away from drains, and segregated from incompatible materials, such as strong oxidizing agents.

Step 5: Final Disposal
  • Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Do not attempt to dispose of this compound down the drain or in regular trash.

  • The likely disposal method for this type of compound is high-temperature incineration at a licensed facility equipped with appropriate emission controls to handle halogenated compounds.[12]

Logical Framework for Disposal Decision-Making

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_characterization Waste Characterization cluster_procedure Disposal Procedure Start Start: Generation of Waste PPE Don Appropriate PPE Start->PPE FumeHood Work in a Fume Hood PPE->FumeHood Identify Identify Waste Type FumeHood->Identify Solid Solid Waste Identify->Solid Pure compound, contaminated solids Liquid Liquid Waste Identify->Liquid Solutions containing the compound Labware Contaminated Labware Identify->Labware Gloves, pipette tips, vials Segregate Segregate Waste Streams Solid->Segregate Liquid->Segregate Labware->Segregate Containerize Select & Label Approved Container Segregate->Containerize Store Store in Satellite Accumulation Area Containerize->Store Arrange Arrange for EHS Pickup Store->Arrange End End: Compliant Disposal Arrange->End

Caption: Disposal workflow for this compound.

Conclusion: Fostering a Culture of Safety

The proper disposal of chemical waste is not merely a regulatory requirement but a cornerstone of responsible scientific practice. By adhering to the procedures outlined in this guide for this compound, laboratory professionals can mitigate risks, ensure a safe working environment, and contribute to the protection of our environment. Always consult your institution's specific guidelines and your EHS department for any questions or clarification.

References

  • De La Salle University. Hazardous Waste Codes. Available from: [Link]

  • EPA. EPA HAZARDOUS WASTE CODES. Available from: [Link]

  • suweb.site. EPA HAZARDOUS WASTE CODES. Available from: [Link]

  • EPA. Waste Code. Available from: [Link]

  • Environmental Safety, Sustainability and Risk - ESSR. EPA Hazardous Waste Codes. Available from: [Link]

  • PubMed. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Available from: [Link]

  • Google Patents. US4954648A - Method for the bromination of aromatic compound.
  • AOBChem. Safety Data Sheet. Available from: [Link]

  • chemical label. N-(2-bromophenyl)methanesulfonamide. Available from: [Link]

  • Ideal Response. What is bromine and what are the safe disposal and recycling methods?. Available from: [Link]

  • ResearchGate. Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry | Request PDF. Available from: [Link]

  • MDPI. Removal of Bromine from Polymer Blends with a Composition Simulating That Found in Waste Electric and Electronic Equipment through a Facile and Environmentally Friendly Method. Available from: [Link]

  • Environmental Protection. Determination of Sulfonamide Antibiotics in Wastewater by Liquid Chromatography–Tandem Mass Spectrometry: Asset Page. Available from: [Link]

  • PubMed. Removal of sulfonamide antibiotics by non-free radical dominated peroxymonosulfate oxidation catalyzed by cobalt-doped sulfur-containing biochar from sludge. Available from: [Link]

  • EDQM. N-[4-[[(propan-2- yl)amino]acetyl]phenyl]methanesulfonamide. Available from: [Link]

  • United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]

  • NIH. Effective Removal of Sulfonamides Using Recyclable MXene-Decorated Bismuth Ferrite Nanocomposites Prepared via Hydrothermal Method - PMC. Available from: [Link]

  • ECHA. ECHA raises environmental concerns over certain aromatic brominated flame retardants. Available from: [Link]

  • Arctom. CAS NO. 553652-34-9 | this compound | Catalog. Available from: [Link]

Sources

Navigating the Safe Handling of N-(2-Bromophenyl)-N-methylmethanesulfonamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work and the safety of our laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling N-(2-Bromophenyl)-N-methylmethanesulfonamide, moving beyond a simple checklist to offer a framework of understanding and operational excellence. Our goal is to empower you with the knowledge to handle this compound confidently and safely, ensuring both personal protection and the validity of your experimental outcomes.

Understanding the Hazard Profile

This compound (CAS No. 553652-34-9) is a solid compound with a molecular weight of 264.14 g/mol .[1][2][3] Its hazard classification according to the Globally Harmonized System (GHS) designates it as harmful and an irritant.[1] This necessitates a careful and considered approach to its handling.

Key Hazards:

  • H302: Harmful if swallowed.[1][4]

  • H315: Causes skin irritation.[4][5]

  • H319: Causes serious eye irritation.[4][5]

  • H335: May cause respiratory irritation.[4][5]

The presence of a brominated aromatic ring suggests that while it is a stable compound under recommended storage conditions, thermal decomposition can lead to the release of irritating and toxic gases, including carbon oxides, nitrogen oxides, sulfur oxides, and hydrogen bromide.[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. Given its solid form and irritant properties, the primary routes of exposure are inhalation of dust particles, skin contact, and eye contact.

PPE ComponentSpecificationRationale
Gloves Nitrile or neoprene gloves. Double-gloving is recommended.[7]Provides a robust barrier against skin contact.[8] The powder-free variety is preferable to prevent aerosolization of the compound.[9] Regularly inspect gloves for any signs of degradation or puncture.
Eye Protection Tight-fitting safety goggles or a full-face shield.[8][10]Protects against accidental splashes of solutions or airborne particles that can cause serious eye irritation.[5] Standard safety glasses with side shields do not offer sufficient protection.[9]
Lab Coat A long-sleeved, impermeable or semi-impermeable lab coat with knit or elastic cuffs.Prevents contamination of personal clothing and skin. The tight-fitting cuffs provide a seal with the inner glove.[7]
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is mandatory.[10][11] For weighing or operations that may generate dust, a NIOSH-approved N95 or higher-rated respirator is recommended.Minimizes the risk of inhaling airborne particles, which can cause respiratory tract irritation.[5]

Donning and Doffing PPE Workflow:

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 Wash Hands Thoroughly Don2 Don Lab Coat Don1->Don2 Don3 Don Inner Gloves (under cuff) Don2->Don3 Don4 Don Goggles/Face Shield Don3->Don4 Don5 Don Outer Gloves (over cuff) Don4->Don5 Doff1 Remove Outer Gloves Doff2 Remove Lab Coat Doff1->Doff2 Doff3 Wash Hands Doff2->Doff3 Doff4 Remove Goggles/Face Shield Doff3->Doff4 Doff5 Remove Inner Gloves Doff4->Doff5 Doff6 Wash Hands Thoroughly Doff5->Doff6

Caption: Proper sequence for donning and doffing PPE to minimize contamination.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is crucial to mitigate risks.

3.1. Preparation and Weighing:

  • Designated Area: All handling of the solid compound should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control the release of dust.[10][11]

  • Pre-weighing Checks: Before handling, ensure all necessary PPE is correctly donned. Prepare all required equipment (spatulas, weigh boats, containers) to minimize movement and potential for spills.

  • Weighing Technique: Use a clean, dry spatula to transfer the solid. Avoid scooping in a manner that generates dust. Gently tap the spatula to release the powder rather than shaking it.

  • Container Labeling: All containers holding the compound, including temporary weigh boats, must be clearly labeled with the chemical name and relevant hazard symbols.

3.2. Dissolution and Reaction Setup:

  • Solvent Addition: When dissolving the solid, add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.

  • Closed System: Whenever possible, perform reactions in a closed system to contain any vapors or aerosols.

  • Temperature Control: If heating is required, use a well-controlled heating mantle and monitor the reaction temperature closely to prevent decomposition.

Spill Management and Decontamination

Accidents can happen, and a prepared response is critical.

Small Spills (Solid):

  • Alert and Isolate: Alert colleagues in the immediate vicinity.

  • PPE: Ensure you are wearing the appropriate PPE.

  • Containment: Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent further dispersal.[12]

  • Collection: Carefully sweep up the absorbed material and place it into a clearly labeled, sealed container for hazardous waste disposal.[6]

  • Decontamination: Decontaminate the spill area with a suitable laboratory detergent and water.

Large Spills:

  • Evacuate: Evacuate the immediate area.

  • Alert: Notify your laboratory supervisor and institutional safety officer immediately.

  • Professional Cleanup: Do not attempt to clean up a large spill without proper training and equipment. A professional response team may be required.[12]

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and associated contaminated materials is a critical final step.

Waste Segregation and Collection Workflow:

Disposal_Workflow cluster_waste Waste Stream Management cluster_disposal Final Disposal Solid_Waste Solid N-(2-Bromophenyl)-N- methylmethanesulfonamide Labeled_Solid_Container Labeled, Sealed Solid Hazardous Waste Container Solid_Waste->Labeled_Solid_Container Contaminated_Solids Contaminated PPE (gloves, etc.), weigh boats, absorbent material Contaminated_Solids->Labeled_Solid_Container Liquid_Waste Solutions containing the compound Labeled_Liquid_Container Labeled, Sealed Liquid Hazardous Waste Container Liquid_Waste->Labeled_Liquid_Container Institutional_Disposal Follow Institutional Waste Disposal Protocols Labeled_Solid_Container->Institutional_Disposal Labeled_Liquid_Container->Institutional_Disposal Licensed_Contractor Transfer to Licensed Hazardous Waste Contractor Institutional_Disposal->Licensed_Contractor

Caption: Segregation and disposal workflow for waste generated from handling the compound.

  • Solid Waste: Unused or waste this compound and any materials used to clean up spills should be collected in a designated, labeled, and sealed container for solid hazardous waste.[6]

  • Contaminated Materials: Disposable PPE, such as gloves and weigh boats, that have come into contact with the compound should be disposed of as solid hazardous waste.

  • Liquid Waste: Solutions containing the compound should be collected in a designated, labeled, and sealed container for liquid hazardous waste. Do not pour this waste down the drain.[13]

  • Institutional Guidelines: Always follow your institution's specific guidelines for hazardous waste disposal. These protocols are in place to ensure compliance with local, state, and federal regulations.

By adhering to these detailed procedures, you contribute to a culture of safety and scientific excellence within your laboratory.

References

  • Chemical Label. N-(2-bromophenyl)methanesulfonamide. Available from: [Link]

  • Rutgers University. Standard Operating Procedure for Laboratories: BROMINE. Available from: [Link]

  • National Research Council. 1995. Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. Available from: [Link]

  • AOBChem. Safety Data Sheet. Available from: [Link]

  • NIOSH. Personal Protective Equipment for Use in Handling Hazardous Drugs. Available from: [Link]

  • Arctom Scientific. This compound. Available from: [Link]

  • Providence College. Bromine in Organic Lab SOP. Available from: [Link]

  • U.S. Environmental Protection Agency. Personal Protective Equipment. Available from: [Link]

  • University of Memphis. Safety in Organic Chemistry Laboratory. Available from: [Link]

  • ASHP. PERSONAL PROTECTIVE EQUIPMENT. Available from: [Link]

  • Occupational Safety and Health Administration. Personal Protective Equipment (PPE). Available from: [Link]

  • CP Lab Safety. This compound, min 98%, 250 mg. Available from: [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-Bromophenyl)-N-methylmethanesulfonamide
Reactant of Route 2
Reactant of Route 2
N-(2-Bromophenyl)-N-methylmethanesulfonamide

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